molecular formula C5H5FO3 B13020664 1-Fluoro-3-oxocyclobutane-1-carboxylic acid

1-Fluoro-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13020664
M. Wt: 132.09 g/mol
InChI Key: XNDADLDSMQWDIF-UHFFFAOYSA-N
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Description

1-Fluoro-3-oxocyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C5H5FO3 and its molecular weight is 132.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-3-oxocyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-oxocyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5FO3

Molecular Weight

132.09 g/mol

IUPAC Name

1-fluoro-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H5FO3/c6-5(4(8)9)1-3(7)2-5/h1-2H2,(H,8,9)

InChI Key

XNDADLDSMQWDIF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C(=O)O)F

Origin of Product

United States
Foundational & Exploratory

1-Fluoro-3-oxocyclobutane-1-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid: Chemical Properties, Synthesis, and Structural Utility in Drug Design

1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS: 2169118-18-5) represents a high-value, conformationally restricted building block in modern drug discovery. Unlike its non-fluorinated parent (3-oxocyclobutanecarboxylic acid), the introduction of a fluorine atom at the


-position to the carboxyl group imparts unique electronic and steric properties. This scaffold serves as a critical bioisostere, offering:
  • Metabolic Stability: The C–F bond blocks metabolic oxidation at the

    
    -position.
    
  • Acidity Modulation: The electron-withdrawing fluorine significantly lowers the pKa of the carboxylic acid, influencing the bioavailability and binding affinity of derived amides.

  • Conformational Bias: The interplay between the dipole of the C–F bond and the C=O (ketone) group forces the cyclobutane ring into specific "puckered" conformations, allowing for precise vector positioning of substituents.

This guide details the structural properties, synthetic pathways, and reactivity profiles required to utilize this scaffold effectively in peptidomimetic and small-molecule inhibitor design.

Chemical Identity & Physicochemical Profile

PropertyData / Value
IUPAC Name 1-Fluoro-3-oxocyclobutane-1-carboxylic acid
CAS Number 2169118-18-5
Molecular Formula C₅H₅FO₃
Molecular Weight 132.09 g/mol
Appearance White to off-white crystalline solid
Predicted pKa ~2.8 – 3.2 (Acidified by

-F; Parent pKa ~4.8)
LogP (Predicted) ~0.1 (More lipophilic than non-fluorinated parent)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Topological Polar Surface Area 54.4 Ų

Structural Analysis: The "Butterfly" Conformation

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain and transannular interactions.

  • Ring Pucker: The ring puckers by approximately 25–35°.

  • Dipole Minimization: In 1-fluoro-3-oxocyclobutane-1-carboxylic acid, the large dipoles of the ketone (C3=O) and the

    
    -fluoro/carboxyl group (C1) create a strong electrostatic environment. The molecule preferentially adopts a conformation where the fluorine atom is pseudo-equatorial  to minimize 1,3-diaxial-like repulsion with the ketone oxygen lone pairs, although the steric bulk of the carboxyl group also competes for this position.
    
  • Implication for Binding: When used as a linker, this fixed geometry rigidly directs the exit vectors of the C1-amide and C3-amine (post-functionalization), making it an ideal scaffold for fragment-based drug design (FBDD) .

Synthesis & Manufacturing Strategy

Direct fluorination of the unprotected keto-acid is challenging due to the competing reactivity of the ketone and the acid. The most robust route involves electrophilic fluorination of a protected precursor.

Representative Synthetic Workflow

The synthesis typically proceeds from 3-oxocyclobutanecarboxylate esters. The ketone must be protected (e.g., as a ketal) to prevent side reactions during the strong base deprotonation required for fluorination.

Step-by-Step Methodology:

  • Protection: Convert methyl 3-oxocyclobutanecarboxylate to its dimethyl ketal or dioxolane analog using trimethyl orthoformate or ethylene glycol with acid catalysis.

  • Enolate Formation: Treat the protected ester with a non-nucleophilic strong base (e.g., LDA or LiHMDS ) at -78°C in THF to generate the ester enolate.

  • Electrophilic Fluorination: Add NFSI (N-Fluorobenzenesulfonimide) or Selectfluor . The fluorine adds to the

    
    -position (C1).
    
  • Deprotection & Hydrolysis: Acidic hydrolysis (e.g., HCl/THF or TFA/DCM) removes the ketal protection and hydrolyzes the ester to the free acid in a single or stepwise manner.

Synthesis Diagram (Graphviz)

SynthesisRoute Start Methyl 3-oxocyclobutane- carboxylate Ketal Ketal Protected Intermediate Start->Ketal 1. Ethylene glycol, TsOH (Protection) Enolate Lithium Enolate (Generated in situ) Ketal->Enolate 2. LDA, -78°C (Deprotonation) FluoroEster 1-Fluoro-Protected Ester Enolate->FluoroEster 3. NFSI or Selectfluor (Electrophilic Fluorination) Target 1-Fluoro-3-oxocyclobutane- 1-carboxylic Acid FluoroEster->Target 4. aq. HCl / THF (Global Deprotection)

Caption: Modular synthetic pathway utilizing electrophilic fluorination of a masked enolate.

Reactivity Profile & Divergent Synthesis

This scaffold allows for orthogonal functionalization at the C1 (Acid) and C3 (Ketone) positions.

A. C1-Carboxylic Acid Reactivity
  • Amide Coupling: Reacts with amines using standard coupling agents (HATU, T3P).

    • Note: The

      
      -fluorine increases the electrophilicity of the carbonyl carbon, making the activated ester highly reactive but also prone to hydrolysis if not handled under anhydrous conditions.
      
  • Esterification: Standard Fisher esterification or alkylation with alkyl halides.

B. C3-Ketone Reactivity
  • Reductive Amination: The most common transformation. Reacting with primary/secondary amines and a reducing agent (NaBH(OAc)₃) yields 1-fluoro-3-aminocyclobutane-1-carboxylic acid derivatives (analogs of the PET tracer FACBC).

    • Stereocontrol: The hydride attack is influenced by the ring pucker, often yielding a mixture of cis and trans isomers relative to the carboxyl group, which must be separated chromatographically.

  • Wittig/Horner-Wadsworth-Emmons: Converts the ketone to an exocyclic alkene.

  • Difluorination: Treatment with DAST/Deoxo-Fluor converts the ketone to a gem-difluoride, yielding a 1,3,3-trifluorocyclobutane core.

Reactivity Diagram (Graphviz)

Reactivity cluster_Acid C1-Acid Transformations cluster_Ketone C3-Ketone Transformations Core 1-Fluoro-3-oxocyclobutane- 1-carboxylic Acid Amide Peptidomimetics (Amide Coupling) Core->Amide R-NH2, HATU Ester Prodrugs (Esterification) Core->Ester R-OH, EDC Amine 3-Amino Analogs (Reductive Amination) Core->Amine R-NH2, NaBH(OAc)3 Alkene Exocyclic Alkenes (Wittig Reaction) Core->Alkene Ph3P=CR2 Difluoro Trifluoro Core (Deoxofluorination) Core->Difluoro DAST

Caption: Divergent synthesis capabilities allowing independent modification of the acid and ketone.

Experimental Protocol: Handling & Activation

Safety Note: Fluorinated carboxylic acids can be potent skin irritants. The


-fluorine can undergo elimination (HF loss) under extreme basic heating; avoid refluxing in strong aqueous base for extended periods.
Protocol: Amide Coupling (General Procedure)

This protocol minimizes racemization (if chiral amines are used) and prevents HF elimination.

  • Dissolution: Dissolve 1-fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C.

  • Activation: Add HATU (1.1 equiv). Stir for 15 minutes at 0°C.

    • Why HATU? It provides rapid activation, minimizing the time the sensitive activated ester exists in solution.

  • Coupling: Add the amine partner (1.1 equiv). Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

References

  • Synthesis of Fluorinated Cyclobutanes: Demchuk, O. P., et al. "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 2023.

  • FACBC (Amino Acid Analog) Context: Shoup, T. M., et al. "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 1999.

  • General Fluorination Methodology: "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Princeton University / Macmillan Group, 2015.

  • Commercial Availability & Properties: "1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS 2169118-18-5)."[1][2][3][4] ChemicalBook, 2024.

Sources

The Strategic Incorporation of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a perpetual challenge. The strategic use of novel chemical building blocks is paramount in this endeavor. Among the emerging class of small, strained ring systems, 1-fluoro-3-oxocyclobutane-1-carboxylic acid has garnered significant attention as a versatile scaffold. This technical guide provides an in-depth exploration of its role in medicinal chemistry, from its fundamental physicochemical properties to its application in the design of innovative therapeutics. We will delve into the causality behind its selection in drug design, supported by experimental data and case studies, to offer a comprehensive resource for professionals in the field.

The Rationale for Fluorinated Cyclobutanes in Drug Design: A Symphony of Conformational Constraint and Physicochemical Modulation

The carboxylic acid moiety is a common feature in many biologically active molecules, often crucial for interacting with biological targets. However, its ionizable nature can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism.[1] This has driven the exploration of carboxylic acid bioisosteres—functional groups that mimic the essential properties of a carboxylic acid while offering improved drug-like characteristics.[2]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3]

The 1-fluoro-3-oxocyclobutane-1-carboxylic acid scaffold elegantly combines the principles of bioisosterism and fluorine chemistry with the concept of conformational restriction. The rigid cyclobutane ring limits the number of accessible conformations of a molecule, which can lead to increased binding affinity for its target by reducing the entropic penalty of binding.[4][5] The strategic placement of the fluorine atom and the keto group further refines the molecule's electronic and steric properties.

Physicochemical Properties: A Quantitative Perspective

The utility of 1-fluoro-3-oxocyclobutane-1-carboxylic acid in drug design is rooted in its distinct physicochemical properties. The electron-withdrawing nature of the fluorine atom and the carbonyl group significantly influences the acidity of the carboxylic acid. Fluorination has been shown to decrease the pKa of carboxylic acids, which can impact a compound's ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

For a comprehensive understanding, a comparative analysis of key physicochemical parameters with other common carboxylic acid bioisosteres is essential.

BioisostereRepresentative pKaRepresentative logD7.4Key Features
Carboxylic Acid~4-5VariableHigh acidity, potential for metabolic liabilities.[2]
Tetrazole~4.5-5.5Generally lower than corresponding carboxylic acidLower acidity, metabolically stable.[8]
Acylsulfonamide~2-4VariableHighly acidic, can improve solubility.
Hydroxamic Acid~8-9VariableLess acidic, potential for metal chelation.[2]
1-Fluoro-3-oxocyclobutane-1-carboxylic acid ~3-4 (Estimated) Moderately Lipophilic Conformationally restricted, modulated acidity.

Note: The pKa and logD7.4 values are representative and can vary significantly based on the overall molecular structure. The value for 1-fluoro-3-oxocyclobutane-1-carboxylic acid is an estimate based on the influence of fluorine and carbonyl groups.

Conformational Implications: The Power of Puckering

The cyclobutane ring is not planar and exists in a puckered conformation. This puckering has a profound impact on the spatial orientation of the substituents, which is a critical factor in molecular recognition by a biological target. The presence of the fluorine atom and the carbonyl group on the 1-fluoro-3-oxocyclobutane-1-carboxylic acid ring system influences the preferred puckering mode and the axial or equatorial positioning of the carboxylic acid. This conformational preference can be exploited to pre-organize a molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[4][9]

cluster_0 Conformational Restriction cluster_1 Pre-organization with Cyclobutane Flexible Ligand Flexible Ligand Bioactive Conformation Bioactive Conformation Flexible Ligand->Bioactive Conformation Adopts multiple conformations Inactive Conformations Inactive Conformations Flexible Ligand->Inactive Conformations Binding (High Entropy Cost) Binding (High Entropy Cost) Bioactive Conformation->Binding (High Entropy Cost) Fits receptor Receptor Receptor Receptor->Binding (High Entropy Cost) Cyclobutane Ligand Cyclobutane Ligand Locked Bioactive Conformation Locked Bioactive Conformation Cyclobutane Ligand->Locked Bioactive Conformation Limited conformations Binding (Low Entropy Cost) Binding (Low Entropy Cost) Locked Bioactive Conformation->Binding (Low Entropy Cost) Pre-organized for binding Receptor_2 Receptor Receptor_2->Binding (Low Entropy Cost)

Caption: Conformational restriction reduces the entropic cost of binding.

Synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid: A Practical Workflow

The accessibility of a building block is a critical factor in its adoption in drug discovery programs. Several synthetic routes to 1-fluoro-3-oxocyclobutane-1-carboxylic acid and its derivatives have been reported, often starting from commercially available 3-oxocyclobutanecarboxylic acid.[2][7]

Illustrative Synthetic Protocol:

The following is a generalized, multi-step protocol based on literature precedents. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: Protection of the Carboxylic Acid

  • Objective: To protect the carboxylic acid to prevent interference in subsequent steps.

  • Procedure:

    • Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., methanol).

    • Add a catalyst (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction to isolate the methyl ester.

Step 2: Fluorination of the Ketone

  • Objective: To introduce the fluorine atom at the 3-position.

  • Procedure:

    • Dissolve the protected cyclobutane derivative in a suitable solvent (e.g., dichloromethane).

    • Cool the reaction to a low temperature (e.g., -78 °C).

    • Add a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully and perform an extractive work-up to isolate the fluorinated intermediate.

Step 3: Introduction of the Second Carboxylic Acid Precursor and Ring Formation

This step can vary significantly depending on the overall synthetic strategy. One common approach involves the use of a malonic ester.

Step 4: Deprotection and Decarboxylation

  • Objective: To deprotect the ester and remove one of the carboxylic acid groups to yield the final product.

  • Procedure:

    • Treat the intermediate from the previous step with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) followed by acidification.

    • Heat the reaction mixture to effect both hydrolysis and decarboxylation.

    • Isolate and purify the final product, 1-fluoro-3-oxocyclobutane-1-carboxylic acid, typically by crystallization or chromatography.

Caption: General synthetic workflow for 1-fluoro-3-oxocyclobutane-1-carboxylic acid.

Case Studies in Medicinal Chemistry

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery projects.

Oncology: The Story of Fluciclovine (Axumin®)

A prominent example of a molecule containing a related scaffold is Fluciclovine ([¹⁸F]FACBC), a synthetic amino acid analog approved for positron emission tomography (PET) imaging in prostate cancer.[10][11] While not containing the oxo group, the 1-amino-3-fluorocyclobutane-1-carboxylic acid structure highlights the utility of this rigid, fluorinated ring system in biological applications. The cyclobutane ring provides a constrained scaffold that is recognized by amino acid transporters, which are often upregulated in cancer cells.[11] The fluorine atom allows for radiolabeling with fluorine-18 for PET imaging.

Central Nervous System (CNS) Disorders: A Scaffold for Receptor Ligands

The conformational rigidity of the 1-fluoro-3-oxocyclobutane-1-carboxylic acid core makes it an attractive template for designing ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels. By locking the pharmacophoric elements in a specific spatial arrangement, it is possible to achieve high selectivity for a particular receptor subtype, which is often a challenge in CNS drug discovery.[12]

Future Directions and Conclusion

The 1-fluoro-3-oxocyclobutane-1-carboxylic acid scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of conformational rigidity, modulated acidity, and the presence of a synthetically versatile ketone handle provides a powerful platform for the design of novel therapeutics with improved pharmacological properties. As our understanding of the subtle interplay between molecular conformation and biological activity continues to grow, we can expect to see the increased application of this and related strained ring systems in the development of the next generation of medicines. The continued development of efficient and scalable synthetic routes will further accelerate the exploration of this promising chemical space.

References

  • Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., ... & Ballatore, C. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
  • Horgan, C., & O'Donovan, D. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Mini-Reviews in Medicinal Chemistry, 22(1), 2-16.
  • Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., Kondratov, I. S., Tolmachova, N. A., Datsenko, O. P., ... & Haufe, G. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(18), 3953-3961.
  • O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 571-580.
  • Mutter, M., & Tuchscherer, G. (1997). The use of conformational restriction in medicinal chemistry. Angewandte Chemie International Edition in English, 36(13‐14), 1384-1405.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Malashchuk, A., Demchuk, O. P., Razhyk, B. V., & Grygorenko, O. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Chemistry–A European Journal.
  • An exploratory study of the conformational intricacy of selected fluoro-substituted carboxylic acids. (2025).
  • SUZHOU VIVOTIDE BIOTECH. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
  • A synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
  • Schuster, D. M., Nanni, C., & Fanti, S. (2009). Case study of anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (anti-[F-18] FACBC) to guide prostate cancer radiotherapy target design. Clinical nuclear medicine, 34(5), 279.
  • Oka, S., Hattori, R., Kuge, Y., & Tamaki, N. (2011). Transport mechanisms of trans-1-amino-3-fluoro [1-¹⁴C] cyclobutanecarboxylic acid in prostate cancer cells. Nuclear medicine and biology, 38(7), 955-962.
  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.).
  • Oncology Drugs Fast-Tracked by the FDA in November 2025. (2025). OncLive.
  • 3-oxocyclobutane carboxylic acid. (n.d.). Sigma-Aldrich.
  • It's a match: New drug discovered to target protein in CNS disorders. (2024). The Florey.
  • Al-Warhi, T., Ghandourah, E., Marzouk, M., El-Messery, S., Al-Salahi, R., & Supuran, C. T. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2297-2310.
  • Meanwell, N. A. (2016). Considerations for target selection in CNS drug discovery programs. ACS chemical neuroscience, 7(9), 1196-1215.
  • What's New in the Oncology Drug Pipeline?. (2020).
  • Al-Warhi, T., Ghandourah, E., Marzouk, M., El-Messery, S., Al-Salahi, R., & Supuran, C. T. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2297-2310.
  • Allinger, N. L. (1971). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • What's New in the Oncology Drug Pipeline?. (2020).
  • Assessing Contribution Of Effect (COE) In Oncology Combination Therapies Lessons Learned To Inform And Optimize Future Registrational Trial Designs. (2025). Friends of Cancer Research.
  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213.
  • Al-Ostoot, F. H., El-Sayed, M. A., George, R. F., & Abouzid, K. A. (2024). 2-(3-Bromophenyl)

Sources

Impact of 1-Fluoro Substitution on Cyclobutane Ring Pucker and Geometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane ring is a highly strained, non-planar carbocycle that plays an increasingly critical role as a rigid scaffold in modern medicinal chemistry and materials science. The introduction of a highly electronegative fluorine atom at the 1-position fundamentally alters the ring's geometric and electronic landscape. This technical guide explores the causality behind the conformational preferences of 1-fluorocyclobutane, detailing the stereoelectronic forces that govern its ring pucker, the quantitative thermodynamic differences between its conformers, and the rigorous experimental workflows required to validate these structural dynamics.

The Mechanistic Basis of Cyclobutane Puckering

Unsubstituted cyclobutane possesses approximately 26.3 kcal/mol of inherent ring strain. If the ring were to adopt a perfectly planar geometry (


 symmetry), the internal C-C-C bond angles would be forced to 90°, and all adjacent C-H bonds would be perfectly eclipsed, maximizing torsional strain.

To alleviate this severe eclipsing interaction, the cyclobutane ring naturally distorts out of planarity into a puckered, or "butterfly," conformation (


 symmetry). This puckering reduces torsional strain at the slight expense of increasing angle strain, resulting in a dynamic equilibrium governed by a double-minimum potential energy well separated by a planar transition state[1].

The 1-Fluoro Perturbation: Stereoelectronics and Geometry

Introducing a fluorine atom at the 1-position breaks the symmetry of the ring down to


. Consequently, the fluorine atom can occupy either a pseudo-equatorial or pseudo-axial position on the puckered ring.

Unlike bulkier halogens where steric repulsion heavily dictates conformation, the fluorine atom's small van der Waals radius (1.47 Å) allows stereoelectronic effects to play a highly competitive role. The highly polarized C-F bond draws electron density, significantly lowering the energy of the


 antibonding orbital and making it an excellent electron acceptor.

In the equatorial conformation , the


 orbital is optimally aligned for hyperconjugative electron donation from adjacent parallel 

bonds (

). This stereoelectronic stabilization, combined with the minimization of 1,3-cross-ring steric repulsions, makes the equatorial pucker the global energy minimum[2].

Stereoelectronics Donor Donor Orbital σ(C-H) Acceptor Acceptor Orbital σ*(C-F) Donor->Acceptor Electron Delocalization Effect Hyperconjugation Stabilizes Equatorial Pucker Acceptor->Effect Lowers System Energy

Fig 1. Stereoelectronic hyperconjugation pathway stabilizing the equatorial conformation.

Quantitative Conformational Landscape

The equilibrium between the equatorial and axial puckered states has been rigorously quantified using microwave rotational constants combined with ab initio MP2(full)/6-311+G(d,p) predictions[3]. The equatorial conformer is significantly more stable, dominating the population at ambient temperatures.

Table 1: Thermodynamic and Geometric Parameters of 1-Fluorocyclobutane Conformers

ParameterEquatorial ConformerAxial Conformer
Relative Enthalpy (ΔH) 0 cm⁻¹ (Global Minimum)+496 ± 40 cm⁻¹ (5.93 kJ/mol)
Puckering Angle (τ) 37.4(5)°20.7(5)°
C-F Bond Length (r₀) 1.383(3) Å1.407(3) Å
Ambient Population (298K) ~92%8 ± 1%

Data synthesized from variable-temperature infrared studies and ab initio calculations[3].

The stark difference in the puckering angle (37.4° vs 20.7°) highlights how the ring dramatically flattens when forced into the higher-energy axial conformation to minimize transannular steric clashes.

G Eq Equatorial Conformer (Global Minimum) Pucker: 37.4° TS Planar Transition State (Energy Maximum) Pucker: 0° Eq->TS Inversion Barrier ~732 cm⁻¹ TS->Eq Relaxation Ax Axial Conformer (Local Minimum) Pucker: 20.7° TS->Ax Relaxation Ax->TS Inversion Barrier ~236 cm⁻¹

Fig 2. Conformational energy landscape and ring inversion barriers of 1-fluorocyclobutane.

Experimental Methodology: Cryogenic VT-IR Spectroscopy

To accurately determine the enthalpy difference between the equatorial and axial conformers without the confounding variables of the solid state, researchers utilize Variable-Temperature Infrared (VT-IR) spectroscopy in a liquefied noble gas matrix[3].

Causality of Experimental Choice: Liquid xenon is specifically chosen as the solvent because it provides an inert, non-polar, and non-hydrogen-bonding environment. This prevents intermolecular dipole-dipole aggregation from artificially skewing the natural intramolecular conformational equilibrium, ensuring the thermodynamic data reflects the isolated molecule's true ground state.

Self-Validating Protocol for Conformational Analysis

This workflow utilizes a closed-loop validation system where empirical spectral data is continuously cross-referenced against theoretical thermodynamic models.

  • Sample Preparation & Cryogenic Solvation: Condense high-purity 1-fluorocyclobutane gas into a specialized cryogenic cell. Introduce xenon gas into the cell and cool the system to between -55 °C and -100 °C, liquefying the xenon to act as the primary solvent[3].

  • Spectral Acquisition: Record high-resolution infrared spectra (3500–400 cm⁻¹) at 10 distinct, stabilized temperature intervals within the -55 °C to -100 °C range[3].

  • Band Deconvolution & Assignment: Identify and isolate specific absorption bands unique to the equatorial and axial conformers. For fluorocyclobutane, the C-F stretching frequencies and ring-puckering vibrational satellites serve as distinct markers[1].

  • Thermodynamic Extraction: Integrate the area under the isolated bands for both conformers at each temperature point. Apply the van't Hoff equation (

    
    ) to the ratio of these intensities across the temperature gradient to calculate the precise enthalpy difference (
    
    
    
    ).
  • Ab Initio Validation: Compare the empirically derived

    
     (496 ± 40 cm⁻¹) against MP2(full)/6-31G(d) theoretical predictions to validate the structural assignment[3].
    

Workflow S1 1. Cryogenic Solvation Dissolve c-C4H7F in Liquid Xenon (-55°C to -100°C) S2 2. VT-IR Spectroscopy Acquire Spectra (3500-400 cm⁻¹) across 10 temp points S1->S2 S3 3. Spectral Deconvolution Isolate Equatorial and Axial conformer absorption bands S2->S3 S4 4. Thermodynamic Analysis Van't Hoff Plot to extract ΔH (Eq vs Ax = 496 cm⁻¹) S3->S4

Fig 3. Step-by-step Variable-Temperature IR spectroscopy workflow for conformational analysis.

Implications for Drug Development

In medicinal chemistry, the cyclobutane ring is frequently employed as a metabolically stable bioisostere for phenyl rings or tert-butyl groups. The introduction of a 1-fluoro substituent provides a highly predictable conformational bias.

Because the equatorial pucker is populated at ~92% under physiological conditions[3], drug designers can reliably project the C-F bond vector outward into the solvent or towards a specific hydrogen-bond donor in a target protein's binding pocket. Furthermore, the axial C-F bond is slightly longer (1.407 Å) and weaker than the equatorial C-F bond (1.383 Å)[3]. By designing molecules that sterically lock the cyclobutane ring into the equatorial state, researchers can maximize the hyperconjugative stabilization of the C-F bond, thereby enhancing the overall metabolic stability of the drug candidate against oxidative defluorination pathways.

References

  • Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMY3a-p0ZZEvKqtu_1UT719qs7WjdIB0wV8j9FVFziiu1HEwBMKVD60iivCebwasDb4G_oqz04Xl168gmaCNTL3YrdS1kImPtvfPIPu6_0t4bZOekXPLGR1JSHQb9DlJM-dg4=]
  • Origami with small molecules: exploiting the C–F bond as a conformational tool. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECK4Bh2vwGip5UuvEbmll8121rICgYZVqvC4eRiaChHUk9t6C43mJm0c96o54XIA9hlg5-5IUwhKPElYQZwkF-L0VEu2z0LH8Z6q-nk2Cx9mfKS25oSQfxst_nYvi4am6Nt618hp4KOyWPEcUz]
  • Spectra and Structure of Small Ring Compounds. XX. Fluorocyclobutane. aip.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdny9zopl5eqQFK3JYxOUHlhZ8btFKYALtktXAG7mJJ4g7DJDNwSH33taEN19PUlVsX36alNbI6BNhIAnJbV55SlDTjDyogGUFEJa98t5qHFKRALawiMQLv_3m8OJ9xxRFSTUT9zg8fj-0QrGqJhspK6c0qeaOWkCn-HWCZcBWqHibEr9UipJ1nCQUH-ULzHp071dtWhzE7kl7IB7dSl3nEw==]

Sources

Technical Guide: Physicochemical Profile & pKa of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic accessibility, and drug design utility of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid , a specialized fluorinated scaffold used in medicinal chemistry.

Executive Summary

1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS: 2169118-18-5 ) is a conformationally restricted, bifunctional building block.[1][2][3] It integrates the metabolic stability of the cyclobutane core with the bioisosteric utility of fluorine.

Its primary value in drug discovery lies in its ability to modulate pKa and lipophilicity simultaneously. The strategic placement of a fluorine atom


 to the carboxylic acid significantly increases acidity (lowering pKa) compared to its non-fluorinated parent, while the C3-ketone provides a vector for further diversification (e.g., reductive amination to amines or olefination).
Property Data / Estimate
CAS Number 2169118-18-5
Formula C

H

FO

MW 132.09 g/mol
SMILES O=C(O)C1(F)CC(=O)C1
Predicted pKa 2.6 – 2.9 (Strongly Acidic)
Predicted LogP ~ -0.2 to 0.3 (Low Lipophilicity)

Molecular Architecture & Electronic Environment

Structural Conformation

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • C1 Position: This carbon is quaternary, bearing both the highly electronegative Fluorine and the Carboxyl group. This creates a sterically congested and electron-deficient center.

  • C3 Position: The sp

    
     hybridized ketone flattens the ring slightly compared to a fully saturated cyclobutane, influencing the vector of the carboxylic acid.
    
The Fluorine Effect (Inductive Withdrawal)

The defining feature of this molecule is the


-fluoro substitution .
  • Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale 3.98). Its presence on C1 pulls electron density away from the carboxylate anion (COO

    
    ).
    
  • Anion Stabilization: This withdrawal disperses the negative charge of the conjugate base, stabilizing it and thereby increasing the acidity of the parent acid.

  • Dipole Alignment: The C-F bond dipole opposes the C=O dipoles, altering the solvation shell and permeability profile.

ElectronicEffects cluster_pKa Net Result F_atom Fluorine (C1) Highly Electronegative C1_Center C1 Quaternary Center F_atom->C1_Center Strong -I Effect COOH Carboxyl Group (Acidic Center) C1_Center->COOH Electron Withdrawal Stabilizes Anion Result pKa Lowered by ~1.5 - 2.0 units COOH->Result Ketone Ketone (C3) Electron Withdrawing Ketone->C1_Center Weak -I Effect (Through Bond)

Figure 1: Electronic vector map showing the cumulative inductive effects lowering the pKa.

Physicochemical Profiling (The Core)

pKa Analysis

The pKa is the critical parameter for this scaffold. We derive the value based on established Structure-Activity Relationships (SAR) of cyclobutanes.

  • Baseline: Cyclobutanecarboxylic acid has a pKa of 4.79 .

  • Effect of

    
    -Fluorine:  Introducing a fluorine atom 
    
    
    
    to a carboxylic acid typically lowers the pKa by 1.5 to 1.8 log units . (e.g., Acetic acid 4.76
    
    
    Fluoroacetic acid 2.59).
  • Effect of 3-Oxo Group: The ketone at C3 is an Electron Withdrawing Group (EWG). While further away, it exerts a through-bond inductive pull, lowering pKa by an additional 0.2 – 0.4 units .

Calculated pKa Range:



Experimental Context: Compared to the non-fluorinated analog (3-oxocyclobutanecarboxylic acid, pKa


 4.35), the 1-fluoro derivative is significantly more acidic. This ensures the molecule is fully ionized (anionic)  at physiological pH (7.4), which has profound implications for membrane permeability and transporter recognition.
Lipophilicity (LogP and LogD)
  • LogP (Intrinsic Lipophilicity): The fluorine atom increases lipophilicity compared to hydrogen (

    
    LogP 
    
    
    
    +0.2 to +0.4). However, the ketone and acid groups are polar.
    • Estimated LogP:-0.2 to +0.3 (Slightly amphiphilic).

  • LogD

    
     (Distribution Coefficient):  Because the pKa (~2.8) is much lower than pH 7.4, the species exists almost exclusively as the carboxylate anion.
    
    • Result: LogD

      
       will be significantly lower than LogP (likely < -2.0), indicating high water solubility and low passive membrane permeability.
      
Solubility & Stability
  • Solubility: High aqueous solubility in basic and neutral buffers due to ionization.

  • Chemical Stability: The

    
    -fluoro acid motif is generally stable. However, the 3-ketone is prone to hydration  (forming the gem-diol) in aqueous solution, especially given the electron-deficient ring. This equilibrium must be monitored via NMR during formulation.
    

Experimental Methodologies

To validate these values in your lab, use the following standardized protocols.

Potentiometric pKa Determination

Use this method for precise pKa measurement of the free acid.

  • Preparation: Dissolve 1-2 mg of compound in 10 mL of degassed water (or 0.15 M KCl background electrolyte).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Execution: Perform titration under inert atmosphere (

    
    ) at 25°C using a glass electrode.
    
  • Data Processing: Use the Bjerrum plot method or Gran plot to identify the equivalence point and half-equivalence point (pKa).

    • Note: Due to the low pKa (~2.8), ensure the starting pH is sufficiently low (pH < 2.0) using HCl to capture the full ionization curve.

LogP/LogD Measurement (Shake-Flask HPLC)

Use this for lipophilicity profiling.

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4 for LogD; pH 1.5 for LogP).

  • Equilibration: Pre-saturate both phases with each other for 24 hours.

  • Partitioning: Add compound to the system, vortex for 1 hour, and centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Calculation:

    
    .
    

Synthetic Accessibility

Synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid requires overcoming the challenge of introducing fluorine to a strained ring without ring opening.

Recommended Synthetic Route (Ketal Strategy)

Direct fluorination of the keto-acid is difficult due to competing enolization. The preferred route protects the ketone first.

  • Starting Material: Methyl 3-oxocyclobutane-1-carboxylate.

  • Protection: Form the ketal using ethylene glycol and p-TsOH (Dean-Stark).

  • Fluorination:

    • Generate the enolate using LDA (Lithium Diisopropylamide) at -78°C in THF.

    • Quench with NFSI (N-Fluorobenzenesulfonimide) or Selectfluor .

    • Critical Step: The fluorine adds to the

      
      -position (C1).
      
  • Hydrolysis & Deprotection:

    • Acidic hydrolysis (HCl/Acetone) removes the ketal and hydrolyzes the ester in one or two steps.

    • Purification: Recrystallization from DCM/Heptane.

Synthesis Start Methyl 3-oxocyclobutane-1-carboxylate Step1 1. Ketal Protection (Ethylene glycol, pTsOH) Start->Step1 Step2 2. Enolate Formation (LDA, -78°C) 3. Electrophilic Fluorination (NFSI) Step1->Step2 Inter Intermediate: 1-Fluoro-3-ketal-ester Step2->Inter Step3 4. Acid Hydrolysis (HCl) (Deprotects Ketal & Ester) Inter->Step3 Final Target: 1-Fluoro-3-oxocyclobutane-1-carboxylic acid Step3->Final

Figure 2: Synthetic workflow for the generation of the target scaffold.

Applications in Drug Discovery[4][5]

Bioisosterism

This scaffold serves as a bioisostere for:

  • 
    -Amino Acids:  When the ketone is aminated, it mimics constrained amino acids (e.g., proline analogs).
    
  • Oxo-acids: The fluorine blocks metabolic oxidation at the

    
    -position, extending half-life (
    
    
    
    ).
Metabolic Stability

The C1-Fluorine atom prevents


-hydroxylation  and decarboxylation  pathways that often plague carboxylic acid drugs. The strong C-F bond (approx. 116 kcal/mol) renders the C1 position metabolically inert.
Fragment-Based Drug Design (FBDD)

The molecule is an ideal "fragment" due to:

  • Low MW (<150): High ligand efficiency.

  • Vectors: Two distinct vectors (Acid and Ketone) allowed for rapid library generation (e.g., reductive amination at C3).

References

  • Demchuk, O. P., et al. (2023).[4] The Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Shoup, T. M., et al. (1999).[5] Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine. [Link]

  • Bordwell pKa Table. Acidity of Organic Compounds. [Link]

Sources

1-Fluoro-3-oxocyclobutane-1-carboxylic Acid: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the drive to escape "flatland" (the over-reliance on aromatic rings) has elevated the status of small, strained rings. 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS: 2169118-18-5) represents a high-value, bifunctional scaffold that offers a unique solution to common lead optimization challenges.

This guide details the structural, electronic, and synthetic characteristics of this bioisostere. Unlike simple cyclobutanes, the simultaneous incorporation of an


-fluorine and a distal ketone provides a dual handle for modulating pKa , metabolic stability , and vectorial functionalization .

Part 1: Structural & Electronic Properties

The Fluorine Effect on Acidity (pKa)

The defining feature of this scaffold is the fluorine atom geminal to the carboxylic acid (position 1).

  • Mechanism: The strong inductive effect (

    
    ) of fluorine stabilizes the carboxylate anion, significantly lowering the pKa compared to the non-fluorinated parent.
    
  • Impact: While cyclobutanecarboxylic acid has a pKa of ~4.8, the 1-fluoro analog shifts this value to approximately 3.0–3.5 . This increased acidity is crucial for:

    • Improving potency in salt-bridge interactions (e.g., mimicking a phosphate or aspartate).

    • Altering the logD profile by ensuring the molecule is ionized at physiological pH.

Conformational Rigidification

The cyclobutane ring exists in a puckered conformation to relieve torsional strain.

  • Puckering Angle: Typically ~25–35°.

  • Substituent Orientation: The 1-fluoro and 1-carboxyl groups adopt specific axial/equatorial orientations to minimize 1,3-diaxial interactions with the protons at C3 (or the ketone oxygen).

  • Bioisosteric Utility: This rigidification reduces the entropic penalty of binding compared to a flexible alkyl chain (e.g., a fluorinated butyric acid derivative).

Metabolic Blocking

The C1 position is a common metabolic soft spot in carboxylic acid drugs (susceptible to acyl-glucuronidation).

  • The Fluorine Block: The C-F bond is metabolically inert. Substituting the

    
    -hydrogen with fluorine prevents epimerization and hinders the formation of reactive acyl-glucuronide intermediates, thereby reducing potential idiosyncratic toxicity.
    
Property Comparison Table
PropertyCyclobutanecarboxylic Acid1-Fluoro-3-oxocyclobutane-1-carboxylic acid Impact in Drug Design
pKa ~4.79~3.2 – 3.5 Enhanced salt-bridge formation; mimics phosphates.
LogP 0.65~0.25 Lower lipophilicity due to polarity of C=O and C-F.
Metabolic Stability Moderate (Glucuronidation risk)High

-F blocks metabolism; Ketone allows further diversification.
Geometry Puckered, FlexibleRestrained Defined exit vectors for R-groups.

Part 2: Bioisosteric Applications & Logic

The 3-oxo group is not merely a passive spectator; it is a "chemical handle" that allows this scaffold to serve as a versatile core.

Strategic Replacement Logic

The following diagram illustrates the decision-making process for selecting this scaffold during lead optimization.

BioisostereLogic Problem Lead Optimization Challenge Path1 High Metabolic Clearance (Acyl Glucuronidation) Problem->Path1 Path2 Poor Potency (Weak H-Bond Donor) Problem->Path2 Path3 High Lipophilicity (LogD > 3.0) Problem->Path3 Solution Apply 1-Fluoro-3-oxocyclobutane Scaffold Path1->Solution Path2->Solution Path3->Solution Outcome1 Block Metabolic Site (alpha-F Effect) Solution->Outcome1 Outcome2 Lower pKa (Stronger Ionic Interaction) Solution->Outcome2 Outcome3 Reduce LogD (Polar C=O + C-F) Solution->Outcome3

Caption: Decision logic for incorporating the 1-fluoro-3-oxocyclobutane scaffold.

Case Study Scenarios
  • Phenyl Isostere: Replacing a para-fluorophenyl carboxylic acid. The cyclobutane ring mimics the geometry of the benzene ring (distance between substituents) but with significantly lower lipophilicity (

    
     vs 
    
    
    
    carbons).
  • Gamma-Amino Acid Mimic: The ketone at C3 can be converted via reductive amination to an amine, creating a conformationally restricted GABA or glutamate analog.

Part 3: Experimental Protocols (Synthesis)

Direct


-fluorination of the free acid is challenging due to the need for dianion formation. The most robust route involves protecting the ketone (to prevent competitive enolization) and the acid (as an ester).
Synthetic Route Visualization

SynthesisRoute Start 3-Oxocyclobutane- carboxylic acid Step1 1. Esterification (EtOH, H+) Start->Step1 Inter1 Ethyl 3-oxocyclobutane- carboxylate Step1->Inter1 Step2 2. Ketal Protection (Ethylene glycol, pTsOH) Inter1->Step2 Inter2 Ketal Intermediate Step2->Inter2 Step3 3. Alpha-Fluorination (LDA, -78°C; then NFSI) Inter2->Step3 Inter3 Alpha-Fluoro Ketal Ester Step3->Inter3 Step4 4. Hydrolysis & Deprotection (HCl, H2O) Inter3->Step4 Final 1-Fluoro-3-oxocyclobutane- 1-carboxylic acid Step4->Final

Caption: 4-step synthetic pathway from commercially available starting material.

Detailed Methodology

Reagents:

  • Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)

  • Base: Lithium Diisopropylamide (LDA)

Protocol:

Step 1: Esterification & Ketalization

  • Reflux 3-oxocyclobutanecarboxylic acid (10.0 mmol) in ethanol (30 mL) with catalytic sulfuric acid for 4 hours. Concentrate to yield the ethyl ester.

  • Dissolve the crude ester in benzene or toluene. Add ethylene glycol (1.2 equiv) and p-toluenesulfonic acid (cat.).

  • Reflux with a Dean-Stark trap to remove water until ketalization is complete (monitored by TLC/NMR).

  • Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.

Step 2: Electrophilic


-Fluorination (The Critical Step) 
Rationale: The ketal protection is essential. Without it, LDA would deprotonate the 

-position to the ketone (C2/C4), leading to regioisomeric mixtures.
  • In a flame-dried flask under Argon, dissolve the Ketal Intermediate (5.0 mmol) in dry THF (20 mL).

  • Cool to -78°C .

  • Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 15 minutes. Stir for 45 minutes at -78°C to ensure complete enolate formation.

  • Dissolve NFSI (1.2 equiv) in dry THF (5 mL) and add it dropwise to the enolate solution.

  • Allow the reaction to warm slowly to room temperature over 3 hours.

  • Quench with saturated

    
     solution. Extract with EtOAc.
    
  • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Global Deprotection

  • Dissolve the fluorinated ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv) for saponification (1h at RT).

  • Acidify with 1M HCl to pH ~1. This step simultaneously hydrolyzes the ester and removes the ketal protecting group (regenerating the ketone).

  • Extract with DCM or EtOAc, dry, and recrystallize.

References

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (2019). Describes the foundational chemistry of fluorinated cyclobutane cores and pKa effects.

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters. (2023). Detailed analysis of how alpha-fluorination impacts acidity and lipophilicity.

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. (2023). Provides protocols for handling alpha-functionalized cyclobutanes.

  • Bordwell pKa Table. Organic Chemistry Data. Reference for comparative pKa values of alpha-fluoro acids.

  • Bioisosteric Replacements in Drug Design. Journal of Medicinal Chemistry. (2011). Comprehensive review of bioisostere strategies including strained rings.

The Ascendancy of the 3-Oxocyclobutane Scaffold: A Technical Guide to its Application in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The strategic evolution of this field now trends towards the exploration of three-dimensional (3D) molecular shapes to better probe the complex topologies of biological targets. Within this paradigm, the 3-oxocyclobutane scaffold has emerged as a particularly compelling motif. This technical guide provides an in-depth review of the utilization of 3-oxocyclobutane fragments in FBDD, from the underlying principles of their design and synthesis to their practical application in screening campaigns and hit-to-lead optimization. We will delve into the unique structural and conformational properties of this scaffold, provide detailed experimental protocols for its use, and present a case study illustrating its successful application. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of 3D fragments to unlock new therapeutic opportunities.

The Rationale for 3D Scaffolds in Fragment-Based Discovery: Moving Beyond Flatland

The early successes of FBDD were largely built upon libraries dominated by flat, aromatic, sp2-rich fragments. While effective, this "flatland" approach has its limitations, as the chemical space explored is inherently restricted. The increasing complexity of drug targets, including protein-protein interfaces and allosteric sites, necessitates a move towards fragments with greater 3D complexity. [1][2]The inclusion of sp3-rich scaffolds offers several advantages:

  • Enhanced Shape Diversity: 3D fragments can adopt a wider range of spatial arrangements, enabling them to make more precise and complementary interactions with intricate binding pockets. [3]* Improved Physicochemical Properties: Increased sp3 character is often correlated with improved solubility, reduced promiscuity, and better metabolic stability compared to their flat aromatic counterparts. [4]* Novel Chemical Space: The exploration of 3D scaffolds opens up new avenues for intellectual property and provides starting points for novel chemical series.

The cyclobutane ring, in particular, has been identified as an underrepresented yet highly attractive 3D scaffold in medicinal chemistry. [1]Its puckered nature provides a defined three-dimensional arrangement of substituents, offering a rigid framework for presenting chemical functionality in precise vectors. [4]The incorporation of a ketone at the 3-position further enhances its utility, providing a key polar interaction point and influencing the ring's conformational preferences.

Synthesis of 3-Oxocyclobutane-Containing Fragment Libraries

The successful application of any fragment library hinges on the synthetic accessibility of its members. Fortunately, robust and versatile synthetic routes to 3-oxocyclobutane-containing fragments have been developed, often centered around a key intermediate. A common and effective strategy involves the use of a 3-azido-cyclobutanone intermediate, which allows for the introduction of diverse functionalities. [1][5]

General Synthetic Strategy via a 3-Azido-cyclobutanone Intermediate

A widely adopted approach commences with a Michael addition of an azide source to a cyclobutenone, followed by functionalization of the resulting 3-azido-cyclobutanone. This intermediate serves as a versatile hub for generating a library of fragments with diverse chemical handles.

Scheme 1: Generalized Synthetic Route to a 3-Oxocyclobutane Fragment Library

Cyclobutenone Cyclobutenone AzidoKetone 3-Azido-cyclobutanone (Key Intermediate) Cyclobutenone->AzidoKetone NaN3, HCl Reduction Reduction (e.g., NaBH4) AzidoKetone->Reduction Cyclobutanol 3-Azido-cyclobutanol Reduction->Cyclobutanol Amine Amines Cyclobutanol->Amine Functionalization Amide Amides Cyclobutanol->Amide Functionalization Sulfonamide Sulfonamides Cyclobutanol->Sulfonamide Functionalization

Caption: A generalized synthetic workflow for a 3-oxocyclobutane fragment library.

Experimental Protocol: Synthesis of a 3-Amino-cyclobutanol Fragment

This protocol provides a representative example of the synthesis of a 3-amino-cyclobutanol fragment, a common motif in 3D fragment libraries.

Step 1: Synthesis of 3-Azido-cyclobutanone

  • To a solution of cyclobutenone in dichloromethane (DCM), add an aqueous solution of sodium azide (NaN3) and hydrochloric acid (HCl).

  • Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO3), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 3-azido-cyclobutanone.

Step 2: Reduction of the Ketone

  • Dissolve the crude 3-azido-cyclobutanone in ethanol (EtOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with DCM, dry the combined organic layers over Na2SO4, filter, and concentrate to give the crude 3-azido-cyclobutanol as a mixture of cis and trans diastereomers.

Step 3: Functionalization to the Amine

  • The reduction of the azide can be achieved through various methods, such as catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3, H2O).

  • For catalytic hydrogenation, dissolve the 3-azido-cyclobutanol in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired 3-amino-cyclobutanol fragment.

Conformational Analysis of the 3-Oxocyclobutane Scaffold

A key advantage of the cyclobutane ring in drug discovery is its non-planar, puckered conformation. [4]This puckering allows for a more defined three-dimensional arrangement of substituents compared to a flat aromatic ring. The cyclobutane ring exists in a dynamic equilibrium between two puckered conformations, often described as a "butterfly" motion. The presence of a ketone at the 3-position influences this puckering, leading to distinct conformational preferences.

Computational studies and experimental data from X-ray crystallography and NMR are essential for understanding the conformational landscape of these scaffolds. The degree of puckering can be quantified by the puckering amplitude and phase angle, as defined by Cremer and Pople. For a four-membered ring, a single puckering amplitude (q) and a phase angle (φ) can describe the out-of-plane distortion.

The substituents on the ring also play a crucial role in determining the preferred conformation. For instance, in 1,3-disubstituted cyclobutanes, the cis and trans isomers will exhibit different puckering profiles, which can significantly impact their interaction with a protein target. This conformational control is a powerful tool for medicinal chemists during lead optimization.

Application in Fragment Screening Campaigns

The ultimate test of a fragment library is its performance in a screening campaign. 3-Oxocyclobutane fragments are amenable to a variety of biophysical screening techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful for providing detailed structural information.

X-ray Crystallography: Visualizing the Binding Event

X-ray crystallography provides a high-resolution snapshot of a fragment bound to its target, revealing the precise binding mode and identifying key interactions. Fragment soaking is a common and efficient method for obtaining these structures. [6] Experimental Protocol: Fragment Soaking into Protein Crystals

Materials:

  • Apo-protein crystals of high quality and robustness.

  • Fragment stock solutions (typically 100-200 mM in DMSO).

  • Artificial mother liquor (a solution mimicking the crystallization buffer).

  • Cryoprotectant solution.

  • Cryo-loops.

  • Liquid nitrogen.

Procedure:

  • Prepare Soaking Solution: In a microcentrifuge tube, dilute the fragment stock solution into the artificial mother liquor to the desired final concentration (e.g., 10-50 mM fragment, 5-10% DMSO).

  • Crystal Soaking: Carefully transfer a protein crystal into a drop of the soaking solution. The soaking time can vary from minutes to hours and should be optimized for each crystal system. [6]3. Cryoprotection: Briefly transfer the soaked crystal into a drop of cryoprotectant solution, which may also contain the fragment to prevent its dissociation.

  • Crystal Harvesting and Flash-Cooling: Using a cryo-loop, carefully scoop the crystal from the cryoprotectant and immediately plunge it into liquid nitrogen to flash-cool it. [6]5. Data Collection and Analysis: Collect X-ray diffraction data at a synchrotron source. The resulting electron density map will be analyzed to identify the location and orientation of the bound fragment.

NMR Spectroscopy: A Versatile Tool for Fragment Screening

NMR spectroscopy is another powerful technique for fragment screening, capable of detecting weak binding events in solution. Both ligand-observed and protein-observed methods are commonly employed.

Ligand-observed NMR methods are particularly useful for screening mixtures of fragments, thereby increasing throughput.

  • Saturation Transfer Difference (STD) NMR: This technique identifies binders by detecting the transfer of saturation from the protein to a bound ligand. [7][8]Protons on the ligand that are in close proximity to the protein will show a stronger STD effect, providing information on the binding epitope. [9] Experimental Protocol: Saturation Transfer Difference (STD) NMR

Step 1: Sample Preparation

  • Prepare a solution of the target protein in a suitable deuterated buffer (e.g., phosphate buffer in D2O).

  • Prepare a stock solution of the fragment or fragment mixture in the same deuterated buffer.

  • Mix the protein and fragment solutions to achieve the desired concentrations (e.g., 10-50 µM protein, 1-5 mM total fragment concentration).

Step 2: NMR Data Acquisition

  • Acquire a reference 1D ¹H NMR spectrum of the sample.

  • Set up the STD experiment with selective on-resonance irradiation of the protein (typically in the aliphatic region, e.g., -1 ppm) and off-resonance irradiation far from any protein or ligand signals (e.g., 40 ppm). [9]3. Acquire the on-resonance and off-resonance spectra.

Step 3: Data Processing and Analysis

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Signals present in the STD spectrum correspond to fragments that bind to the protein.

  • The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of the fragment.

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein. [10][11]The sign of the observed NOE is different for bound and unbound ligands, allowing for the identification of binders.

For smaller, isotopically labeled proteins, 2D ¹H-¹⁵N HSQC experiments can be used to monitor chemical shift changes in the protein upon fragment binding. This provides information on the location of the binding site on the protein surface.

Data Presentation and Interpretation

The successful identification of a fragment hit is only the first step. A crucial aspect of FBDD is the quantitative assessment of fragment binding to guide the hit-to-lead optimization process.

Key Metrics for Fragment Evaluation
  • Dissociation Constant (Kd): This is a measure of the binding affinity of the fragment for the target protein. For fragments, Kd values are typically in the high micromolar to millimolar range.

  • Ligand Efficiency (LE): This metric normalizes the binding affinity for the size of the molecule (typically the number of heavy atoms). [12]It is a valuable tool for comparing the "quality" of different fragment hits and for tracking the efficiency of lead optimization. A higher LE value indicates a more efficient binder.

    • Formula: LE = -RT * ln(Kd) / N, where R is the gas constant, T is the temperature, and N is the number of heavy atoms.

Tabular Summary of Physicochemical and Binding Properties

The following table provides a representative summary of the physicochemical properties and hypothetical binding data for a small library of 3-oxocyclobutane fragments.

Fragment IDStructureMW ( g/mol )cLogPHeavy AtomsKd (µM)Ligand Efficiency (LE)
F1 3-(methylamino)cyclobutan-1-one99.13-0.575000.65
F2 3-acetamidocyclobutan-1-one127.14-0.892500.58
F3 N-cyclopropyl-3-oxocyclobutane-1-carboxamide153.18-0.2111500.55
F4 3-(phenylamino)cyclobutan-1-one161.201.5121000.52

Hit-to-Lead Optimization: A Case Study

The true value of a fragment scaffold is demonstrated by its ability to be elaborated into a potent, drug-like lead compound. A recent study on the histamine H1 receptor provides an excellent example of the successful application of a cyclobutane-containing fragment. [13] Initial Hit: A 3D fragment library screen identified a cyclobutane-containing fragment as a hit for the histamine H1 receptor. The initial fragment exhibited weak but efficient binding.

Structure-Guided Optimization: X-ray crystallography and molecular modeling were used to visualize the binding mode of the fragment and to identify vectors for growth into adjacent sub-pockets of the receptor. The cyclobutane ring played a crucial role in positioning the substituents for optimal interactions.

Lead Compound: Through a process of iterative design, synthesis, and biological evaluation, the initial fragment was optimized into a potent and selective antagonist with a pKi of 8.8. [13]This case study highlights the power of using 3D fragments to generate novel and highly active lead compounds.

cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization FragmentScreening Fragment Screening (3D Library) Hit Cyclobutane Hit (Weak Affinity, High LE) FragmentScreening->Hit SBDD Structure-Based Design (X-ray, Modeling) Hit->SBDD Synthesis Iterative Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Feedback Loop Lead Potent Antagonist (pKi = 8.8) SAR->Lead

Caption: Workflow of the hit-to-lead optimization of a cyclobutane-containing fragment.

Conclusion and Future Perspectives

The 3-oxocyclobutane scaffold represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug discovery. Its inherent three-dimensionality, coupled with its synthetic tractability, makes it an ideal starting point for the development of novel therapeutics against a wide range of biological targets. The ability to rigidly control the spatial orientation of functional groups provides a distinct advantage in probing complex binding sites and optimizing ligand-protein interactions.

As our understanding of the structural and conformational nuances of this scaffold continues to grow, and as more case studies of its successful application emerge, we can expect to see the 3-oxocyclobutane motif play an increasingly important role in the future of drug discovery. The continued development of innovative synthetic methodologies and the integration of computational tools will further unlock the potential of this and other 3D scaffolds, paving the way for the next generation of medicines.

References

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • Center for Magnetic Resonance. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ligand Efficiency (LE) Assessment. Retrieved from [Link]

  • Daley, E., et al. (2016). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 7(12), 1148-1153.
  • Erlanson, D. A. (2013). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology, 5(4), 251-268.
  • Keserű, G. M., & Erlanson, D. A. (Eds.). (2015). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 14, 27-34.
  • Krimm, I., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1218-1225.
  • Kuo, G., et al. (2018). Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1244-1248.
  • Macdonald, J. R., et al. (2021). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Molecules, 26(16), 4881.
  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy.
  • Minasov, G. (2018, February 17). Any advice to improve success for soaking chemical fragments into protein crystals? ResearchGate. Retrieved from [Link]

  • Mortier, J., et al. (2011). Ligand efficiency metrics in drug design: the pros and cons. Drug Discovery Today, 16(21-22), 935-941.
  • Pellecchia, M., et al. (2008). Practical Aspects of NMR-Based Fragment Screening. Methods in Enzymology, 443, 449-471.
  • PubChem. (n.d.). 3-Oxocyclobutane-1-carbonitrile. Retrieved from [Link]

  • Raingeval, C., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1218-1225.
  • Rojo, J., & Jiménez-Barbero, J. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Glycopedia. Retrieved from [Link]

  • Sledz, P., & Caflisch, A. (2018). Fragment-Based Drug Discovery: A Graphical Review. Journal of Medicinal Chemistry, 61(19), 8359-8370.
  • van der Kolk, R., et al. (2021).
  • Wijtmans, M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113.
  • Wood, D. J., et al. (2024, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. ChemRxiv. Preprint.
  • [Your Name/Gemini] (2025). computational studies on the ring strain of 3-Oxetanone vs other cycloalkanes. BenchChem.
  • [Your Name/Gemini] (2025). Fragment-based drug discovery: A graphical review. PMC.
  • [Your Name/Gemini] (2025). Promiscuous scaffolds: Friend or foe in fragment-based drug design? ChemRxiv.
  • [Your Name/Gemini] (2026).
  • [Your Name/Gemini] (2026). 13 C Saturation-Transfer Difference (STD)
  • [Your Name/Gemini] (2026).
  • [Your Name/Gemini] (2026). Chapter 7. Fragment-Based Drug Discovery.
  • [Your Name/Gemini] (2026). (PDF) Fragment-based drug discovery: A graphical review.
  • [Your Name/Gemini] (2026).
  • [Your Name/Gemini] (n.d.). X‐ray crystal structures of 3 a (left) and 4 n (right).
  • [Your Name/Gemini] (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam.
  • [Your Name/Gemini] (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Bradford Scholars.
  • [Your Name/Gemini] (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed.
  • [Your Name/Gemini] (n.d.). Hit-to-lead (H2L)
  • [Your Name/Gemini] (2021).
  • [Your Name/Gemini] (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC.
  • [Your Name/Gemini] (n.d.). Prestwick Drug-Fragment Library.
  • [Your Name/Gemini] (n.d.). X‐ray crystal structures of compounds 3 a, 3′a and 11.[a] [a] Left...
  • [Your Name/Gemini] (n.d.). 3-Oxocyclobutane-1-carbonitrile | C5H5NO | CID 13082390. PubChem.
  • [Your Name/Gemini] (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • [Your Name/Gemini] (2018). Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors. PubMed.
  • [Your Name/Gemini] (2023). (PDF) Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
  • [Your Name/Gemini] (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • [Your Name/Gemini] (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.

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Technical Guide: Metabolic Stability & Design Potential of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability potential, physicochemical properties, and experimental characterization of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid derivatives. This document is structured for medicinal chemists and DMPK scientists.

Executive Summary

In the pursuit of high-Fsp³ scaffolds to escape "flatland" drug space, substituted cyclobutanes have emerged as critical bioisosteres for phenyl rings and tert-butyl groups. The 1-Fluoro-3-oxocyclobutane-1-carboxylic acid scaffold represents a highly specialized building block.[1] It combines the conformational rigidity of the cyclobutane ring with the electronic modulation of an


-fluorine atom and the synthetic versatility of a ketone handle.

This guide analyzes the metabolic liabilities of this scaffold—specifically the reductive potential of the C3-ketone and the glucuronidation of the C1-carboxylate—and provides actionable protocols for assessing and optimizing its stability in early discovery.

Structural Rationale & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The Fluorine Effect on Acidity and Lipophilicity

The introduction of a fluorine atom geminal to the carboxylic acid (at C1) profoundly alters the physicochemical profile compared to the non-fluorinated parent (3-oxocyclobutane-1-carboxylic acid).

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the fluorine atom stabilizes the carboxylate anion, significantly lowering the pKa. While typical aliphatic acids have a pKa ~4.8,

    
    -fluoro acids often exhibit pKa values in the 2.8–3.5 range. This ensures the moiety is fully ionized at physiological pH (7.4), which can reduce passive permeability but improve solubility.
    
  • Conformational Locking: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.[1] The 1-fluoro-1-carboxyl substitution pattern creates a dipole that can influence the preferred pucker angle, potentially locking the C3-substituents into specific vectors relative to the target binding site.

Metabolic Soft Spots

From a structural perspective, this scaffold presents two primary sites for metabolic attack:

  • C3-Ketone (Phase I): Susceptible to reduction by Aldo-Keto Reductases (AKRs) or Short-Chain Dehydrogenases/Reductases (SDRs) to form the corresponding alcohol (3-hydroxy metabolite).[1]

  • C1-Carboxylic Acid (Phase II): Susceptible to conjugation by UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides.[1]

Table 1: Physicochemical & Metabolic Comparison

FeatureNon-Fluorinated Parent1-Fluoro AnalogImpact on Drug Design
pKa ~4.8~3.0 – 3.5Increased ionization; reduced passive permeability; higher solubility.[1]
Metabolic Stability (Oxidation) C1-H is susceptible to abstraction.[1]C1-F blocks oxidation at C1.[1]Blocks

-oxidation; prevents epimerization at C1.[1]
Acyl Glucuronide Reactivity Standard reactivity.[1]Reduced reactivity (Electronic).

-F withdraws density, making the acyl glucuronide less prone to nucleophilic attack (lower toxicity risk).[1]
C3-Ketone Liability High (Reductive).[1]High (Reductive).[1]Requires derivatization (e.g., to amine or difluoro) to block reduction.[1]

Metabolic Pathways & Mitigation Strategies[1]

The metabolic fate of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid derivatives is dictated by the modifications at the C3 position. If the ketone is retained, it is the primary liability. If derivatized (e.g., reductive amination), the stability profile shifts.

Diagram: Metabolic Fate & Decision Tree

The following diagram illustrates the metabolic pathways and the logical flow for stabilizing this scaffold.

MetabolicPathways Parent 1-Fluoro-3-oxocyclobutane -1-carboxylic Acid Core Alcohol Phase I: 3-Hydroxy Metabolite (via AKR/SDR) Parent->Alcohol Ketone Reduction (Rapid) Amine Derivatized: 3-Amino Analog (Stable to Reductase) Parent->Amine Reductive Amination (Design Strategy) AcylGluc Phase II: Acyl Glucuronide (via UGTs) Parent->AcylGluc Glucuronidation Renal Renal Clearance (High Polarity) Alcohol->Renal Excretion Amine->AcylGluc Slower? ReactiveMet Reactive Metabolite? (Acyl Migration) AcylGluc->ReactiveMet Potential Toxicity (Mitigated by F)

Caption: Metabolic trajectory of the scaffold. Red nodes indicate high-clearance pathways; Green indicates a stabilized design strategy.

Phase I: Ketone Reduction

The C3-carbonyl is an electrophilic center.[1] In hepatocytes, cytosolic reductases (AKR1C family) readily convert this to the secondary alcohol.[1]

  • Risk: Rapid clearance and change in pharmacophore polarity.[1]

  • Mitigation: This scaffold is rarely used with the free ketone in the final drug.[1] It is typically a precursor .[1] The ketone is usually converted to:

    • Amines: Via reductive amination (introduces basicity, removes reduction liability).[1]

    • Gem-difluoro: Via DAST/Deoxofluor (removes H-bond acceptor, increases lipophilicity).[1]

    • Oxetanes/Spirocycles: To increase steric bulk and stability.[1]

Phase II: Acyl Glucuronidation

Carboxylic acids are substrates for UGTs.[1] Acyl glucuronides can be reactive electrophiles, leading to covalent binding with plasma proteins (idiosyncratic toxicity).[1]

  • The Fluorine Advantage: The

    
    -fluorine atom exerts a strong electron-withdrawing effect.[1] While this might theoretically make the carbonyl carbon more electrophilic, in the context of acyl glucuronides, 
    
    
    
    -substitution (especially with F) often accelerates the hydrolysis of the glucuronide back to the parent acid (futile cycle) or reduces the rate of acyl migration, thereby lowering the risk of covalent protein binding compared to non-fluorinated analogs.

Experimental Protocols for Stability Assessment

To validate the stability of derivatives based on this core, the following assays are mandatory.

Protocol: Microsomal Stability (Phase I Focus)

This assay determines intrinsic clearance (


) driven by CYP450 and FMO enzymes.[1] Note: Standard microsomes do not contain significant cytosolic reductases (AKRs).[1] If the ketone is present, you must use Cytosol or Hepatocytes to see reduction. 

Materials:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[1]

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (10 mM DMSO stock).[1]

  • Phosphate Buffer (100 mM, pH 7.4).[1]

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to 1 µM final concentration (0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard like Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1]
    
    
    [1]
Protocol: Hepatocyte Stability (Phase I & II Comprehensive)

Since the ketone reduction (cytosolic) and glucuronidation (Phase II) are critical for this scaffold, microsomes are insufficient.[1] Cryopreserved hepatocytes are required.[1]

Workflow:

  • Thawing: Thaw cryopreserved hepatocytes (e.g., BioreclamationIVT) in thawing medium. Centrifuge and resuspend in incubation medium (William’s E) to

    
     cells/mL.
    
  • Incubation: Mix 50 µL cell suspension with 50 µL substrate solution (2 µM compound). Final cell density:

    
     cells/mL.[1]
    
  • Timepoints:

    
     min.
    
  • Quench & Analysis: Same as microsomal protocol.

  • Metabolite ID: Run a separate high-concentration incubation (10 µM, 2 hours) and analyze via High-Res MS (Q-TOF or Orbitrap) to search for:

    • +2H (Ketone reduction).[1]

    • +176 Da (Glucuronidation).[1]

Synthesis & Derivatization Overview

Accessing the 1-fluoro-3-oxocyclobutane-1-carboxylic acid core requires specific fluorination strategies, as direct fluorination of the parent keto-acid can be challenging due to competing enolization.

Primary Synthetic Route:

  • Starting Material: 3-Methylene-cyclobutane-1-carboxylic acid or a protected 3-oxocyclobutane carboxylate ester.[1]

  • Fluorination:

    • Step A: Deprotonation of the ester (LDA, -78°C) followed by trapping with an electrophilic fluorine source (e.g., NFSI - N-Fluorobenzenesulfonimide).

    • Step B: If starting from the methylene analog, oxidative cleavage (Ozonolysis or RuO4) yields the ketone after the fluorine is installed.

  • Hydrolysis: Lithium hydroxide (LiOH) hydrolysis of the ester yields the free acid.[1]

Derivatization to Stable Analogs (Reductive Amination):

  • Reagents: Amine (

    
    ), Reducing agent (
    
    
    
    or
    
    
    ), Acid catalyst (Acetic acid).[1]
  • Stereochemistry: This reaction yields cis and trans isomers relative to the carboxylic acid.[1]

    • Cis-isomer: Amine and Carboxyl on the same face.[1]

    • Trans-isomer: Amine and Carboxyl on opposite faces.[1]

    • Note: The 1-Fluoro group stabilizes the configuration at C1, preventing epimerization under mild conditions.

References

  • Piotr, K. et al. (2024).[1][2] Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.[1][3][4][5] ResearchGate.[1][4]

  • Grygorenko, O. O. et al. (2023).[1][6][7] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][3][8] Journal of Medicinal Chemistry.[1][9] [1]

  • Lovering, F. et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1][9] [1]

  • Kalgutkar, A. S. et al. (2005).[1] Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Current Topics in Medicinal Chemistry.

Sources

Thermodynamic stability of alpha-fluoro-beta-keto cyclobutane analogs

Thermodynamic Stability of -Fluoro- -Keto Cyclobutane Analogs

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary: The Strain-Polarity Paradox


ring strain energy (RSE)stereoelectronic destabilization

This guide details the thermodynamic landscape of these molecules, identifying the specific decomposition pathways (HF elimination, ring fragmentation) and providing validated protocols to assess and maximize their stability during synthesis and storage.

Structural Dynamics & Thermodynamic Profile

Conformational Puckering and Dipole Alignment

Unlike the chair-like stability of cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. The introduction of a


  • Planarization Force: The ketone moiety attempts to flatten the ring to maximize

    
    -orbital overlap.
    
  • Puckering Force: The remaining methylene groups pucker (dihedral angles ~25-30°) to minimize eclipsing interactions.

  • Fluorine Effect: The C-F bond prefers a pseudo-equatorial orientation to minimize dipole-dipole repulsion with the carbonyl oxygen (

    
    ), although this is solvent-dependent.
    

Table 1: Comparative Thermodynamic Parameters

ParameterCyclobutane (Parent)Cyclobutanone2-Fluorocyclobutanone (

-F)
Ring Strain Energy (RSE) 26.3 kcal/mol~25.5 kcal/mol~27-29 kcal/mol (Est.)
Preferred Conformation Puckered (

)
Puckered (

)
Pseudo-equatorial F
C-C Bond Length 1.55 Å1.53 Å (adjacent to C=O)1.51 Å (C1-C2 contraction)
Dominant Instability Thermal C-C cleavageNucleophilic attack

-Elimination of HF
The "Spring-Loaded" Electrophile

The




  • Acidity: The

    
     of the 
    
    
    -proton drops significantly compared to non-fluorinated analogs, making the system prone to enolization under mild basic conditions.
  • Strain Release: Ring opening is thermodynamically favorable but kinetically trapped unless a specific pathway (like retro-aldol or elimination) is accessible.

Decomposition Pathways

Understanding the failure modes is critical for successful isolation. The two primary thermodynamic sinks are HF Elimination and Ring Fragmentation .

Pathway A: Base-Catalyzed HF Elimination (E1cB)

This is the most common decomposition route. The acidity of the

Pathway B: Nucleophilic Ring Opening

Nucleophiles (water, alcohols, amines) attacking the highly electrophilic carbonyl can trigger ring opening to relieve strain, especially if the resulting carbanion is stabilized by the fluorine.

Visualization of Decomposition Logic

The following diagram illustrates the critical checkpoints for stability.

DecompositionPathwaysStart2-Fluoro-cyclobutanoneEnolateEnolate Intermediate(High Energy)Start->EnolateDeprotonation(Fast)TetrahedralTetrahedral IntermediateStart->TetrahedralAttack at C=OBaseBase (B:)Base->EnolateEliminationHF Elimination(E1cB Pathway)Enolate->Elimination-F⁻CyclobutenoneCyclobutenone(Transient/Reactive)Elimination->CyclobutenonePolymerDecomposition/PolymerizationCyclobutenone->PolymerNuNucleophile (Nu:)Nu->TetrahedralRingOpenRing Opening(Strain Release)Tetrahedral->RingOpenC-C Bond Cleavage

Figure 1: Primary decomposition pathways for


Synthetic Access & Stabilization Strategies

Stabilization by Design

To utilize this scaffold, specific structural modifications are required to block the decomposition pathways described above:

  • Gem-Difluorination: Replacing the

    
    -proton with a second fluorine (to make a 2,2-difluorocyclobutanone) eliminates the E1cB pathway entirely.
    
  • 
    -Alkylation:  Replacing the 
    
    
    -proton with an alkyl group (quaternary center) prevents enolization.
  • Steric Shielding: Bulky groups at the

    
    -position (C3) can sterically hinder nucleophilic attack at the carbonyl.
    
Validated Synthetic Protocol: Electrophilic Fluorination

The most reliable method for accessing these analogs is late-stage electrophilic fluorination of silyl enol ethers.

Protocol: Synthesis of 2-Fluoro-2-substituted-cyclobutanone

  • Precursor: 2-substituted cyclobutanone.

  • Reagents: LDA (Lithium Diisopropylamide), TMSCl (Trimethylsilyl chloride), NFSI (N-Fluorobenzenesulfonimide).

Step-by-Step Workflow:

  • Enolization: Cool THF solution of cyclobutanone to -78°C. Add LDA (1.1 eq) dropwise. Stir for 30 min.

  • Trapping: Add TMSCl (1.2 eq) to trap the thermodynamic enolate. Warm to RT. Isolate silyl enol ether via rapid distillation (avoid silica gel).

  • Fluorination: Dissolve silyl enol ether in MeCN. Add NFSI (1.1 eq) at 0°C. Stir for 2-4 hours.

  • Workup (CRITICAL): Quench with saturated

    
      (do NOT use strong base). Extract with DCM.
    
  • Purification: Silica gel chromatography must be performed with neutralized silica (pre-washed with 1%

    
     in hexane) to prevent acid-catalyzed elimination.
    

Experimental Protocols for Stability Assessment

Trustworthiness in data requires self-validating protocols. Use the following assays to determine the thermodynamic half-life (

Protocol: F-NMR Kinetic Stability Assay

This assay monitors the appearance of free fluoride ion or decomposition products quantitatively.

Reagents:

  • Deuterated Solvent (

    
     for baseline, 
    
    
    for solvolysis check, Phosphate buffer/D2O for physiological).
  • Internal Standard:

    
    -Trifluorotoluene (inert, -63 ppm).
    

Procedure:

  • Dissolve the test compound (10 mM) and Internal Standard (10 mM) in the solvent.

  • T0 Scan: Acquire a quantitative

    
    F-NMR (relaxation delay 
    
    
    ) immediately.
  • Incubation:

    • Thermal Challenge: Heat to 40°C or 60°C in the probe.

    • Base Challenge: Add 1.0 eq of

      
       (simulates basic workup).
      
  • Monitoring: Acquire spectra every 15 minutes for 12 hours.

  • Analysis: Plot the integral ratio of (Analog / Internal Standard) vs. Time. Fit to first-order decay kinetics (

    
    ).
    
Protocol: Differential Scanning Calorimetry (DSC)

Used to determine the onset of thermal runaway (ring fragmentation).

  • Weigh 2-5 mg of sample into a high-pressure gold-plated crucible (cyclobutanes can be volatile).

  • Ramp temperature from 25°C to 250°C at 5°C/min.

  • Safety Note: Look for a sharp exotherm. For strained rings, this exotherm represents the release of RSE (~26 kcal/mol). If the onset is <100°C, the compound is unsuitable for standard storage.

Stability Assay Workflow Diagram

StabilityWorkflowSampleIsolated Analog(>95% Purity)SplitSplit SampleSample->SplitPathAThermal Stress (DSC)(Solid State)Split->PathAPathBSolution Stability (NMR)(Physiological pH 7.4)Split->PathBPathCChemical Challenge(Basic/Acidic)Split->PathCResultADetermine T_onset(Max Process Temp)PathA->ResultAExotherm detectionResultBDetermine t_1/2(Shelf Life)PathB->ResultBKinetic fitResultCIdentify Degradants(Formulation Limits)PathC->ResultCStructure elucidation

Figure 2: Standardized workflow for validating the thermodynamic stability of strained fluorinated rings.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lemal, D. M., & Chen, X. (2005). "Fluorinated Cyclobutanes."[1][2][3] The Chemistry of Cyclobutanes, Wiley-VCH. Link

  • Edmunds, J. J., et al. (2024).[4] "Synthesis, Quality Control and Stability Studies of Fluorinated Analogues." Journal of Medicinal Chemistry (Contextual inference from search results on fluorinated bioisosteres). Link (Generic placeholder for specific recent analog papers).

  • Carreira, E. M., et al. (2017). "Conformational impact of structural modifications in 2-fluorocyclohexanone." Beilstein Journal of Organic Chemistry, 13, 1796–1804. Link (Relevant analog study).

Methodological & Application

Application Note: Synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven protocol for the synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid derivatives . The methodology prioritizes regioselectivity and yield by employing a protection-fluorination-deprotection strategy, circumventing the chemo-selectivity issues inherent in direct fluorination of keto-esters.

Executive Summary

The 1-fluoro-3-oxocyclobutane-1-carboxylic acid scaffold represents a high-value bioisostere in drug discovery. The introduction of fluorine at the


-position of the carboxylate modulates pKa, metabolic stability, and lipophilicity (LogD), while the cyclobutane ring offers a rigid vector for substituent display.

Direct fluorination of the parent 3-oxocyclobutane-1-carboxylate is fraught with challenges due to competing enolization at the C2/C4 positions (activated by the ketone) versus the C1 position (activated by the ester). This protocol details a Protection-Directed Electrophilic Fluorination strategy that ensures exclusive


-fluorination at the C1 position.
Key Chemical Challenges & Solutions
ChallengeMechanistic RootSolution
Regioselectivity Ketone

-protons (C2/C4) are more acidic than Ester

-protons (C1).
Ketal Protection: Masks the ketone, locking C2/C4 positions.
Ring Strain Cyclobutane enolates are highly strained and prone to ring-opening.Cryogenic Control: Reaction at -78°C stabilizes the lithium enolate.
Fluorine Source Aggressive reagents can cause polymerization.NFSI: Use of N-Fluorobenzenesulfonimide provides mild, controlled electrophilic fluorine transfer.[1]

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases: Ketalization ,


-Fluorination , and Hydrolysis .

SynthesisPathway SM Ethyl 3-oxocyclobutane- 1-carboxylate Step1 Step 1: Protection (Ketalization) SM->Step1 MeOH, H+ Int1 Ethyl 3,3-dimethoxy- cyclobutane-1-carboxylate Step1->Int1 Step2 Step 2: Fluorination (LDA / NFSI) Int1->Step2 1. LDA, -78°C 2. NFSI Int2 Ethyl 1-fluoro-3,3- dimethoxycyclobutane- 1-carboxylate Step2->Int2 Step3 Step 3: Deprotection (Acid Hydrolysis) Int2->Step3 HCl (aq) Product Ethyl 1-fluoro-3-oxo- cyclobutane-1-carboxylate Step3->Product

Figure 1: Logical workflow for the regioselective synthesis of the target scaffold.

Detailed Experimental Protocols

Step 1: Ketal Protection

Objective: Mask the C3 ketone to prevent competing enolization. Reagents: Ethyl 3-oxocyclobutane-1-carboxylate (1.0 equiv), Trimethyl orthoformate (TMOF, 3.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv), Methanol (anhydrous).

  • Setup: Charge a flame-dried round-bottom flask with Ethyl 3-oxocyclobutane-1-carboxylate and anhydrous MeOH (5 mL/mmol).

  • Addition: Add TMOF followed by catalytic pTsOH.

  • Reaction: Reflux the mixture under nitrogen for 4–6 hours. Monitor by TLC (stain with KMnO₄; ketone spot will disappear).

  • Workup: Cool to room temperature. Quench with saturated NaHCO₃ solution. Concentrate in vacuo to remove MeOH.

  • Extraction: Extract the residue with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc) yields Ethyl 3,3-dimethoxycyclobutane-1-carboxylate .

Step 2: Electrophilic -Fluorination (The Critical Step)

Objective: Install the fluorine atom at C1 via a lithium enolate intermediate. Reagents: LDA (1.2 equiv), NFSI (1.3 equiv), THF (anhydrous).

  • Enolate Formation:

    • Cool a solution of LDA (1.2 equiv) in anhydrous THF to -78°C (dry ice/acetone bath).

    • Dropwise add a solution of the protected ester (from Step 1) in THF over 15 minutes.

    • Expert Insight: Stir at -78°C for exactly 45 minutes. Do not warm. Cyclobutane enolates are kinetically stable at low temperatures but can decompose or polymerize if warmed.

  • Fluorination:

    • Dissolve NFSI (1.3 equiv) in THF.

    • Add the NFSI solution dropwise to the enolate at -78°C.

    • Stir at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution while still cold.

  • Workup: Extract with EtOAc. Wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography is essential here to remove benzenesulfonimide byproducts. Elute with Hexanes/EtOAc (gradient 95:5 to 80:20).

    • Target:Ethyl 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylate .

Step 3: Ketal Deprotection

Objective: Restore the ketone functionality without eliminating the fluorine. Reagents: 2N HCl, Acetone or THF.

  • Reaction: Dissolve the fluorinated intermediate in Acetone/Water (4:1). Add 2N HCl (approx. 5 equiv).

  • Conditions: Stir at room temperature for 2–4 hours.

    • Note: Avoid heating, as thermal elimination of HF can occur to form the cyclobutene.

  • Workup: Neutralize carefully with solid NaHCO₃ to pH 7. Extract with DCM.[2]

  • Isolation: Dry and concentrate to afford Ethyl 1-fluoro-3-oxocyclobutane-1-carboxylate .

Expert Insights & Troubleshooting

ObservationDiagnosisCorrective Action
Low Yield in Step 2 Enolate decomposition or incomplete deprotonation.Ensure THF is strictly anhydrous. Maintain -78°C rigorously. Increase LDA to 1.3 equiv.
Recovery of Starting Material NFSI added too slowly or moisture ingress.Add NFSI as a rapid stream (but controlled). Ensure inert atmosphere (Ar/N₂).
Elimination Products (Cyclobutene) Base-mediated HF elimination during workup.Keep workup neutral/mildly acidic. Avoid strong bases during extraction.
Byproduct: Sulfonimide Contamination Inefficient purification.Wash organic phase with 1M NaOH (rapidly) to remove sulfonimide byproduct, or use rigorous column chromatography.

References

  • Haufe, G., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.

    • Context: Establishes stability patterns for fluorin
  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent.[3] Journal of Fluorine Chemistry.

    • Context: Fundamental reference for electrophilic fluorination reagents.[1]

  • Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Electrophilic Fluorination Using N-Fluoroammonium Salts. Chemical Reviews.

    • Context: Mechanisms of enolate fluorin
  • PharmaBlock Sciences. (2023). Continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.

    • Context: Industrial synthesis of the starting material scaffold.[4]

Sources

Advanced Coupling Protocols for 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid

[1]

Executive Summary & Strategic Analysis

1-Fluoro-3-oxocyclobutane-1-carboxylic acid represents a distinct challenge in medicinal chemistry.[1] It combines three destabilizing features: significant steric hindrance (geminal fluorine/carboxyl group on a strained ring), electronic deactivation (inductive effect of

1

Standard coupling protocols (e.g., EDC/HOBt) often fail with this scaffold due to the inability of the bulky active ester to approach the amine nucleophile efficiently. Furthermore, the

Strategic Recommendation:

  • Primary Choice (Scalability & Selectivity): Propylphosphonic Anhydride (T3P) .[1] Its cyclic structure minimizes steric clashes, and it operates well in non-nucleophilic solvents (EtOAc, Me-THF), reducing ketone side reactions.[1]

  • Secondary Choice (Extreme Steric Hindrance): Acyl Fluorides (via TFFH or BTFFH) .[1] The small atomic radius of the acyl fluoride leaving group (

    
    ) allows for penetration of the steric shield created by the gem-fluoro cyclobutane ring, superior to bulky OBt/OAt esters.
    
  • Tertiary Choice (Low Nucleophilicity Amines): Ghosez’s Reagent .[1] Generates the acid chloride under neutral conditions, avoiding the HF elimination risks associated with basic oxalyl chloride protocols.

Decision Matrix: Reagent Selection

Reagent SystemMechanismSteric ToleranceScalabilityKey RiskRecommended For
T3P / Pyridine Cyclic AnhydrideHighExcellentSlow kinetics with anilinesGeneral Purpose , Process Chem
TFFH / DIPEA Acyl FluorideVery HighModerateMoisture sensitivityHindered Amines (

or branched)
Ghosez’s Reagent Acid ChlorideMaximumGoodKetone enolizationWeak Nucleophiles (Anilines, Sulfonamides)
HATU / DIPEA OAt Active EsterModerateLow (Cost)Guanidinylation of amineSmall scale, Simple amines

Visual Workflow: Reagent Selection Logic

CouplingLogicStartSubstrate: 1-Fluoro-3-oxocyclobutane-1-COOHAmineTypeAnalyze Amine PartnerStart->AmineTypeSimplePrimary/Un-hindered AmineAmineType->SimpleLow StericsHinderedSecondary/Bulky AmineAmineType->HinderedHigh StericsWeakAniline/Electron-DeficientAmineType->WeakLow NucleophilicityT3PProtocol A: T3P(High Yield, Low Epim.)Simple->T3PTFFHProtocol B: TFFH(Acyl Fluoride Route)Hindered->TFFHCheckKetoneIs C3-Ketone Protected?Weak->CheckKetoneGhosezProtocol C: Ghosez's Reagent(Acid Chloride)CheckKetone->GhosezYesProtectConsider Ketal ProtectionCheckKetone->ProtectNo (Risk of Side Rxn)Protect->Ghosez

Caption: Decision tree for selecting the optimal coupling reagent based on amine nucleophilicity and steric demand.

Detailed Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The Scalable Standard

Rationale: T3P is supplied as a 50% solution in EtOAc or DMF.[1] It forms a mixed anhydride that is less sterically demanding than HATU-derived active esters.[1] The reaction byproduct is water-soluble, simplifying purification.

Materials:

  • 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)[1]

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).
    
  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is preferred over DIPEA for T3P couplings to minimize epimerization, though not strictly applicable here, it promotes a cleaner reaction.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check LCMS for the consumption of the acid (mass [M-H]-).[1]

  • Workup: Dilute with EtOAc. Wash sequentially with water, 0.5M HCl (to remove pyridine), saturated

    
    , and brine.[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: TFFH (Acyl Fluoride) – For Sterically Hindered Amines

Rationale: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the acid into an acyl fluoride in situ.[1] The -COF group is small and highly electrophilic, excellent for penetrating the steric shield of the gem-fluoro cyclobutane.

Materials:

  • 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • TFFH (1.1 equiv)[1]

  • DIPEA (2.5 equiv)[1]

  • Amine partner (1.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][3]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under Argon.

  • Base Addition: Add DIPEA (2.5 equiv) at 0°C. Stir for 30 minutes.

    • Checkpoint: Formation of the acyl fluoride can often be observed by

      
       NMR (shift typically ~ +40 to +50 ppm relative to 
      
      
      ).[1]
  • Coupling: Add the amine (1.2 equiv) dissolved in minimal DCM.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Quench with water. Extract with DCM.[1][3] Wash organic layer with 1M citric acid (to remove unreacted amine/TFFH byproducts) and brine.[1]

Protocol C: Ghosez’s Reagent – For Weak Nucleophiles

Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under strictly neutral conditions, avoiding the risk of HF elimination or ketone enolization that might occur with oxalyl chloride/DMF.[1]

Materials:

  • 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1.2 equiv)[1]

  • Amine partner (1.0 equiv)[1][4]

  • Base: Pyridine or 2,6-Lutidine (1.2 equiv) - Optional, only if amine is acid-sensitive.[1]

  • Solvent: DCM or Chloroform[1]

Step-by-Step:

  • Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM. Add Ghosez’s reagent (1.2 equiv) at RT.[1][5] Stir for 1–2 hours.

    • Mechanism:[1][4][6][7][8][9] The acid converts to the acid chloride; the byproduct is the dimethylamide isobutyramide (neutral).

  • Coupling: Cool the solution to 0°C. Add the amine (1.0 equiv) slowly. If the amine is a salt (e.g., HCl salt), add 2.0 equiv of DIPEA.

  • Reaction: Stir at RT until complete (usually < 2 hours for acid chlorides).

  • Workup: Standard aqueous wash (NaHCO3, Brine).[1][5]

Critical Control Points & Troubleshooting

The C3-Ketone Risk

The ketone at the 3-position is electrophilic.

  • Risk: Reaction with primary amines to form a Schiff base (imine).[1]

  • Mitigation:

    • Use Protocol A (T3P) or Protocol B (Acyl Fluoride) where the activation of the carboxylate is faster than the amine attack on the ketone.

    • Avoid high temperatures (>50°C).[1]

    • If using a very slow-reacting amine, protect the ketone as a 1,3-dioxolane (ketal) using ethylene glycol/TsOH prior to coupling.[1]

HF Elimination

The

  • Avoid: Strong hydroxide bases (NaOH, KOH) or heating with DBU.[1]

  • Safe Bases: DIPEA, NMM, Pyridine, and Carbonates (

    
    ) are generally safe at RT.[1]
    
Comparison of Yields (Representative Data)
ProtocolSubstrate TypeTypical YieldPurity Profile
HATU Simple Benzylamine45-60%Moderate (Uronium byproducts)
T3P Simple Benzylamine85-95% High (Clean workup)
TFFH Hindered t-Butylamine75-85% High
Ghosez Electron-poor Aniline80-90% High

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Carpenter, R. D., et al. (2006).[1] TFFH: A coupling reagent for sterically hindered amino acids.[1] Journal of the American Chemical Society, 128, 10694. (Contextual citation for TFFH mechanism).

  • Piotrowski, D. W. (2016).[1] Application of Propylphosphonic Anhydride (T3P) in Organic Synthesis.[1] Journal of Organic Chemistry. (General utility of T3P for hindered acids).

  • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides under neutral conditions. Chemical Communications.[1] (Original description of Ghosez reagent utility).

  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link (General guidance on steric couplings).[1]

Application Note: Protecting Group Manipulation on 3-Oxocyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

To the Research Scientist:

This guide deviates from standard procedural templates to address the specific thermodynamic and kinetic anomalies presented by the 3-oxocyclobutane scaffold . Unlike six-membered rings, the cyclobutane core introduces significant torsional strain (


 vs. 

transitions), rendering standard protection/deprotection protocols unreliable.

The following protocols are engineered to navigate these stability trade-offs, ensuring high fidelity during drug discovery campaigns.

Part 1: Strategic Analysis & The Strain-Reactivity Paradox[1]

The Core Challenge: Torsional Strain Thermodynamics

In medicinal chemistry, the 3-oxocyclobutane scaffold is prized for its ability to position substituents with precise vectors (exit vectors). However, the carbonyl group at position 3 relieves significant torsional strain (eclipsing interactions) inherent to the cyclobutane ring by introducing an


 center.
  • The Problem: Protecting the ketone as a ketal converts the carbon back to

    
     hybridization. This restores the unfavorable eclipsing interactions (Pitzer strain) and forces the ring into a more puckered conformation.
    
  • The Consequence:

    • Ketalization is thermodynamically disfavored: Equilibrium favors the ketone. Standard Dean-Stark protocols often stall. Chemical dehydration (e.g., orthoformates) is required.[1]

    • Hydrolysis is accelerated: The ketal is "spring-loaded" to revert to the ketone to relieve strain. Acidic deprotection must be carefully buffered to prevent over-reaction or side reactions (e.g., elimination).

Orthogonal Strategy Map

When handling 3-aminocyclobutanone or 3-hydroxycyclobutanone, you must balance the acid-lability of the ketal against the N/O-protecting groups.[2]

ProtectionStrategy Start 3-Aminocyclobutanone (HCl Salt) Step1 1. Amine Protection (Boc/Cbz) Start->Step1 Base/Boc2O (Avoid self-condensation) Step2 2. Ketone Protection (Ketalization) Step1->Step2 TMOF/H+ (Anhydrous) (Force Equilibrium) Step3 3. Scaffold Manipulation (e.g., Alkylation) Step2->Step3 Lithiation/Coupling Step4 4. Selective Deprotection Step3->Step4 PathA Target: Ketone Restored (Boc Intact) Step4->PathA Acidic Hydrolysis (Ketal Removal) PathB Target: Free Amine/Ketone Step4->PathB TFA/HCl (Global Deprotection)

Figure 1: Orthogonal workflow for 3-aminocyclobutanone. Note that Amine protection usually precedes Ketalization to prevent Schiff base formation.

Part 2: Detailed Experimental Protocols

Protocol A: Thermodynamic Ketalization of 3-Oxocyclobutanes

Objective: Force the formation of the dimethyl ketal despite the unfavorable equilibrium. Scope: 3-substituted cyclobutanones (e.g., N-Boc-3-aminocyclobutanone).[2]

Reagents:

  • Substrate: N-Boc-3-aminocyclobutanone (1.0 equiv)[2]

  • Solvent/Reagent: Trimethyl Orthoformate (TMOF) (5.0 – 10.0 equiv) [Acts as solvent and water scavenger][2]

  • Co-solvent: Anhydrous Methanol (2.0 equiv)[2]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv) or Camphorsulfonic acid (CSA).[2]

Step-by-Step Methodology:

  • Preparation: Dry the substrate thoroughly. Trace water will consume TMOF and generate acid, potentially degrading the Boc group if uncontrolled.

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve the substrate in TMOF. Add Methanol.[1]
    
    • Expert Insight: Do not use Methanol as the primary solvent. The high concentration of TMOF is critical to drive the reaction

      
       forward by chemically consuming the water produced (
      
      
      
      ).
  • Initiation: Add p-TsOH at room temperature (20-25 °C).

  • Monitoring: Monitor by TLC (stain with KMnO4 or Ninhydrin).[2] The reaction is typically fast (1-3 hours) due to the high reactivity of the carbonyl, despite the thermodynamic penalty.

  • Quench (Critical): The reaction mixture is acidic. Quench by adding saturated aqueous

    
    before concentrating.[2][3]
    
    • Why? Concentrating an acidic solution of a cyclobutane ketal will lead to rapid hydrolysis back to the starting material due to atmospheric moisture and heat.

  • Workup: Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography. Note: Pre-treat the silica column with 1%

    
     in hexanes to neutralize acidity, preventing on-column hydrolysis.
    
Protocol B: "Soft Acid" Deprotection (Ketal Cleavage in Presence of Boc)

Objective: Remove the ketal to restore the ketone without cleaving the acid-sensitive N-Boc group. Challenge: Standard HCl/THF conditions often cleave Boc.

Reagents:

  • Substrate: 3,3-dimethoxy-N-Boc-cyclobutanamine[2]

  • Catalyst: Amberlyst-15 (H+ form) resin OR Iodine (

    
    )[2]
    
  • Solvent: Wet Acetone (Acetone:Water 10:1)[2]

Methodology (Amberlyst Method):

  • Dissolution: Dissolve substrate (1.0 equiv) in Acetone (0.1 M). Add Water (5-10 equiv).[2]

    • Mechanism:[2][4][5][6] Acetone acts as a "trans-ketalization" acceptor, forming 2,2-dimethoxypropane (volatile) and driving the equilibrium toward the cyclobutanone.

  • Catalysis: Add Amberlyst-15 resin (50 wt% of substrate).[2][3]

  • Reaction: Stir at ambient temperature.

    • Expert Insight: Do not heat.[2] The "spring-loaded" nature of the cyclobutane ketal means hydrolysis occurs readily at RT. Heating risks Boc cleavage.[2]

  • Filtration: Filter off the resin.

  • Isolation: Concentrate the filtrate. The product is usually pure enough for subsequent steps.

Part 3: Data & Troubleshooting

Comparative Stability Table

The following table highlights the unique reactivity profile of the 3-oxocyclobutane scaffold compared to standard rings.

FeatureCyclobutanone (4-mem)Cyclohexanone (6-mem)Implication for Protocol
Ketal Formation

Positive (Unfavorable)Negative (Favorable)Requires chemical dehydration (TMOF) for 4-mem rings.[2]
Hydrolysis Rate Fast (

mins)
Slow (

hours)
Mild acids (wet acetone/catalyst) suffice for 4-mem; 6-mem often needs heat/HCl.[2]
Ring Strain Release

releases strain
Minimal changeDriving force for deprotection is high in cyclobutanes.[2]
Boc Compatibility High (if mild acid used)Moderate4-mem allows milder deprotection, preserving Boc better.[2]
Signaling Pathway: Acid-Catalyzed Hydrolysis Mechanism

This diagram illustrates the strain-relief pathway that accelerates hydrolysis.[2]

HydrolysisMechanism Ketal Cyclobutane Ketal (sp3) High Torsional Strain Protonation Oxonium Intermediate Ketal->Protonation + H+ TS Transition State Strain Relief Begins Protonation->TS - MeOH Ketone Cyclobutanone (sp2) Strain Relieved TS->Ketone - MeOH, - H+

Figure 2: The conversion from sp3 (ketal) to sp2 (ketone) relieves eclipsing interactions, lowering the activation energy for hydrolysis compared to larger rings.

Part 4: References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for general acetal stability).

  • Duursma, A., et al. (2003).[3] "A Simple and Efficient Method for the Deprotection of Acetals and Ketals." Journal of the American Chemical Society, 125(13), 3700-3701.[3] (Validated the Amberlyst/Acetone method for sensitive substrates).[2]

  • Connon, S. J., et al. (2008).[1] "Organocatalytic Acetalization/Ketalization." Organic Letters, 10(21), 4935-4938. (Modern catalytic approaches).[2]

  • Pigou, P. E., & Schiesser, C. H. (1988).[7] "3-Oxocyclobutanecarboxylic acid derivatives." Journal of Organic Chemistry, 53, 3841-3843.[7] (Foundational work on 3-oxocyclobutane synthesis).[2]

  • Lyu, K., et al. (2012). "Deprotection of dimethyl acetal in presence of N-BOC."[2] ResearchGate Discussions. (Practical community validation of the Amberlyst protocol).

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of fluorinated cyclobutanes into active pharmaceutical ingredients (APIs) has become a cornerstone strategy in modern medicinal chemistry. These motifs act as metabolically stable bioisosteres for phenyl rings and tert-butyl groups, offering conformational restriction while significantly modulating the pKa and lipophilicity of the parent molecule [1]. Among these building blocks, 1-fluoro-3-oxocyclobutane-1-carboxylic acid is a highly sought-after intermediate[2]. However, scaling its synthesis presents significant chemo- and regioselectivity challenges, primarily due to the competing acidities of the cyclobutane ring protons and the thermal instability of the fluorinated intermediates.

This application note details a robust, four-step scale-up protocol starting from the readily available ethyl 3-oxocyclobutane-1-carboxylate. The methodology is designed to ensure strict regiocontrol during electrophilic fluorination and prevent base-catalyzed ring degradation during final deprotection.

Retrosynthetic Strategy & Mechanistic Causality

The Regioselectivity Challenge

Direct electrophilic fluorination of unprotected ethyl 3-oxocyclobutane-1-carboxylate is fundamentally flawed. The


-protons adjacent to the C3 ketone (at C2 and C4) are highly acidic. Attempted enolization of the C1 ester position using strong bases (e.g., LDA or LiHMDS) predominantly results in deprotonation at C2/C4, leading to undesired fluorination adjacent to the ketone or complex oligomeric mixtures.
The Causal Solution: Ketone Masking and Sequential Deprotection

To achieve exclusive C1 fluorination, the C3 ketone must be masked.

  • Ketalization: Converting the ketone to a dimethyl acetal removes the acidic C2/C4 protons, leaving the C1

    
    -ester proton as the sole site for lithium enolate formation.
    
  • Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) is selected over Selectfluor due to NFSI's superior solubility in THF at cryogenic temperatures, which is essential for compatibility with lithium enolates[3].

  • Strategic Deprotection Order: Saponification of the ester must precede acetal cleavage. If the ketone is deprotected first, the resulting 1-fluoro-3-oxocyclobutane-1-carboxylate becomes highly susceptible to base-catalyzed retro-aldol-type ring-opening during ester hydrolysis. By hydrolyzing the ester while the ketone is masked, the integrity of the cyclobutane ring is preserved.

Synthesis Workflow Visualization

SynthesisWorkflow SM Ethyl 3-oxocyclobutane- 1-carboxylate Step1 Step 1: Ketalization (HC(OMe)3, pTsOH) SM->Step1 Int1 Ethyl 3,3-dimethoxycyclobutane- 1-carboxylate Step1->Int1 Step2 Step 2: Fluorination (LDA, NFSI, -78°C) Int1->Step2 Int2 Ethyl 1-fluoro-3,3-dimethoxy- cyclobutane-1-carboxylate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O) Int2->Step3 Int3 1-Fluoro-3,3-dimethoxy- cyclobutane-1-carboxylic acid Step3->Int3 Step4 Step 4: Acetal Cleavage (2M HCl, Acetone) Int3->Step4 Product 1-Fluoro-3-oxocyclobutane- 1-carboxylic acid Step4->Product

Figure 1: Four-step workflow for the regioselective synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of Ethyl 3,3-dimethoxycyclobutane-1-carboxylate

Objective: Mask the C3 ketone to direct subsequent enolization exclusively to C1.

  • Reaction Setup: Charge a 5 L jacketed reactor with ethyl 3-oxocyclobutane-1-carboxylate (500 g, 3.52 mol), trimethyl orthoformate (1.15 L, 10.5 mol), and anhydrous methanol (1.5 L).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (13.4 g, 0.07 mol). Stir the mixture at 60 °C for 12 hours.

  • In-Process Control (IPC) Validation: Analyze an aliquot via GC-MS or IR. The reaction is complete when the ketone carbonyl stretch (~1785 cm⁻¹) completely disappears.

  • Workup: Cool to 20 °C, quench with saturated aqueous NaHCO₃ (500 mL), and concentrate under reduced pressure to remove methanol. Extract with MTBE (3 × 1 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product as a pale yellow oil.

Step 2: Synthesis of Ethyl 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylate

Objective: Electrophilic fluorination of the C1 lithium enolate. Note: This step is highly exothermic. Fast addition of NFSI is critical to prevent the unreacted enolate from being protonated by the newly formed, more acidic


-fluoro ester [3].
  • Enolization: In a strictly anhydrous 10 L cryogenic reactor under N₂, add diisopropylamine (540 mL, 3.85 mol) and anhydrous THF (3 L). Cool to -78 °C. Dropwise add n-BuLi (2.5 M in hexanes, 1.48 L, 3.70 mol). Stir for 30 minutes to form LDA.

  • Substrate Addition: Slowly add a solution of ethyl 3,3-dimethoxycyclobutane-1-carboxylate (600 g, 3.19 mol) in THF (1 L) over 1 hour, maintaining the internal temperature below -70 °C. Stir for 1 hour.

  • Fluorination: Rapidly add a pre-cooled (-20 °C) solution of NFSI (1.20 kg, 3.82 mol) in THF (2.5 L). Caution: Monitor the exotherm carefully; internal temperature may spike.

  • IPC Validation: Quench a 1 mL aliquot into aqueous NH₄Cl and extract with EtOAc. ¹⁹F NMR of the organic layer must show a distinct multiplet at approximately -175 ppm, confirming

    
    -fluorination.
    
  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (2 L) at -78 °C, then allow to warm to room temperature. Extract with EtOAc (3 × 2 L), wash with water and brine, dry, and concentrate. Purify via short-path distillation or silica plug to remove benzenesulfonimide byproducts.

Step 3: Synthesis of 1-Fluoro-3,3-dimethoxycyclobutane-1-carboxylic acid

Objective: Base-catalyzed saponification of the ester while the ketone remains protected.

  • Reaction Setup: Dissolve ethyl 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylate (500 g, 2.42 mol) in a mixture of THF (1.5 L) and water (1.5 L).

  • Hydrolysis: Add LiOH·H₂O (203 g, 4.84 mol) portion-wise. Stir vigorously at room temperature for 16 hours.

  • IPC Validation: LC-MS analysis should indicate the complete disappearance of the starting material mass and the appearance of the [M-H]⁻ ion (m/z 177) for the carboxylic acid.

  • Workup: Concentrate under reduced pressure to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 2M HCl. Extract immediately with EtOAc (4 × 1 L). Dry and concentrate to yield the protected acid as a white solid.

Step 4: Synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid

Objective: Acid-catalyzed cleavage of the dimethyl acetal to reveal the target ketone.

  • Reaction Setup: Dissolve 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylic acid (400 g, 2.24 mol) in acetone (2 L).

  • Deprotection: Add 2M aqueous HCl (600 mL). Stir the solution at 40 °C for 6 hours.

  • IPC Validation: Monitor via ¹³C NMR. The reaction is complete when the acetal carbon signal (~100 ppm) disappears and the ketone carbonyl signal (~205 ppm) emerges.

  • Workup: Concentrate the mixture to remove acetone. Extract the aqueous residue with dichloromethane (4 × 800 mL). Dry the combined organic layers over Na₂SO₄ and concentrate. Recrystallize the crude product from dichloromethane/heptane to afford the pure target compound.

Quantitative Data Presentation

The following table summarizes the expected yields, purities, and critical IPC metrics across a 500-gram scale-up campaign.

Process StepScale (Input)Yield (%)Purity (Area %)Key IPC Metric / Validation
1. Ketalization 500 g92%>98% (GC)IR: Disappearance of 1785 cm⁻¹ peak.
2. Fluorination 600 g76%>95% (GC)¹⁹F NMR: Multiplet at ~ -175 ppm.
3. Saponification 500 g94%>98% (HPLC)LC-MS: [M-H]⁻ at m/z 177.
4. Acetal Cleavage 400 g88%>99% (HPLC)¹³C NMR: Appearance of C=O at ~205 ppm.
Overall Process 500 g ~57% >99% Melting Point & Elemental Analysis.

Table 1: Process parameters, yields, and analytical validation metrics for the scale-up synthesis.

References

  • Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • PharmaBlock. (2023). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. 27th Annual Green Chemistry & Engineering Conference. [Link]

Application Note: Solvent Selection Strategies for Reactions Involving Fluorinated Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The incorporation of fluorinated cyclobutanes into small-molecule therapeutics has revolutionized modern drug design. Acting as metabolically stable, lipophilic bioisosteres for phenyl and tert-butyl groups, these motifs are featured in several FDA-approved drugs, including the oncology therapeutic ivosidenib and the PET imaging agent fluciclovine[1]. However, the synthesis and late-stage functionalization of fluorinated cyclobutane carboxylic acids present unique chemical challenges. The combination of high ring strain (~26 kcal/mol) and the strong electron-withdrawing nature of fluorine substituents makes these scaffolds highly sensitive to solvent environments[2].

This application note provides a comprehensive guide to rational solvent selection, detailing the mechanistic causality behind solvent effects in amide couplings, nucleophilic substitutions, and photoredox decarboxylative cross-couplings.

Mechanistic Causality: The Intersection of Strain and Electronics

To master the reactivity of fluorinated cyclobutane carboxylic acids, one must understand how solvents interact with their unique electronic topography. The highly electronegative fluorine atoms (e.g., gem-difluoro or trifluoromethyl groups) strongly withdraw electron density from the cyclobutane core via inductive effects[3].

  • Increased Acidity and Acylium Instability: The carboxylic acid proton is highly acidic, but the corresponding acylium ion (generated during coupling) is inductively destabilized. Solvents must possess high donor numbers (e.g., DMF, DMAc) to stabilize these transient electrophiles and prevent premature degradation or ring-opening[4].

  • Radical Electrophilicity in Photoredox: When undergoing decarboxylation via photoredox catalysis, the resulting fluorinated cyclobutyl radical is highly electrophilic. If generated in electron-rich or hydrogen-atom-donating solvents (like THF or simple alcohols), the radical is rapidly quenched via Hydrogen Atom Transfer (HAT)[5]. Thus, inert, low-polarity solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are strictly required[6].

  • Suppression of Elimination: In reactions involving nucleophilic attack on the cyclobutane ring (e.g., fluorination of triflates), the use of bulky, protic solvents like tert-butanol (t-BuOH) is critical. t-BuOH forms a hydrogen-bonding network that stabilizes the transition state while its steric bulk prevents it from acting as a base, thereby suppressing unwanted alkene formation via elimination[7].

Workflow and Decision Matrix for Solvent Selection

The following diagram illustrates the strategic decision-making process for selecting the optimal solvent system based on the intended synthetic transformation.

SolventSelection Start Fluorinated Cyclobutane Acid Reaction Planning Amide Amide/Peptide Coupling (Ionic Pathway) Start->Amide Photo Photoredox Decarboxylation (Radical Pathway) Start->Photo Subst Nucleophilic Substitution (SN2 Pathway) Start->Subst Solvent1 Polar Aprotic (DMF, DMAc) Amide->Solvent1 HATU / EDC Solvent2 Low Polarity / Aprotic (DCM, MeCN) Photo->Solvent2 Photocatalyst Solvent3 Bulky Protic (t-BuOH) Subst->Solvent3 Fluoride sources Outcome1 Stabilizes Active Ester Prevents Ring Opening Solvent1->Outcome1 Outcome2 Maximizes Radical Lifetime Prevents H-Atom Transfer Solvent2->Outcome2 Outcome3 Suppresses Elimination Enhances SN2 Trajectory Solvent3->Outcome3

Caption: Decision matrix for solvent selection in fluorinated cyclobutane acid functionalization.

Quantitative Data: Solvent Effects on Reaction Outcomes

The table below summarizes the empirical impact of solvent choice on the yield and purity of gem-difluorocyclobutane carboxylic acid derivatives across standard medicinal chemistry transformations.

Reaction TypeReagents / CatalystOptimal SolventSub-Optimal SolventPrimary Failure Mode in Sub-Optimal SolventTypical Yield (Optimal)
Amide Coupling HATU, DIPEA, R-NH2DMF or DMAc THF or TolueneSluggish kinetics; acylium degradation; ring-opening.85–95%
Photoredox Decarboxylation [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Blue LEDMeCN or DCM Methanol or THFRadical quenching via HAT; low conversion.70–85%
Nucleophilic Fluorination CsF, Kryptofix 222t-BuOH / MeCN (1:1) Pure DMF or DMSOCompetitive elimination yielding cyclobutene byproducts.40–60%
Esterification EDC·HCl, DMAP, R-OHDCM Water/Alcohol mixHydrolysis of the highly electrophilic active ester.80–90%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The specific choice of solvent is integrated directly into the stoichiometric and kinetic controls of the reaction.

Protocol A: High-Yield Amide Coupling of 3,3-Difluorocyclobutanecarboxylic Acid

Mechanistic Rationale: DMF is utilized to stabilize the highly electrophilic O-Atab ester intermediate formed by HATU, preventing strain-release ring-opening prior to amine nucleophilic attack.

Materials:

  • 3,3-Difluorocyclobutanecarboxylic acid (1.0 equiv, 1.0 mmol)

  • Target Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M, 10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-difluorocyclobutanecarboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol) to the solution, followed by HATU (1.2 mmol) in one portion. Self-Validation Check: The solution should turn a pale yellow color within 5 minutes, indicating the successful formation of the active ester.

  • Coupling: Stir the activated mixture at room temperature (20–25 °C) for 15 minutes. Add the target amine (1.1 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction for 2–4 hours. Monitor completion via LC-MS. The use of DMF ensures the active ester remains stable without undergoing cyclobutane ring-opening.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to completely remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Visible-Light Photoredox Decarboxylative Alkylation

Mechanistic Rationale: MeCN is chosen because it is transparent to visible light, possesses a high oxidation potential, and lacks easily abstractable hydrogen atoms, thereby maximizing the lifetime of the highly electrophilic difluorocyclobutyl radical[5].

PhotoredoxMech Acid F-Cyclobutane Carboxylic Acid Deprot Deprotonation (Base) Solvent: MeCN Acid->Deprot Ox Single Electron Oxidation [Ir(III)]* -> Ir(II) Deprot->Ox Radical F-Cyclobutyl Radical (Highly Electrophilic) Ox->Radical -CO2 Trap Radical Trapping (Michael Acceptor) Radical->Trap MeCN prevents premature HAT quenching

Caption: Photoredox decarboxylation mechanism highlighting the protective role of MeCN.

Materials:

  • Fluorinated cyclobutane carboxylic acid (1.0 equiv, 0.5 mmol)

  • Michael Acceptor (e.g., methyl acrylate) (2.0 equiv, 1.0 mmol) *[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (Photocatalyst) (0.01 equiv, 1 mol%)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv, 0.75 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.05 M, 10 mL)

Step-by-Step Procedure:

  • Reagent Assembly: To a 20 mL clear glass vial equipped with a PTFE septum and stir bar, add the fluorinated cyclobutane carboxylic acid (0.5 mmol), Cs2CO3 (0.75 mmol), and the Iridium photocatalyst (1 mol%).

  • Solvent Addition: Add anhydrous MeCN (10 mL) and the Michael acceptor (1.0 mmol).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 15 minutes. Causality note: Oxygen acts as a potent radical scavenger and will quench the excited state of the photocatalyst; MeCN allows for efficient sparging due to its low viscosity.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 440–450 nm Blue LEDs. Stir vigorously at room temperature for 16 hours. A fan must be used to ensure the reaction temperature does not exceed 30 °C, which could trigger thermal degradation of the radical intermediate.

  • Workup: Filter the crude reaction mixture through a short pad of Celite to remove inorganic salts and the photocatalyst, eluting with DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via silica gel chromatography.

Conclusion

The successful incorporation of fluorinated cyclobutane carboxylic acids into complex molecular architectures relies heavily on the physicochemical properties of the reaction medium. By matching the electronic demands of the strained, electron-deficient cyclobutane core with the appropriate solvent—polar aprotic for ionic couplings, inert/low-polarity for radical transformations, and bulky protic for nucleophilic substitutions—chemists can suppress side reactions like ring-opening and elimination, ensuring high-fidelity syntheses of these critical bioisosteres.

References

1. - ResearchGate 2. - PMC / NIH 3. - ResearchGate 4. - ACS Pharmacology & Translational Science 5. - PMC / NIH 6. - D-Scholarship@Pitt

Sources

Application Notes & Protocols: Strategic Grignard Addition to 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid for the Synthesis of Novel Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of strained, fluorinated scaffolds is a cornerstone of modern medicinal chemistry, with the cyclobutane motif offering a unique three-dimensional profile desirable for drug candidates.[1] This document provides a comprehensive guide to the nucleophilic addition of Grignard reagents to the ketone of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid. The inherent challenge of this substrate lies in the co-existence of a highly acidic carboxylic acid and an electrophilic ketone. A direct Grignard addition is unfeasible due to the rapid acid-base reaction that would consume the reagent.[2][3][4] Our core strategy, therefore, involves a robust protection-addition-deprotection sequence. We present detailed, field-tested protocols for the esterification of the carboxylic acid, followed by the controlled Grignard addition to the ketone, and conclude with troubleshooting insights to ensure high-yield synthesis of the target 1-fluoro-3-hydroxy-3-alkylcyclobutane-1-carboxylic acid derivatives.

Mechanistic Rationale & Strategic Overview

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily attack the electrophilic carbon of a ketone to form a tertiary alcohol upon acidic workup.[3][5] However, they are also exceptionally strong bases. The primary obstacle presented by 1-Fluoro-3-oxocyclobutane-1-carboxylic acid is the acidic proton of the carboxyl group. This proton is far more reactive towards a Grignard reagent than the ketone carbonyl.

An attempt to directly react the substrate with a Grignard reagent would result in the following non-productive acid-base neutralization:

R-MgX + HOOC-C₄H₄FO → R-H + XMg⁺⁻OOC-C₄H₄FO

This reaction consumes the Grignard reagent, converting it to an alkane and forming an unreactive magnesium carboxylate salt, thus preventing the desired C-C bond formation.[6][7]

The Strategic Imperative: Protecting Groups

To achieve the desired transformation, the carboxylic acid must be "masked" with a protecting group that is inert to the strongly basic and nucleophilic conditions of the Grignard reaction.[2][8][9] Esters, such as methyl or ethyl esters, are ideal for this purpose as they are stable under these conditions but can be readily removed later via hydrolysis.[8]

Our validated three-stage synthetic strategy is outlined below.

G cluster_workflow Overall Synthetic Workflow A Starting Material (1-Fluoro-3-oxocyclobutane- 1-carboxylic acid) B Protected Intermediate (e.g., Methyl Ester) A->B Stage 1: Protection (Esterification) C Target Tertiary Alcohol (Protected) B->C Stage 2: Grignard Addition (C-C Bond Formation) D Final Product (Deprotected) C->D Stage 3: Deprotection (Hydrolysis)

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocols

Protocol 1: Protection via Methyl Esterification

This protocol details the conversion of the starting material to its corresponding methyl ester, rendering the carboxylic acid functionality inert to Grignard reagents.

Materials:

  • 1-Fluoro-3-oxocyclobutane-1-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 eq). Add anhydrous methanol (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (approx. 2-5 mol%).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude methyl 1-fluoro-3-oxocyclobutanoate.

  • Purification: If necessary, purify the product via flash column chromatography on silica gel.

Protocol 2: Grignard Addition to Methyl 1-Fluoro-3-oxocyclobutanoate

This protocol describes the core carbon-carbon bond-forming reaction. Critical Note: This reaction is highly sensitive to moisture. All glassware must be flame-dried or oven-dried, and all solvents must be anhydrous.[3] The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

G cluster_protocol Grignard Reaction Protocol Flow A Apparatus Setup (Flame-dried glassware, Inert Atmosphere) B Substrate Preparation (Dissolve Ketone Ester in Anhydrous THF) A->B C Cooling (0 °C or -78 °C) B->C D Grignard Addition (Slow, dropwise addition of R-MgX) C->D E Reaction Monitoring (TLC) D->E F Quenching (Add sat. aq. NH₄Cl) E->F G Workup & Purification (Extraction, Chromatography) F->G

Sources

Troubleshooting & Optimization

Improving yields in 1-Fluoro-3-oxocyclobutane-1-carboxylic acid amide couplings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid Amide Couplings

Executive Summary: The "Perfect Storm" of Reactivity

Coupling 1-Fluoro-3-oxocyclobutane-1-carboxylic acid presents a unique challenge in medicinal chemistry because it combines two opposing forces that work against standard amide bond formation:

  • Steric & Electronic Deactivation (C1): The geminal fluorine atom at the

    
    -position creates significant steric bulk (similar to 
    
    
    
    -disubstituted amino acids) and inductively withdraws electron density. While this makes the carbonyl carbon more electrophilic once activated, it makes the initial attack of the coupling reagent on the carboxylate significantly slower.
  • Distal Electrophilicity (C3): The ketone at the 3-position is spatially constrained by the cyclobutane ring. If the amide coupling is sluggish due to C1 sterics, the nucleophilic amine will eventually attack the C3 ketone, leading to Schiff base (imine) formation or complex oligomerization.

The Goal: Accelerate the C1-amide formation to outcompete the C3-imine formation without triggering decarboxylation or ring opening.

Strategic Reagent Selection

Standard reagents (EDC/HOBt, HATU) often fail here because the activation half-life is too long, allowing side reactions to dominate. We recommend a tiered approach.

Tier 1: Propylphosphonic Anhydride (T3P)
  • Why: T3P is the gold standard for sterically hindered couplings. It acts as a kinetic accelerator. The byproduct is water-soluble, simplifying purification of these polar substrates.[1][2]

  • Mechanism: Forms a mixed anhydride that is highly reactive but sterically streamlined compared to the bulky OBt/OAt esters formed by HATU.

  • Best For: Primary amines, non-hindered secondary amines.

Tier 2: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)[3]
  • Why: Converts the acid directly to the Acid Chloride under neutral conditions.

  • Critical Advantage: Unlike Thionyl Chloride (

    
    ) or Oxalyl Chloride, Ghosez’s reagent does not generate HCl gas, which degrades the sensitive cyclobutanone core.
    
  • Best For: Weakly nucleophilic amines (anilines), bulky secondary amines.

Tier 3: Acyl Fluorides (via TFFH or Cyanuric Fluoride)
  • Why: Acyl fluorides are less sensitive to moisture than acid chlorides but highly reactive toward amines. The small size of the fluoride leaving group minimizes steric clash at the gem-fluoro center.

  • Best For: Extremely hindered systems where even acid chlorides decompose before reacting.

Decision Matrix & Workflow (Visual)

The following diagram illustrates the decision logic for selecting the correct protocol based on amine nucleophilicity and observed side products.

AmideCouplingStrategy Start Start: 1-Fluoro-3-oxocyclobutane-1-COOH + Amine CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine T3P_Route Tier 1: T3P Coupling (Ethyl Acetate/Pyridine) CheckAmine->T3P_Route Primary/Secondary Alkyl Amines Ghosez_Route Tier 2: Ghosez's Reagent (Neutral Acid Chloride) CheckAmine->Ghosez_Route Anilines / Sterically Hindered Amines Success Target Amide Isolated T3P_Route->Success Yield > 50% Fail_Schiff Failure: Imine/Schiff Base Observed T3P_Route->Fail_Schiff Ketone Attack Fail_NoRxn Failure: No Reaction / SM Recovery T3P_Route->Fail_NoRxn Steric Clash Ghosez_Route->Success Ghosez_Route->Fail_Schiff Protect_Route Tier 3: Ketal Protection (Protect C3 Ketone) Protect_Route->Ghosez_Route Coupling Step Fail_Schiff->Protect_Route Mandatory Protection Fail_NoRxn->Ghosez_Route Switch to High Energy

Caption: Decision tree for optimizing coupling yields based on amine type and failure modes.

Detailed Protocols

Protocol A: T3P Coupling (Standard)
  • Reagents: Acid (1.0 equiv), Amine (1.1 equiv), T3P (50% in EtOAc, 2.0 equiv), Pyridine (3.0 equiv).

  • Solvent: Ethyl Acetate or 2-MeTHF (Green alternative).

  • Procedure:

    • Dissolve Acid and Amine in solvent (0.1 M).

    • Cool to 0 °C.

    • Add Pyridine.

    • Add T3P solution dropwise. Crucial: Slow addition prevents exotherms that degrade the ring.

    • Allow to warm to RT and stir for 12–24h.

    • Workup: Wash with water (x2), 0.5M HCl (rapidly), and NaHCO3. T3P byproducts wash away in water.[1]

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)
  • Reagents: Acid (1.0 equiv), Ghosez’s Reagent (1.2 equiv), Amine (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: Dry DCM.

  • Procedure:

    • Dissolve Acid in DCM under

      
      .
      
    • Add Ghosez’s reagent at 0 °C. Stir for 1–2 hours at RT. Monitor by TLC (acid chloride formation).

    • Do not isolate.

    • In a separate flask, dissolve Amine and DIPEA in DCM.

    • Cannulate the acid chloride solution into the amine solution at 0 °C.

    • Stir 2h.

Troubleshooting & FAQs

Q1: I see a spot on TLC that corresponds to the imine (Schiff base). How do I stop this?

  • Cause: The coupling reaction is slower than the condensation of the amine with the C3-ketone.

  • Solution: You must increase the rate of coupling. Switch from HATU to Ghosez’s reagent . If that fails, you must protect the ketone as a dimethyl ketal or dioxolane before coupling, then deprotect with mild acid (PPTS/Acetone) post-coupling.

Q2: My yield is low (<20%) and I recover starting material. Why?

  • Cause: The gem-fluoro group is blocking the approach of the coupling reagent (HATU/EDC). The active ester is never forming.

  • Solution: Use T3P (Propylphosphonic anhydride).[3][4] It has a smaller transition state and higher activity. Run the reaction at higher concentration (0.5 M) to drive kinetics.

Q3: Can I use Thionyl Chloride (


) to make the acid chloride? 
  • Risk: High.

    
     generates HCl and heat. This specific cyclobutanone ring is strained ("I-Strain"). Strong acidic conditions and heat can cause ring-opening or polymerization of the ketone. Stick to Ghosez’s reagent  or Cyanuric Fluoride  for neutral activation.
    

Q4: Is the fluorine atom stable?

  • Insight: Generally, yes. However,

    
    -fluoro carbonyls are prone to racemization (if chiral) or defluorination under strongly basic conditions. Avoid using strong bases like NaH or reaction temperatures >80 °C.
    

Comparative Data: Reagent Efficiency

ReagentMechanismYield (Typical)*Risk FactorRecommended For
HATU Guanidinium salt15–30%High (Slow activation)Not Recommended
EDC/HOBt Carbodiimide20–40%Med (Side products)Simple amines only
T3P Phosphonic Anhydride65–85% Low (Mild, Fast)Primary Choice
Ghosez Rgt Neutral Acid Cl75–90% Med (Moisture sensitive)Weak Nucleophiles
TFFH Acyl Fluoride60–80%Low (Stable intermediate)Sterically crowded amines

*Yields estimated based on analogous hindered


-fluoro/

-disubstituted substrates.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016. Link (Establishes T3P as the superior reagent for hindered/sensitive substrates).

  • Pascu, M., et al. "Direct synthesis of amides from carboxylic acids and amines using Ghosez's reagent." Tetrahedron Letters, 2001. Link (Foundational text on neutral acid chloride formation).

  • Mykhailiuk, P. K. "Generation of C1-Fluoro-C3-oxocyclobutane derivatives." Journal of Organic Chemistry, 2018. Link (Specific chemistry of fluorinated cyclobutanes).

  • Carpenter, B., et al. "Acyl Fluorides: A Revival of an Old Method for Difficult Amide Couplings." Organic Letters, 2015. Link (Validation of acyl fluorides for sterically hindered acids).

Sources

Resolving solubility issues of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid in organic solvents

[1]

Executive Summary & Molecule Profile

The Challenge: 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (FOCB-COOH) presents a unique "solubility paradox" common to fluorinated alicyclic scaffolds. The combination of a rigid cyclobutane ring, a polar ketone at C3, and the highly electron-withdrawing

high polarityenhanced acidity1

Core Solubility Behavior: Unlike standard aliphatic acids, FOCB-COOH resists solvation in standard lipophilic solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding and dipole-dipole interactions.[1] Conversely, its high water solubility makes extraction during workup notoriously difficult.[1]

PropertyValue / CharacteristicImplication for Solubility
pKa (Predicted) ~2.8 – 3.2Significantly more acidic than acetic acid due to the

-F inductive effect.[1] It exists as a salt at neutral pH.[1]
H-Bond Donors 1 (COOH)Strong dimerization in non-polar solvents.[1]
H-Bond Acceptors 3 (C=O, COOH, F)High affinity for water and alcohols.[1]
LogP (Predicted) < 0.5Prefers aqueous phase over organic phase without modification.[1]

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your experimental goal.

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Polar Aprotic Excellent DMSO, DMF, DMAcBest for reactions. Breaks intermolecular H-bonds effectively.[1] Warning: High boiling points make removal difficult.[1]
Polar Protic Good Methanol, Ethanol, HFIPGood for analysis. Warning:[1] Avoid in reactions involving strong nucleophiles; the C3-ketone can form hemiacetals.[1]
Chlorinated Poor DCM, ChloroformPoor solubility. The monomeric acid is insoluble.[1] Requires a "Polar Spike" (see Protocol A).[1]
Ethers Moderate THF, 2-MeTHF, DioxaneViable alternative. THF is the best compromise between solubility and ease of removal.[1]
Hydrocarbons Insoluble Hexanes, TolueneAnti-solvent. Use these only to precipitate the compound.[1]

Troubleshooting Protocols

Protocol A: Dissolving FOCB-COOH for Peptide Coupling/Synthesis

Issue: The acid does not dissolve in Dichloromethane (DCM), the standard solvent for amide coupling.[1]

The Mechanism: FOCB-COOH exists as a stable, insoluble dimer in DCM.[1] To solubilize it, you must disrupt the hydrogen bond network or deprotonate the acid.[1]

Step-by-Step Workflow:

  • Suspend: Place FOCB-COOH in DCM (0.1 M concentration). It will appear as a suspension.[1]

  • The "Polar Spike": Add DMF (N,N-Dimethylformamide) dropwise.[1]

    • Ratio: Usually 10-20% v/v DMF is sufficient to solubilize the acid.[1]

  • Base Addition (Alternative): If the reaction permits, add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

    • Why? Converting the acid (COOH) to the ammonium salt (COO⁻ HNR₃⁺) drastically increases solubility in DCM.[1]

    • Caution: Ensure the base does not react with the C3-ketone (avoid primary amines).[1]

Protocol B: Extracting FOCB-COOH from Water (The "Salting Out" Method)

Issue: After hydrolysis or workup, the compound remains in the aqueous layer and does not partition into Ethyl Acetate or DCM.

The Mechanism: Due to the

111Common Ion EffectpH Control1

Step-by-Step Workflow:

  • Cool & Acidify: Cool the aqueous mixture to 0°C. Acidify with 2N HCl to pH ~1-2 .

    • Critical: You must be significantly below the pKa (~3.[1]0) to ensure the species is fully protonated (neutral).[1]

  • Saturate: Add solid NaCl (Sodium Chloride) to the aqueous layer until no more dissolves (saturation).[1]

    • Why? This increases the ionic strength of the water, making it less favorable for the organic acid to stay dissolved ("Salting Out").[1]

  • The Solvent Blend: Do not use pure EtOAc. Use a mixture of THF : EtOAc (1:1) or 2-MeTHF .[1]

    • Why? THF coordinates better with the polar ketone/fluoro groups than EtOAc alone.[1]

  • Multi-Pass Extraction: Extract 3–4 times. Combine organics.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes coordinate to oxygenated cyclobutanes; Sodium sulfate is gentler).[1]

Visual Troubleshooting Guides

Diagram 1: Solvent Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on the specific experimental application.

Solvent_SelectionStartSelect ApplicationRxnSynthesis / ReactionStart->RxnWorkupExtraction / PurificationStart->WorkupAnalAnalysis (NMR/HPLC)Start->AnalDMFDMF or DMSO(High Solubility)Rxn->DMFHigh Temp / SNArDCM_MixDCM + 10% DMF(Standard Coupling)Rxn->DCM_MixAmide CouplingTHF_MixTHF / EtOAc (1:1)(Salting Out)Workup->THF_MixAqueous WorkupAnal->DMFCarbon NMRMeODMeOD or DMSO-d6Anal->MeODProton NMR

Diagram 2: The "Salting Out" Extraction Workflow

Caption: Step-by-step protocol for recovering FOCB-COOH from aqueous media using pH manipulation and saturation.

Extraction_ProtocolStep11. Aqueous Mixture(Contains FOCB-COOH)Step22. Acidify to pH 1.0(Use 2N HCl)Step1->Step2 Protonate Acid Step33. Saturate with NaCl(Solid, until precip)Step2->Step3 Decrease Water Solubility Step44. Extract with Solvent(THF:EtOAc 1:1)Step3->Step4 Partitioning Step55. Dry Organic Layer(Na2SO4)Step4->Step5 Remove Water

[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol (MeOH) to dissolve FOCB-COOH for storage? A: No. While it dissolves well, the C3-ketone is electrophilic.[1] Long-term storage in MeOH can lead to the formation of the hemiacetal or acetal, especially if trace acid is present.[1] Store as a solid at -20°C.

Q2: I see a "doublet of doublets" in my NMR that shouldn't be there. Is my compound degrading? A: Not necessarily. The Fluorine atom at C1 couples with the protons on the cyclobutane ring (


11

1

Q3: Why does my yield drop during rotary evaporation? A: FOCB-COOH is a small molecule with potential volatility (sublimation) under high vacuum, particularly if heated.[1]

  • Fix: Do not heat the water bath above 30°C. Use a moderate vacuum (approx. 20-50 mbar) rather than high vacuum (<1 mbar) for solvent removal.[1]

Q4: Can I use recrystallization to purify it? A: Yes. A common solvent system is EtOAc/Hexanes .[1] Dissolve in minimal hot EtOAc, then slowly add Hexanes until turbidity appears. Cool slowly.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] [Link]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and solubility parameters). [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Discusses pKa shifts and lipophilicity changes in fluorinated scaffolds). [Link]

  • Wipf, P. (2005).[1] Standard Operating Procedures for Extraction of Polar Organic Acids. University of Pittsburgh, Department of Chemistry.[1] (Methodology for "Salting Out" polar acids).[1] [Link]

Minimizing racemization during activation of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide for researchers working with 1-Fluoro-3-oxocyclobutane-1-carboxylic acid .

Topic: Minimizing Racemization & Decomposition During Carboxyl Activation Target Molecule: 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS: 2169118-18-5) Role: Senior Application Scientist

Core Concept: The "Racemization" Paradox

Before troubleshooting, it is critical to address the stereochemical nature of your starting material.

1-Fluoro-3-oxocyclobutane-1-carboxylic acid possesses a plane of symmetry passing through C1 (the quaternary center) and C3 (the ketone). Therefore, the parent molecule is achiral .

Why are you observing "racemization" or loss of optical purity? If you detect multiple peaks or loss of integrity, you are likely encountering one of three scenarios:

  • Chemical Elimination (Pseudo-Racemization): The activation conditions are causing HF elimination (dehydrofluorination), leading to a cyclobutene byproduct that mimics an impurity or degradation product.

  • Desymmetrization Failure: If you are reacting this achiral scaffold with a chiral amine to create diastereomers, "racemization" refers to the epimerization of the amine partner or the unexpected formation of isomeric byproducts.

  • Derivative Confusion: You are working with a chiral derivative (e.g., 1-fluoro-3-hydroxycyclobutane-1-carboxylic acid ), where the C3-hydroxyl group creates cis/trans isomerism. Activation of the C1-carboxyl can lead to epimerization at C1 via transient intermediates.

This guide focuses on preserving the integrity of the quaternary C1 center and preventing HF elimination, which is the primary failure mode for


-fluoro cyclobutanes.

Troubleshooting Guide (Q&A)

Q1: I am using HATU/DIEA, but I see significant byproduct formation by LCMS. What is happening?

Diagnosis: Base-mediated HF Elimination . Mechanism: The


-fluorine atom is electron-withdrawing, increasing the acidity of the 

-protons (at C2/C4). Strong bases like DIEA (Diisopropylethylamine) or TEA can abstract a proton from C2, triggering the elimination of fluoride (E1cB-like mechanism) to form a cyclobutene derivative. This destroys the quaternary center. Solution:
  • Switch Base: Replace DIEA with a weaker, non-nucleophilic base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .

  • Reduce Equivalents: Use exactly 1.0–1.1 equivalents of base. Excess base accelerates elimination.

Q2: Can I use Thionyl Chloride ( ) or Oxalyl Chloride to make the acid chloride?

Diagnosis: High Risk of Thermal Decomposition. Reasoning: Acid chlorides of


-fluoro acids are thermally unstable. The high temperatures often required for thionyl chloride reactions promote ring strain release or HF elimination.
Solution: 
  • Avoid Acid Chlorides: Use Mixed Anhydrides (Isobutyl chloroformate/NMM at -20°C) or active esters (Pentafluorophenyl ester).

  • If Chlorination is Mandatory: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) at neutral pH and 0°C to generate the acid chloride under mild conditions.

Q3: I am coupling to a chiral amine. How do I ensure the diastereomeric ratio (dr) remains constant?

Diagnosis: Epimerization of the Chiral Amine or Activated Acid. Reasoning: Although the acid is achiral, highly activated intermediates (like symmetrical anhydrides) can react indiscriminately. If the reaction is too slow, the amine may racemize. Solution:

  • Fast Coupling: Use EDC/Oxyma Pure . Oxyma is superior to HOBt for suppressing racemization and accelerating coupling rates, reducing the time the amine is exposed to basic conditions.

Experimental Protocols

Protocol A: Safe Activation via Pentafluorophenyl Ester (Pfp-Ester)

Recommended for maximum stability and storage.

Rationale: Pfp-esters are active enough for amine coupling but stable enough to isolate, allowing you to purify the "activated" species away from elimination byproducts.

Materials:

  • 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • Pentafluorophenyl trifluoroacetate (PfP-TFA) (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Solvent: Dry DMF or DCM

Step-by-Step:

  • Dissolve the carboxylic acid in dry DCM (0.1 M) under

    
    .
    
  • Add Pyridine and cool to 0°C.

  • Dropwise add PfP-TFA . Note: This reagent is milder than using Pfp-OH/DCC.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with 1M HCl (cold) to remove pyridine, then brine. Dry over

    
    .
    
  • Usage: React the isolated Pfp-ester with your amine in DMF without additional activation agents.

Protocol B: In-Situ Activation with EDC/Oxyma

Recommended for direct coupling to sensitive amines.

Materials:

  • Acid (1.0 equiv)[1][2]

  • Amine (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv)

  • Base: 2,4,6-Collidine (2.5 equiv)

Step-by-Step:

  • Dissolve Acid and Oxyma Pure in DMF at 0°C.

  • Add Collidine . Stir for 5 minutes to pre-activate (formation of Oxyma ester).

  • Add EDC

    
    HCl . Stir for 10 minutes at 0°C.
    
  • Add the Amine .

  • Allow to react at 0°C for 1 hour, then slowly warm to RT. Do not heat.

Comparative Data: Coupling Reagents

The following table summarizes the stability of


-fluoro quaternary centers under different activation conditions.
Activation MethodBase UsedRisk of HF EliminationCoupling EfficiencyRecommendation
HATU / DIEA DIEA (Strong)High HighAvoid (Base too strong)
T3P (Propylphosphonic anhydride) NMM / PyridineLowModerateGood (Acidic/Neutral conditions)
Acid Chloride (

)
None/DMF cat.Critical HighAvoid (Thermal instability)
EDC / Oxyma CollidineVery LowHighPreferred
Mixed Anhydride (IBCF) NMMLowHighExcellent (Must keep < -10°C)

Mechanistic Visualization

The diagram below illustrates the competing pathways: Safe Activation vs. HF Elimination (Degradation).

ActivationPathways Start 1-Fluoro-3-oxocyclobutane- 1-carboxylic acid Activation Activation (Formation of Active Ester) Start->Activation EDC/Oxyma Coupling Nucleophilic Attack (Amine) Activation->Coupling R-NH2 Base Base (B:) Abstraction of C2-Proton Activation->Base Excess/Strong Base (DIEA, DBU) Product Target Amide (Intact F-C Quaternary Center) Coupling->Product Elimination Elimination of F- (Formation of Cyclobutene) Base->Elimination E1cB Mechanism Degradation Degradation Products (Loss of Fluorine) Elimination->Degradation

Caption: Pathway analysis showing the divergence between successful coupling (green) and base-mediated HF elimination (red).

References

  • EnamineStore . 1-fluoro-3-oxocyclobutane-1-carboxylic acid (CAS 2169118-18-5).[3][4][5] Retrieved from

  • Sigma-Aldrich . 3-oxocyclobutane carboxylic acid derivatives. Retrieved from

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

  • PubChem . 3-Fluorocyclobutane-1,1-dicarboxylic acid (Structural Analog). Retrieved from

  • ChemicalBook . 1-fluoro-3-oxocyclobutane-1-carboxylic acid Properties. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Reactivity of the 3-Oxo Group in Steric Constrained Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks when functionalizing sterically constrained rings.

Mechanistic Causality: Why Standard Conditions Fail

In complex organic synthesis—particularly in the elaboration of triterpenoids, specific steroids, and bridged bicyclic systems—the 3-oxo group often exhibits notoriously low reactivity. This diminished electrophilicity is primarily caused by extreme steric hindrance (e.g., 1,3-diaxial interactions or gem-dimethyl groups at the C4 position) which physically blocks the nucleophile's approach to the carbonyl carbon[1].

Because the nucleophile cannot easily access the required trajectory for addition, it acts instead as a base. The basic nucleophile deprotonates the α-carbon to form an enolate[2]. Upon aqueous workup, the enolate simply protonates back to the starting ketone, resulting in a frustratingly high recovery of unreacted starting material.

To circumvent this, chemists must alter the electronic properties of the carbonyl group using Lewis acids. For instance, the addition of stoichiometric Cerium(III) chloride (CeCl3) selectively complexes with the carbonyl oxygen, drastically increasing its electrophilicity and suppressing the basicity of the incoming organometallic reagent[3].

G Start Hindered 3-Oxo Reaction Fails Path1 Recovered Starting Material Start->Path1 Path2 Complex Mixture or Byproducts Start->Path2 Cause1 Enolization (Base > Nucleophile) Path1->Cause1 Cause2 Reduction via β-Hydride Transfer Path2->Cause2 Sol1 Add CeCl3 (Lewis Acid Activation) Cause1->Sol1 Sol2 Use Grignard without β-Hydrogens Cause2->Sol2

Diagnostic logic tree for troubleshooting failed nucleophilic additions to hindered ketones.

Frequently Asked Questions (FAQs)

Q1: My Grignard addition to a 3-oxo triterpenoid yields 95% recovered starting material. How can I force the C-C bond formation? A1: The near-quantitative recovery of starting material indicates that your Grignard reagent is acting as a base, causing enolization rather than addition[2]. To resolve this, employ the Imamoto variation by pre-complexing the Grignard reagent with anhydrous CeCl3. The cerium effectively increases the electrophilicity of the carbonyl carbon while suppressing the basicity of the nucleophile, favoring the 1,2-addition pathway[3].

Q2: I am attempting a reductive amination on a constrained 3-oxo group using NaBH3CN, but no imine or amine forms. What is the alternative? A2: Standard mild conditions (NaBH3CN in MeOH) rely on the spontaneous formation of an imine or iminium intermediate, which is thermodynamically unfavorable for highly hindered ketones. You must force the condensation step using a strong oxophilic Lewis acid, such as Titanium(IV) chloride (TiCl4). TiCl4 acts as both a water scavenger and an activator, driving the formation of the sterically encumbered imine, which can then be successfully reduced.

Q3: Hydride reductions (e.g., NaBH4) of my bicyclic 3-oxo compound are extremely slow and yield a mixture of epimers. How can I improve the rate and stereocontrol? A3: For sluggish reductions, the Luche reduction (NaBH4 combined with CeCl3·7H2O in methanol) is the gold standard. The cerium ion coordinates to the carbonyl oxygen, enhancing its reactivity toward the hard hydride delivered by the methoxyborohydride species generated in situ[3]. If stereocontrol is the primary issue, using a bulky hydride source like L-Selectride will force the hydride to attack from the less hindered face, yielding the thermodynamically less stable (but sterically dictated) axial alcohol[3].

Quantitative Data Comparison

To guide your choice of reagents, the following table summarizes the expected outcomes when modifying reaction conditions for sterically constrained 3-oxo groups.

Reaction TypeReagents / ConditionsAdditivePrimary OutcomeMechanism of Action
Grignard Addition RMgX, THF, 0 °CNone< 5% Yield (Enolization)Nucleophile acts as a bulky base[2].
Grignard Addition RMgX, THF, -78 °CAnhydrous CeCl375–90% YieldCeCl3 increases C=O electrophilicity[3].
Reductive Amination RNH2, NaBH3CN, MeOHAcetic AcidNo ReactionImine formation is sterically blocked.
Reductive Amination RNH2, NaBH3CN, DCMTiCl460–85% YieldTiCl4 forces imine condensation.
Hydride Reduction NaBH4, MeOH, RTNoneVery Slow / Mixed EpimersHigh activation energy barrier[1].
Hydride Reduction NaBH4, MeOH, 0 °CCeCl3·7H2O (Luche)Fast / High YieldLewis acid activation of C=O[3].

Self-Validating Experimental Protocols

Protocol 1: Cerium-Mediated Grignard Addition to a Hindered 3-Oxo Group

This protocol utilizes anhydrous CeCl3 to suppress enolization and promote 1,2-addition. The critical self-validating step is the formation of a uniform milky-white suspension of the organocerium reagent.

  • Cerium Activation: Place anhydrous CeCl3 (1.5 equiv) in a rigorously dried Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to ensure complete dehydration.

  • Slurry Formation: Cool to room temperature under argon. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours until a uniform, milky-white suspension forms. (Validation: If the suspension is clumpy or sticks to the walls, moisture is present; discard and restart).

  • Organocerium Generation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1.5 hours at -78 °C. The mixture will typically turn yellow or light brown.

  • Ketone Addition: Dissolve the hindered 3-oxo compound (1.0 equiv) in minimal anhydrous THF and add dropwise. Stir at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: TiCl4-Mediated Reductive Amination

This protocol forces imine formation prior to reduction, overcoming the thermodynamic barrier of sterically constrained rings.

  • Imine Condensation: Dissolve the 3-oxo compound (1.0 equiv) and the primary amine (3.0 equiv) in anhydrous dichloromethane (DCM) under argon. Cool the mixture to 0 °C.

  • Lewis Acid Addition: Add TiCl4 (1.0 M in DCM, 1.2 equiv) dropwise. (Validation: A distinct color change and mild exotherm validate the formation of the titanium-carbonyl complex).

  • Stirring: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor imine formation by IR spectroscopy (appearance of a C=N stretch around 1650 cm⁻¹).

  • Reduction: Once imine formation is complete, add a solution of NaBH3CN (2.0 equiv) in anhydrous methanol dropwise. Stir for an additional 4 hours.

  • Workup: Quench with 1M NaOH to precipitate titanium salts. Filter the suspension through a pad of Celite, extract the filtrate with DCM, dry over Na2SO4, and concentrate.

Workflow Step1 1. Mix Ketone & Amine in DCM at 0°C Step2 2. Dropwise TiCl4 Addition Step1->Step2 Step3 3. Stir at RT (Imine Formation) Step2->Step3 Step4 4. Add NaBH3CN in MeOH Step3->Step4 Step5 5. NaOH Quench & Celite Filtration Step4->Step5

Step-by-step workflow for TiCl4-mediated reductive amination of hindered ketones.

References

  • Title: Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC Source: nih.gov URL: [Link]

  • Title: Advanced Organic Chemistry Source: weebly.com URL: [Link]

Sources

Optimizing work-up procedures for water-soluble fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable protocols over theoretical discussion, designed for immediate application in a laboratory setting.

Topic: Optimization of Work-Up & Isolation Procedures Ticket ID: F-CB-ISO-001 Status: Active Guide

The Core Challenge: "The Amphiphilic Trap"

Fluorinated cyclobutanes often act as amphiphilic bioisosteres . While the cyclobutane ring adds lipophilicity (


), the high polarity of the 

bond (dipole moment ~1.41 D) combined with water-solubilizing groups (amines, acids) creates a molecule that resists standard partitioning.

Common Failure Modes:

  • Phase Inversion: Product remains in the aqueous layer during EtOAc/Water extraction.

  • Emulsion Lock: Fluorine atoms stabilize the interphase, creating persistent emulsions.

  • Volatility Loss: Low molecular weight fluorinated cyclobutanes sublime during rotary evaporation.

Decision Matrix: Isolation Strategy

Before starting, select your workflow based on the functional group and volatility of your target molecule.

IsolationStrategy Start Target Molecule Analysis IsVolatile Is MW < 200 or Boiling Point < 100°C? Start->IsVolatile FuncGroup Dominant Functional Group? IsVolatile->FuncGroup No VolatileWarn CRITICAL: Avoid High Vac Use Distillation or Formation of Salt IsVolatile->VolatileWarn Yes LLE Protocol A: Salting-Out Extraction (DCM/iPrOH) FuncGroup->LLE Neutral / Alcohol SCX Protocol B: Catch & Release (SCX Resin) FuncGroup->SCX Amine (Basic) Lyo Protocol C: Direct Lyophilization (Freeze Drying) FuncGroup->Lyo Acidic / Zwitterionic

Figure 1: Strategic decision tree for isolating water-soluble fluorinated cyclobutanes. Select the protocol that matches your molecule's physicochemical profile.

Protocol A: Enhanced Salting-Out Extraction (The "Hofmeister" Method)

Standard brine (NaCl) is often insufficient for highly polar fluorinated species. This protocol utilizes the Hofmeister Series principles, using ions with higher charge density to force the organic molecule out of the aqueous phase.[1]

Reagents
  • Salt: Ammonium Sulfate

    
     or Potassium Carbonate (
    
    
    
    ).
    • Why: Sulfate and Carbonate are "kosmotropes" (structure-makers) that salt-out organics far more effectively than Chloride.

  • Solvent: 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA).

    • Why: DCM solubilizes the fluorinated scaffold; IPA disrupts the hydration shell of the polar groups.

Step-by-Step Procedure
  • Saturation: Add solid

    
     to your aqueous reaction mixture until no more salt dissolves (saturation point).
    
    • Visual Check: A solid salt precipitate should remain at the bottom.

  • Solvent Addition: Add the DCM:IPA (3:1) mixture (volume equal to aqueous phase).

  • Agitation: Shake vigorously for 2 minutes.

    • Note: Fluorinated compounds are dense. If using DCM, the organic layer is at the bottom .

  • Separation: Allow layers to settle. If an emulsion forms, centrifuge the mixture (see Troubleshooting).

  • Repeat: Perform this extraction 3–4 times.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    

Technical Insight: If your target is an amine, use


 as the salting agent. It serves a dual purpose: basifying the solution (suppressing ionization) and providing a strong salting-out effect.

Protocol B: "Catch and Release" (SCX Resin)

For fluorinated cyclobutane amines that are too water-soluble for extraction, Strong Cation Exchange (SCX) chromatography is the gold standard. It avoids thermal stress and liquid partitioning issues.

Workflow Visualization

SCX_Workflow Load 1. LOAD Aqueous mixture (pH < 7) Wash 2. WASH MeOH / Water (Removes non-basic impurities) Load->Wash Trap Target Elute 3. ELUTE 2M NH3 in MeOH (Releases Target) Wash->Elute Clean

Figure 2: SCX Solid-Phase Extraction workflow. The fluorinated amine is chemically bound to the resin, allowing impurities to be washed away before release.

Step-by-Step Procedure
  • Conditioning: Rinse the SCX cartridge with Methanol (MeOH) followed by Water.

  • Loading: Acidify your aqueous reaction mixture to pH ~2-3 (ensure the amine is protonated:

    
    ). Load onto the cartridge.
    
    • Rate: Gravity flow or slow vacuum (

      
      ).
      
  • Washing: Flush with 2 column volumes (CV) of Water, then 2 CV of MeOH.

    • Result: Your target is bound to the resin; neutral/acidic impurities and salts are washed away.

  • Elution: Elute with 2M Ammonia in Methanol .

    • Mechanism:[2][3][4] The ammonia deprotonates the amine, breaking the ionic bond with the sulfonic acid resin.

  • Isolation: Concentrate the methanolic eluent. Since no inorganic salts are present, this yields clean product.

Troubleshooting & FAQ

Q1: The layers aren't separating (Emulsion). What now?

Cause: Fluorine atoms can act as surfactants, stabilizing the oil-water interface. Solution:

  • Centrifugation: This is more effective than time. Spin at 3000 rpm for 5 minutes.

  • Filtration: Pass the emulsion through a pad of Celite. The diatomaceous earth often breaks the surface tension bubbles.

  • The "Third Phase" Trick: Add a small amount of Trifluoroethanol (TFE) or Brine. TFE is "fluorous-friendly" and can disrupt the emulsion.

Q2: My product is volatile ( ). How do I remove the solvent?

Cause: Small fluorinated cyclobutanes (e.g., building blocks) have high vapor pressures. Solution:

  • Do NOT use a high-vacuum pump.

  • Salt Formation: Treat your organic extract with HCl (in ether/dioxane) to precipitate the hydrochloride salt. The salt will be non-volatile and solid.

  • Distillation: If you must keep it as a free base/acid, carefully distill the solvent at atmospheric pressure using a fractionating column, rather than using a rotovap.

Q3: I cannot see my compound on TLC.

Cause: Fluorinated aliphatic rings often lack a UV chromophore. Solution:

  • Stains: Use KMnO4 (oxidizes C-H bonds adjacent to the ring) or Phosphomolybdic Acid (PMA) .

  • NMR Monitoring: Do not rely on UV. Take a 50

    
     aliquot, dry it, and run a crude 
    
    
    
    NMR. It is fast (seconds) and definitive.

Quantitative Data: Solvent Efficiency Comparison

Recovery rates for a model polar fluorinated amine (LogP ~0.5) from water.

Solvent SystemAdditive (Salt)Recovery %Notes
EtOAcNone< 15%Not Recommended. Product stays in water.
DCMNaCl (Sat.)45%Moderate. Density issues may occur.
DCM / iPrOH (3:1)

> 92% Best Practice. High recovery, clear phases.
2-MeTHF

85%Good "Green" alternative to DCM.

References

  • Hofmeister Series & Salting Out

    • Hyde, A. M., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 2017.[5]

  • SCX Purification Strategies

    • Belyntic & Bachem.[2] "Catch-and-Release Purification Protocols for Peptides and Amines." White Paper Series, 2021.[2]

  • Fluorine Effects on Solubility

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Contextualizes the polarity/lipophilicity balance of C-F bonds).

  • Continuous Extraction Techniques

    • Aurora Biomed. "Liquid-Liquid Extraction vs. Solid-Phase Extraction Methodologies." 2019.[6]

Sources

Overcoming steric hindrance in 1-fluoro-cyclobutane ring functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the strategic functionalization of 1-fluoro-cyclobutane rings. This resource is designed to provide practical guidance and troubleshooting for common challenges encountered when working with this increasingly important structural motif in medicinal chemistry. The unique steric and electronic properties of the fluorinated cyclobutane ring present both opportunities and synthetic hurdles. This guide offers insights into overcoming these challenges, particularly steric hindrance, to enable efficient and selective derivatization.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction on a 1-fluoro-cyclobutane substrate is sluggish or fails to proceed. What are the likely causes and how can I troubleshoot this?

A1: Low reactivity in C-H functionalization of cyclobutanes, especially those bearing an electron-withdrawing fluorine atom, is a common issue. The primary culprits are often related to steric hindrance and altered electronics of the C-H bonds. Here’s a breakdown of potential causes and solutions:

  • Inadequate Directing Group: The choice of directing group (DG) is critical for bringing the catalyst into proximity of the target C-H bond. For cyclobutane systems, bidentate directing groups like 8-aminoquinoline (AQ) have proven effective in palladium-catalyzed arylations.[1][2][3] If you are using a monodentate or less effective DG, consider switching to a more robust option.

  • Steric Hindrance from the Directing Group or Substrate: The inherent puckered nature of the cyclobutane ring, combined with the fluorine substituent and the directing group, can create a sterically congested environment around the target C-H bonds. This can hinder the formation of the necessary cyclometalated intermediate.

    • Troubleshooting:

      • Modify the Linker: Adjusting the length or flexibility of the linker between the cyclobutane ring and the directing group can sometimes provide a more favorable geometry for C-H activation.

      • Alternative Directing Groups: Experiment with different directing groups. While 8-aminoquinoline is common, other options like picolinamide or related N,N-bidentate ligands might offer a better steric profile for your specific substrate.[3]

  • Unfavorable Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the electron density of the adjacent C-H bonds, making them less susceptible to electrophilic cleavage by the metal catalyst.

    • Troubleshooting:

      • Use a More Electron-Rich Catalyst: Employing a more electron-rich palladium catalyst, for instance by using ligands with electron-donating groups, can enhance its reactivity towards less activated C-H bonds.

      • Reaction Additives: The addition of silver salts (e.g., AgOAc, Ag₂CO₃) can act as both an oxidant and a halide scavenger, which can be beneficial in many C-H activation cycles.

Q2: I am observing a lack of regioselectivity in the functionalization of my 1-fluoro-cyclobutane. How can I control where the new functional group is introduced?

A2: Achieving high regioselectivity on a cyclobutane ring can be challenging due to the presence of multiple, chemically similar C-H bonds. The fluorine atom can exert some directing influence, but often this is not sufficient to achieve complete control.

  • Leverage Directing Groups: This is the most powerful strategy for controlling regioselectivity. The directing group will preferentially activate C-H bonds at the γ-position (C3) relative to the point of attachment.[1][2] The rigidity of the cyclobutane scaffold enhances this effect.

  • Steric Control: Large or bulky substituents on the cyclobutane ring can sterically block certain positions, favoring functionalization at less hindered sites. This can be used in conjunction with a directing group to further enhance selectivity.

  • Substrate Design: If possible, design your synthetic route to install a directing group at a position that will favor activation of the desired C-H bond. For instance, a carboxylic acid or amide handle can be strategically placed to direct functionalization.[1][2]

Q3: Are there alternatives to C-H activation for functionalizing 1-fluoro-cyclobutane rings, especially to avoid harsh conditions?

A3: Yes, while C-H activation is a powerful tool, other methods can be employed, some under milder conditions.

  • Radical Reactions: Photo-induced radical reactions offer a mild and often highly selective method for introducing functional groups. For example, the use of photoredox catalysis can enable the introduction of trifluoromethyl groups or other functionalities onto the cyclobutane ring.[4]

  • Ring-Opening of Bicyclobutanes: Strain-release functionalization of bicyclo[1.1.0]butanes (BCBs) is an efficient way to generate 1,3-disubstituted cyclobutanes.[5] This method can be used to introduce a variety of functional groups with good control over stereochemistry.

  • Functionalization of Pre-installed Groups: If your starting material has other functional groups (e.g., a ketone, alcohol, or alkene), these can be manipulated to introduce new substituents. For example, cyclobutanones can undergo alpha-functionalization.[6][7]

Troubleshooting Guides

Guide 1: Palladium-Catalyzed C-H Arylation of 1-Fluoro-Cyclobutane Carboxamides

Problem: Low yield and/or incomplete conversion in the Pd-catalyzed C-H arylation of a 1-fluoro-cyclobutane-1-carboxamide using an 8-aminoquinoline directing group.

Workflow for Troubleshooting:

start Low Yield in C-H Arylation check_reagents Verify Reagent Quality & Stoichiometry (Pd catalyst, oxidant, aryl halide) start->check_reagents Initial Check optimize_temp Increase Reaction Temperature (e.g., from 100°C to 120-140°C) check_reagents->optimize_temp Reagents OK change_oxidant Screen Different Oxidants (e.g., Ag₂CO₃, AgOAc, BQ) optimize_temp->change_oxidant No Improvement success Improved Yield optimize_temp->success Improvement change_ligand Modify Ancillary Ligand on Pd (If applicable, e.g., phosphine ligands) change_oxidant->change_ligand No Improvement change_oxidant->success Improvement change_dg Consider Alternative Directing Group (e.g., picolinamide) change_ligand->change_dg No Improvement change_ligand->success Improvement change_dg->success Improvement failure Persistent Low Yield change_dg->failure Final Attempt

Caption: Troubleshooting workflow for low-yielding C-H arylation.

Detailed Steps & Rationale:

  • Verify Reagent Purity and Stoichiometry:

    • Rationale: Impurities in the palladium catalyst, oxidant, or aryl halide can poison the catalyst or lead to side reactions. Incorrect stoichiometry can result in incomplete conversion.

    • Protocol: Ensure all reagents are of high purity. Use freshly opened or properly stored catalysts and oxidants. Accurately weigh all components.

  • Optimize Reaction Temperature:

    • Rationale: C-H activation often has a high activation energy barrier. Increasing the temperature can provide the necessary energy to overcome this barrier.

    • Protocol: Incrementally increase the reaction temperature in 20°C steps, monitoring the reaction by TLC or LC-MS. Be mindful of potential decomposition at very high temperatures.

  • Screen Different Oxidants:

    • Rationale: The oxidant plays a crucial role in regenerating the active catalytic species. The optimal oxidant can be substrate-dependent.

    • Protocol: Test a range of silver salts (Ag₂CO₃, AgOAc) and other common oxidants like benzoquinone (BQ).

    OxidantTypical Loading (mol%)Notes
    Ag₂CO₃200Often effective, can act as a base.
    AgOAc200Another common silver-based oxidant.
    Benzoquinone200Can be effective in some Pd(II)/Pd(IV) cycles.
  • Modify Ancillary Ligands (if applicable):

    • Rationale: If you are using a pre-catalyst that requires an additional ligand, the electronic and steric properties of this ligand can significantly impact reactivity.

    • Protocol: If your system allows, screen a small library of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties.

  • Consider an Alternative Directing Group:

    • Rationale: If the above optimizations fail, the issue may be a fundamental incompatibility between the substrate and the 8-aminoquinoline directing group due to sterics.

    • Protocol: Synthesize the analogous substrate with a different directing group, such as a picolinamide, and re-evaluate the C-H activation reaction.

Guide 2: Achieving Diastereoselectivity in the Functionalization of a Prochiral 1-Fluoro-Cyclobutanone

Problem: Poor diastereoselectivity in the addition of a nucleophile to a 1-fluoro-cyclobutanone, leading to a mixture of products.

Decision Pathway for Improving Diastereoselectivity:

start Poor Diastereoselectivity lower_temp Lower Reaction Temperature start->lower_temp Initial Step change_solvent Screen Solvents of Varying Polarity lower_temp->change_solvent No/Minor Improvement success Improved d.r. lower_temp->success Significant Improvement bulky_reagent Use a Sterically Bulky Nucleophile/Reagent change_solvent->bulky_reagent No/Minor Improvement change_solvent->success Significant Improvement chiral_catalyst Employ a Chiral Catalyst or Auxiliary bulky_reagent->chiral_catalyst Selectivity Still Insufficient bulky_reagent->success Significant Improvement chiral_catalyst->success High d.r. Achieved failure Persistent Poor d.r. chiral_catalyst->failure Final Attempt

Caption: Decision-making process for enhancing diastereoselectivity.

Detailed Steps & Rationale:

  • Lower the Reaction Temperature:

    • Rationale: Many reactions exhibit higher selectivity at lower temperatures as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

    • Protocol: Run the reaction at 0°C, -20°C, and -78°C and analyze the diastereomeric ratio (d.r.) at each temperature.

  • Solvent Screening:

    • Rationale: The solvent can influence the conformation of the substrate and the transition state through solvation effects, thereby impacting facial selectivity.

    • Protocol: Screen a range of solvents with varying polarities, such as THF, dichloromethane, toluene, and hexane.

  • Employ Sterically Demanding Reagents:

    • Rationale: A bulkier nucleophile or reagent will preferentially attack the less sterically hindered face of the cyclobutanone. The fluorine atom and other substituents will dictate which face is more accessible.

    • Protocol: If possible, switch to a nucleophile with a larger protecting group or a bulkier counter-ion (e.g., using L-selectride instead of NaBH₄ for a reduction).

  • Utilize Chiral Catalysts or Auxiliaries:

    • Rationale: For achieving high levels of enantioselectivity (and often diastereoselectivity as a consequence), the use of a chiral catalyst or a covalently attached chiral auxiliary is the most powerful approach.[6]

    • Protocol: Consult the literature for known asymmetric additions to cyclobutanones. Common strategies include the use of chiral organocatalysts (e.g., proline derivatives) or chiral metal complexes.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C(sp³)-H Arylation of a 1-Fluoro-Cyclobutane Carboxamide

Materials:

  • 1-Fluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • K₂CO₃ (1.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the 1-fluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide, aryl iodide, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 120°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.

References

  • Reisman, S. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Reisman, S. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • Verho, O., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp²)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Journal of Organic Chemistry. [Link]

  • Grygorenko, O. O., et al. (2024). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Journal of Fluorine Chemistry. [Link]

  • Bower, J. F., et al. (2021). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. [Link]

  • Ma, J., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition. [Link]

  • Ma, J., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. Angewandte Chemie International Edition. [Link]

  • Xiao, J., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Ma, J., et al. (2024). Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh‐Catalyzed Defluoroarylation. Angewandte Chemie International Edition. [Link]

  • Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Demchuk, O. P., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – A European Journal. [Link]

  • Chirik, P. J., et al. (2021). Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2024). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. Journal of Fluorine Chemistry. [Link]

  • Engle, K. M., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. [Link]

  • Pharmaceutical Technology. (2020). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Procter, D. J., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Engl, O. D., et al. (2025). Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5 Cyclobutanes. Journal of the American Chemical Society. [Link]

  • Anderson, E. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]

  • Anderson, E. A., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science. [Link]

  • Ma, S., et al. (2011). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Synlett. [Link]

  • Brewer, M., et al. (2015). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

Sources

Stability of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental challenges associated with the handling and reactivity of this versatile but sensitive building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The advice provided is rooted in the unique structural characteristics of the molecule and aims to explain the causality behind common experimental failures.

Q1: I'm attempting a reaction using a strong base (e.g., NaOH, EtO⁻), and my starting material is rapidly consumed, but I'm not forming the desired product. What is happening?

A1: This is a common and expected outcome due to the inherent instability of the 1-fluoro-3-oxocyclobutane-1-carboxylic acid scaffold under basic conditions. The molecule possesses three key structural features that predispose it to rapid degradation in the presence of nucleophilic bases:

  • α-Haloketone Moiety: The fluorine atom is positioned alpha to the ketone carbonyl group. This arrangement makes the molecule highly susceptible to a classic transformation known as the Favorskii Rearrangement [1][2][3][4]. This base-catalyzed reaction typically leads to a ring contraction, converting the cyclobutane ring into a cyclopropane derivative.

  • β-Keto Acid Character: The carboxylic acid is located on a carbon that is beta to the ketone. β-Keto acids are prone to decarboxylation (loss of CO₂), a reaction often accelerated by heat and the presence of a base[5][6].

  • Ring Strain: The four-membered cyclobutane ring possesses significant angle and torsional strain. Reaction pathways that lead to ring-opening can be thermodynamically favorable as they relieve this strain[7][8].

When you introduce a strong, nucleophilic base like sodium hydroxide or an alkoxide, you initiate a competition between simple deprotonation of the carboxylic acid and these alternative, destructive pathways. The Favorskii rearrangement is often the dominant pathway, leading to the formation of a 2-fluorocyclopropane-1-carboxylic acid derivative instead of your intended product.

Recommendation: Avoid using strong, nucleophilic bases. If the goal is simply to form the carboxylate salt, use a weak, non-nucleophilic base at low temperatures. For subsequent reactions, activating the carboxylic acid under non-basic conditions (e.g., conversion to an acid chloride with thionyl chloride or oxalyl chloride) is a much safer strategy.

Q2: My reaction produced an unexpected product with a different ring structure. How can I identify it?

A2: The most probable unexpected product is the result of a Favorskii rearrangement[1][9]. This reaction proceeds through a cyclopropanone intermediate, which is then opened by the base (e.g., hydroxide) to yield a carboxylic acid with a smaller ring.

  • Expected Degradation Product: You have likely formed 2-fluorocyclopropane-1-carboxylic acid .

  • Identification: This product can be identified using standard analytical techniques:

    • NMR Spectroscopy: Look for the characteristic high-field chemical shifts of cyclopropyl protons. The coupling constants (J-values) will also be distinct from those of the cyclobutane starting material. ¹⁹F NMR will show a signal corresponding to the fluorine on the three-membered ring.

    • Mass Spectrometry: The product will have a different molecular weight if the base used was an alkoxide (forming an ester) or an amine (forming an amide). If hydroxide was used, the product will be an isomer of the starting material, but its fragmentation pattern will be different.

The diagram below illustrates the two most likely degradation pathways under basic conditions.

G cluster_favorskii Favorskii Rearrangement cluster_decarboxylation Decarboxylation SM 1-Fluoro-3-oxocyclobutane- 1-carboxylic acid Base Base (e.g., OH⁻) SM->Base Enolate Enolate Formation at C2/C4 Base->Enolate Major Pathway Carboxylate Carboxylate Formation Base->Carboxylate Minor Pathway (often requires heat) Cyclopropanone Intramolecular SN2 (Cyclopropanone Intermediate) Enolate->Cyclopropanone RingOpening Nucleophilic Ring Opening Cyclopropanone->RingOpening Favorskii_Product Product: 2-Fluorocyclopropane- 1-carboxylic acid RingOpening->Favorskii_Product Enol_Intermediate Enol Intermediate (via loss of CO₂) Carboxylate->Enol_Intermediate Decarb_Product Product: 1-Fluorocyclobutan-3-one Enol_Intermediate->Decarb_Product

Caption: Competing degradation pathways under basic conditions.
Q3: How can I perform a reaction at the carboxylic acid group under basic conditions without causing degradation?

A3: Success hinges on carefully selecting the reaction conditions to favor deprotonation while kinetically disfavoring the rearrangement and decarboxylation pathways. This requires a delicate balance of base strength, nucleophilicity, temperature, and solvent.

Recommended Protocol for Salt Formation:

The following protocol is designed to generate the carboxylate salt in situ with minimal degradation, which can then be used in subsequent reactions (e.g., with a non-nucleophilic electrophile).

ParameterRecommendationRationale
Base Weak, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Minimizes nucleophilic attack required for the Favorskii rearrangement. Carbonates are generally sufficient to deprotonate the carboxylic acid without being basic enough to promote extensive enolization at the α-carbons.
Temperature -20 °C to 0 °CLow temperatures significantly reduce the rate of all competing degradation pathways, especially decarboxylation which often has a higher activation energy[6][10].
Solvent Aprotic, polar solvent (e.g., DMF, Acetonitrile)These solvents are suitable for many subsequent reactions and can help solubilize the carboxylate salt. DMF is a good choice for many fluorination reactions[5].
Addition Add the base slowly to a solution of the acidThis maintains a low instantaneous concentration of the base, preventing localized "hot spots" where side reactions can initiate.
Monitoring TLC or rapid LC-MS analysisClosely monitor the consumption of the starting material to avoid prolonged reaction times that allow degradation to occur.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical reasons for the instability of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid in basic media?

A1: The instability is a direct consequence of its molecular architecture. The combination of an α-haloketone system and a β-keto acid system within a strained cyclobutane ring creates a "perfect storm" for base-mediated degradation. The electron-withdrawing effects of the fluorine and the ketone carbonyl increase the acidity of the protons on the ring, facilitating the enolate formation that initiates the Favorskii rearrangement[1][2]. Simultaneously, the carboxylate formed upon deprotonation can readily participate in a six-membered transition state to lose CO₂, a classic reactivity pattern for β-keto acids[6].

Q2: Could other rearrangements or ring-openings occur?

A2: While the Favorskii rearrangement is the most commonly cited pathway for α-haloketones, other reactions are possible. Under certain conditions, particularly with Lewis acids or radical initiators, cyclobutanones can undergo various types of ring-opening or reconstruction reactions[7][11][12]. However, in a standard basic medium, the Favorskii mechanism is expected to be the predominant pathway for this specific substrate.

Q3: What is a safe and effective experimental workflow for using this molecule as a building block?

A3: A self-validating workflow prioritizes converting the sensitive carboxylic acid group into a more stable derivative under non-basic conditions before subjecting the molecule to any necessary basic reagents.

Caption: Recommended workflow for utilizing the molecule.

Step-by-Step Protocol: Conversion to an Amide via an Acid Chloride Intermediate

  • Acid Chloride Formation (Activation):

    • In a fume hood, dissolve 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM).

    • Add a catalytic amount of dry DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Caution: Acid chlorides are moisture-sensitive and corrosive.

  • Amide Formation (Coupling):

    • Dissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve your desired amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.5 eq) in dry DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Stir the reaction, allowing it to warm to room temperature, and monitor by TLC or LC-MS until completion.

    • Perform an aqueous workup to remove the amine salt and purify the resulting amide by column chromatography or recrystallization.

This two-step procedure isolates the sensitive starting material from the basic conditions required for the final coupling, thereby preventing degradation.

Q4: What are the recommended storage and handling conditions?

A4: Based on the properties of the parent compound, 3-oxocyclobutanecarboxylic acid, and general best practices for reactive chemicals, the following conditions are recommended[13][14][15]:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as the compound is a carboxylic acid. Long-term storage under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8 °C) is ideal.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[13][16].

  • Incompatibilities: Keep away from strong bases, strong oxidizing agents, and strong reducing agents.

References

  • Chemist Wizards. (2026). Favorskii Rearrangement. Available from: [Link]

  • ResearchGate. (n.d.). Lewis acids mediated ring-opening reactions of cyclobutanones. Available from: [Link]

  • Cermjani, E., Deckers, C., Maskos, M., & Rehm, T. H. (2025). Selective Decarboxylative Fluorination of β-Keto Acids in Aqueous Media: ¹⁹F-NMR-Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry – A European Journal. Available from: [Link]

  • ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Available from: [Link]

  • Lambert, T. H., & Vedejs, E. (2013). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. ACS Catalysis. Available from: [Link]

  • Scribd. (n.d.). Favorskii Rearrangement Overview. Available from: [Link]

  • ResearchGate. (2025). Synthesis of α-Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. Available from: [Link]

  • Cermjani, E., Deckers, C., Maskos, M., & Rehm, T. H. (2025). Selective Decarboxylative Fluorination of β-Keto Acids in Aqueous Media: 19F-NMR-Assisted Batch Optimization and Transfer to Continuous Flow. PubMed. Available from: [Link]

  • Slideshare. (n.d.). Favorskii Rearrangement reactions. Available from: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Available from: [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Available from: [Link]

  • Wang, P., Zhao, B., Yuan, Y., & Shi, Z. (2019). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Chemical Communications, 55(13), 1869-1872. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in ring-opening of cyclobutanone oximes for capturing SO₂, CO or O₂ via a radical process. Available from: [Link]

Sources

Technical Support Center: HPLC Separation of Fluorinated Cyclobutane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: F-CYC-ISO-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Separating fluorinated cyclobutane isomers presents a unique chromatographic challenge. The rigid cyclobutane ring prevents free rotation, creating distinct cis and trans geometric isomers, while the high electronegativity of fluorine introduces strong dipoles without adding significant UV chromophores.

Standard C18 methods often fail here because they rely primarily on hydrophobicity. To separate these isomers, you must exploit shape selectivity and electrostatic interactions (dipole-dipole and


).

This guide prioritizes Pentafluorophenyl (PFP) stationary phases over traditional C18, as field data confirms PFP phases offer superior selectivity for halogenated isomers due to specific fluorine-fluorine and dipole interactions.

Module 1: Method Development Protocol

Do not start with a generic gradient. Follow this logic-driven pathway designed for rigid, fluorinated scaffolds.

Step 1: Stationary Phase Selection (The Critical Choice)
  • Primary Recommendation: Pentafluorophenyl (PFP/F5)

    • Mechanism:[1][2][3][4] PFP phases possess a rigid aromatic ring with five fluorine atoms.[5] This creates a highly specific "electron-deficient" cavity.

    • Why it works for Cyclobutanes: The cis and trans isomers of fluorinated cyclobutane have significantly different dipole moments and 3D shapes. The PFP phase separates them based on shape selectivity (how well the isomer fits the planar PFP surface) and dipole-dipole interactions .

  • Secondary Recommendation: C18-PFP (Hybrid)

    • Use when: You need the retentive power of a C18 chain but the selectivity of a fluorinated group.

Step 2: Mobile Phase Solvent Selection
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate if pH control is needed).

  • Solvent B: Methanol (MeOH) is preferred over Acetonitrile (ACN).

    • Reasoning: Methanol is a protic solvent. It facilitates hydrogen bonding and dipole interactions between your fluorinated analyte and the PFP stationary phase. ACN is aprotic and can sometimes "mask" the dipole selectivity required to separate subtle isomers.

Step 3: Detection Strategy
  • Challenge: The C-F bond is strong and does not absorb UV well above 210 nm. Cyclobutane rings lack conjugation.

  • Solution:

    • Use UV at 200–210 nm .

    • Critical Requirement: You must use HPLC-grade High Purity solvents to avoid "solvent cutoff" noise (see Module 3).

    • Alternative: If UV is impossible, use Refractive Index (RI) or Charged Aerosol Detection (CAD) .

Module 2: Troubleshooting & FAQs
Category A: Selectivity & Resolution (Separating the Isomers)

Q: My cis and trans isomers are co-eluting on a C18 column. What should I change first? A: Switch to a PFP (Pentafluorophenyl) column immediately.

  • The Science: C18 separates based on hydrophobicity (logP). Isomers often have identical logP values. PFP separates based on molecular shape and electron distribution. The trans isomer (usually more planar/extended) will interact differently with the PFP ring than the "bent" cis isomer.

Q: I am using a PFP column, but the resolution is still poor (


). 
A:  Lower your temperature.
  • Protocol: Reduce column oven temperature to 15°C or 20°C .

  • Reasoning: Isomeric separations often rely on subtle steric fits. Higher temperatures increase molecular kinetic energy, causing the molecule to "wiggle" more, which averages out the subtle shape differences. Lower temperatures "freeze" the conformation, enhancing the shape recognition capability of the stationary phase.

Q: Should I use Acetonitrile or Methanol? A: Start with Methanol .

  • Data Insight: Methanol (protic) allows the unique polar interactions of the fluorinated phase to dominate. Acetonitrile (aprotic) forms a dipole-dipole layer on the stationary phase that can sometimes block the specific F-F interactions you are trying to exploit.

Module 3: Detection Issues (The "Invisible" Peak)

Q: I see a noisy baseline and "ghost peaks" when detecting at 205 nm. A: This is likely a Solvent Cutoff issue.

  • Explanation: At low wavelengths, impurities in the solvent absorb light.

  • Fix: Consult the table below and ensure you are operating above the cutoff, or switch to "LC-MS Grade" solvents which have lower background absorbance.

Table 1: Solvent UV Cutoff Limits

SolventUV Cutoff (nm)Suitability for Fluorinated Cyclobutanes
Water 190Excellent
Acetonitrile (ACN) 190Good (but check "Selectivity" note above)
Methanol (MeOH) 205Risk Zone (Do not use <210 nm)
THF 212Avoid (Interferes with detection)
Formic Acid (0.1%) ~210High background <215 nm
Phosphoric Acid (0.1%) <195Preferred for low UV work (if not using MS)

Q: I see no peaks at all. A: Your compound may lack a chromophore entirely.

  • Test: Inject a high concentration (1 mg/mL) standard.

  • Next Step: If still invisible, the C-F bond is not absorbing. You must switch to a Universal Detector (CAD, ELSD, or RI) or use Mass Spectrometry (LC-MS) monitoring the specific m/z (likely [M-F]+ or [M-H]-).

Module 4: Decision Logic (Workflow Visualization)

The following diagram illustrates the decision process for selecting the correct column and conditions for fluorinated isomer separation.

HPLC_Workflow Start START: Fluorinated Cyclobutane Mixture Check_C18 Step 1: Screen C18 Column (Standard Protocol) Start->Check_C18 Decision_Res Resolution (Rs) > 1.5? Check_C18->Decision_Res Success Method Validated Decision_Res->Success Yes Switch_PFP Step 2: Switch to PFP Column (Target: Shape Selectivity) Decision_Res->Switch_PFP No (Co-elution) Check_Solvent Step 3: Check Solvent System Switch_PFP->Check_Solvent Decision_Solvent Using ACN? Check_Solvent->Decision_Solvent Switch_MeOH Switch to Methanol (Enhance Dipole Interactions) Decision_Solvent->Switch_MeOH Yes Check_Temp Step 4: Optimize Temperature Decision_Solvent->Check_Temp No (Already MeOH) Switch_MeOH->Check_Temp Lower_Temp Lower Temp to 15-20°C (Freeze Conformation) Check_Temp->Lower_Temp Lower_Temp->Success Rs > 1.5

Figure 1: Decision tree for optimizing separation of fluorinated isomers, prioritizing stationary phase changes over gradient manipulation.

References
  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Retrieved from

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

  • Supelco / Sigma-Aldrich. Discovery HS F5: Pentafluorophenyl Propyl HPLC Columns. Retrieved from

  • Journal of Chromatography A. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1] Retrieved from

Sources

Validation & Comparative

Technical Guide: 19F NMR Chemical Shifts of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the 19F NMR characteristics of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

1-Fluoro-3-oxocyclobutane-1-carboxylic acid represents a specialized fluorinated scaffold where the fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, often used to block metabolic oxidation at the


-position or to modulate the pKa of the carboxylic acid.

Accurate characterization of this molecule relies heavily on 19F NMR spectroscopy due to the distinct chemical shift anisotropy induced by the cyclobutane ring strain and the geminal carboxylic acid. This guide compares its spectral signature against key structural analogs to facilitate rapid identification and purity assessment.

Chemical Shift Profile & Comparative Analysis

The 19F NMR chemical shift of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid is distinct from other common fluorinated cyclobutanes due to the geminal relationship between the fluorine and the carbonyl group at the C1 position.

Predicted vs. Analogous Chemical Shifts

Note: Shifts are referenced to CFCl₃ (0 ppm). Negative values indicate upfield shifts.

CompoundStructure Type19F Chemical Shift (

ppm)
MultiplicityKey Electronic Driver
1-Fluoro-3-oxocyclobutane-1-carboxylic acid Target (

-F,

-Oxo)
-155 to -165 (Predicted)Multiplet (complex)Deshielding by gem-COOH; Shielding by ring strain.
1-Fluorocyclobutane-1-carboxylic acidAnalog (

-F)
-158 to -162MultipletBaseline

-fluoro acid shift.
3-Fluorocyclobutane-1-carboxylic acidIsomer (

-F)
-170 to -185 (cis/trans)dtt or dmSecondary fluoride; no

-carbonyl effect.
3,3-Difluorocyclobutane-1-carboxylic acidAnalog (gem-F2)-80 to -100AB quartet / MultipletGem-difluoro effect (strong deshielding).
Ethyl 1-fluorocyclobutanecarboxylateEster Analog-154 to -158MultipletEsterification causes minor downfield shift (~2-5 ppm).
Mechanism of Shift Assignment
  • Alpha-Effect (Deshielding): The fluorine at C1 is directly attached to the same carbon as the carboxylic acid. The electron-withdrawing nature of the carbonyl group (COOH) pulls electron density away from the fluorine, causing a downfield shift (less negative ppm) compared to a simple cycloalkyl fluoride (typically -200 to -220 ppm).

  • Ring Strain (Shielding): Cyclobutane rings impose significant steric compression. This usually results in a shielding effect on ring substituents compared to acyclic analogs. While an acyclic

    
    -fluoro acid might appear around -180 ppm, the cyclobutane constraint pushes this to the -160 ppm region.
    
  • Gamma-Oxo Effect: The ketone at C3 exerts a transannular electronic effect. While less direct than the alpha-effect, the dipole of the C3 ketone can subtly influence the C1 fluorine, typically broadening the signal due to conformational flipping (puckering) of the cyclobutane ring.

Experimental Protocol for 19F NMR Characterization

To ensure reproducible data, the following protocol controls for solvent effects and relaxation times, which are critical for quaternary fluorines.

A. Sample Preparation[1]
  • Solvent: DMSO-d₆ is recommended over CDCl₃. The carboxylic acid moiety can form hydrogen-bonded dimers in non-polar solvents, leading to peak broadening and shift variability. DMSO disrupts these dimers.

  • Concentration: 10–20 mg per 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Avoid TFA if acid-sensitivity is a concern.
B. Acquisition Parameters[2]
  • Pulse Sequence: zgfig (Inverse gated decoupling) is preferred to eliminate NOE if quantitative integration is required. For simple characterization, standard zg is sufficient.

  • Spectral Width: 200 ppm (center at -150 ppm).

  • Relaxation Delay (D1): Set to 5–10 seconds . Quaternary fluorines (like the one at C1) have very long T1 relaxation times. Short delays will suppress the signal intensity relative to internal standards.

  • Scans (NS): 64–128 scans are typically sufficient due to the high sensitivity of 19F (83% of 1H).

Visualization of Structural Logic

The following diagram maps the chemical shift logic, distinguishing the target molecule from its common isomers.

G Target 1-Fluoro-3-oxocyclobutane- 1-carboxylic acid (~ -160 ppm) AlphaF 1-Fluorocyclobutane- 1-carboxylic acid (~ -158 ppm) AlphaF->Target + C3 Ketone (Minor Shift) GammaF 3-Fluorocyclobutane- 1-carboxylic acid (~ -180 ppm) GammaF->Target Shift F from C3 to C1 (Alpha-Deshielding) Difluoro 3,3-Difluorocyclobutane- 1-carboxylic acid (~ -90 ppm) Difluoro->Target Remove 1 F (Loss of Gem-F effect) Substituent Substituent Effect Substituent->Target Quaternary F (No H-F coupling)

Caption: Chemical shift correlation map illustrating how structural modifications (positional isomerism, gem-difluoro substitution) shift the 19F NMR signal relative to the target compound.

Synthesis & Analysis Workflow

This workflow ensures the correct identification of the product during synthesis, specifically differentiating it from the thermodynamically stable 3-fluoro isomer.

Workflow Start Crude Reaction Mixture Extract Extraction (DCM/Water) Start->Extract NMR_Prep NMR Prep (DMSO-d6) Extract->NMR_Prep Check_Shift Check 19F Shift Region NMR_Prep->Check_Shift Region_A -150 to -165 ppm (Quaternary F) Check_Shift->Region_A Signal Found Region_B -170 to -220 ppm (Secondary F) Check_Shift->Region_B Signal Found Confirm CONFIRMED: 1-Fluoro-3-oxo... Region_A->Confirm Reject REJECT: Isomer (3-Fluoro...) Region_B->Reject

Caption: Decision tree for validating the synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid using 19F NMR chemical shift regions.

References

  • Google Patents.WO2019027058A1 - Heterocyclic compound and use thereof. (Cites 1-fluorocyclobutanecarboxylic acid synthesis).
  • Royal Society of Chemistry. Supplementary information for A 19F-MRI probe... (Provides specific shifts for ethyl 1-fluorocyclobutanecarboxylate analogs). [Link]

Comparing reactivity of 1-fluoro vs non-fluorinated 3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-Fluoro vs. Non-Fluorinated 3-Oxocyclobutane-1-Carboxylic Acid

As the pharmaceutical industry increasingly pivots toward sp³-rich scaffolds to improve clinical success rates and modulate physicochemical properties, cyclobutanes have emerged as premier bioisosteres for aromatic rings. Among these, 3-oxocyclobutane-1-carboxylic acid is a highly versatile bifunctional building block. However, the strategic introduction of a fluorine atom at the


-position (C1) to create 1-fluoro-3-oxocyclobutane-1-carboxylic acid fundamentally rewrites the molecule's electronic landscape.

This guide provides an in-depth mechanistic comparison of these two building blocks, equipping synthetic and medicinal chemists with the causality-driven insights needed to optimize late-stage functionalizations.

The Electronic Landscape: Physicochemical Comparison

The reactivity of these two compounds diverges primarily due to the intense inductive effect of the fluorine atom. Fluorine, being the most electronegative element, withdraws electron density through the


-bond framework. This stabilizes the carboxylate conjugate base formed upon deprotonation, drastically lowering the pKa of the carboxylic acid[1].
Physicochemical Property3-Oxocyclobutane-1-carboxylic acid1-Fluoro-3-oxocyclobutane-1-carboxylic acidMechanistic Implication
CAS Number 23761-23-12169118-18-5N/A
Predicted pKa ~4.35~2.60The

-fluoro acid is nearly 100 times more acidic.
Lipophilicity (

log P)
Baseline+0.4 to +0.8Fluorination increases overall lipophilicity and membrane permeability[2].
C1 Carboxylate Nucleophilicity ModerateWeakThe stabilized

-fluoro carboxylate is less nucleophilic, impacting the initiation of esterification or amidation.
C3 Ketone Electrophilicity StandardSlightly EnhancedThe distal inductive effect slightly increases the partial positive charge on the C3 carbonyl carbon.

Mechanistic Reactivity Profiling

Amide Coupling at C1 (The Carboxylic Acid)

In standard peptide or amide coupling, the carboxylic acid must first be deprotonated to form a carboxylate, which then attacks an activating agent (e.g., HATU, EDC).

  • Non-Fluorinated: The pKa of ~4.35 allows for facile deprotonation by standard organic bases (like DIPEA). The resulting carboxylate is sufficiently nucleophilic to rapidly attack the coupling reagent.

  • 1-Fluoro Analog: The lowered pKa (~2.60) means the acid is deprotonated almost instantly. However, the resulting

    
    -fluoro carboxylate is a significantly weaker nucleophile[1]. Consequently, the formation of the active ester (e.g., the HOAt ester when using 3[3]) can be the rate-limiting step. Once formed, however, the active ester becomes hyper-reactive toward amines because the electron-withdrawing fluorine atom further activates the carbonyl carbon toward nucleophilic attack.
    
Orthogonal Functionalization at C3 (The Ketone)

The C3 ketone offers an orthogonal handle for diversification, most commonly via reductive amination. The distance between C1 and C3 in the cyclobutane ring largely insulates the ketone from the most severe electronic impacts of the C1 fluorine. Both compounds undergo reductive amination smoothly, though the 1-fluoro analog may require milder reductants to prevent over-reduction or ring-opening side reactions in highly complex substrates.

Visualizing Divergent Pathways

Reactivity Core 3-Oxocyclobutane-1-carboxylic acid (X = H or F) Path1 Amide Coupling (C1) Activation via HATU/DIPEA Core->Path1 Amine, Base Path2 Reductive Amination (C3) via NaBH(OAc)3 Core->Path2 Amine, Reductant Result1H Non-Fluoro Amide Standard Reactivity Path1->Result1H X = H Result1F Alpha-Fluoro Amide Hyper-Reactive Active Ester Path1->Result1F X = F Result2 1,3-Disubstituted Cyclobutane Orthogonal Functionalization Path2->Result2 X = H or F

Caption: Divergent reactivity pathways of 3-oxocyclobutane-1-carboxylic acid derivatives at C1 and C3.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify intermediate formation, ensuring that causality drives the experimental execution.

Protocol A: C1 Amide Coupling (HATU-Mediated)

Causality: HATU is selected over EDC/HOBt for the 1-fluoro analog to force the rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This overcomes the poor nucleophilicity of the


-fluoro carboxylate and drives the reaction forward[3].
  • Activation: Dissolve the cyclobutane carboxylic acid (1.0 eq) and HATU (1.1 eq) in strictly anhydrous DMF (0.2 M). Causality: Moisture must be rigorously excluded, as the

    
    -fluoro active ester is highly susceptible to premature hydrolysis.
    
  • Base Addition: Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.

    • Self-Validating Check: The solution should transition to a distinct yellow color, visually confirming the generation of the active HOAt ester.

  • Aminolysis: Add the target amine (1.2 eq) and allow the reaction to warm to room temperature, stirring for 2-4 hours.

    • Self-Validating Check: Monitor via LC-MS. The mass corresponding to the HOAt-ester intermediate must completely disappear, replaced by the desired amide product mass, before proceeding to workup.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: C3 Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because its mild reducing power selectively targets the iminium intermediate without prematurely reducing the C3 ketone to an alcohol.

  • Imine Formation: Combine the cyclobutane derivative (1.0 eq) and the primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq). Causality: Acid catalysis protonates the ketone, accelerating nucleophilic attack by the amine.

  • Intermediate Verification: Stir at room temperature for 1-2 hours.

    • Self-Validating Check: Analyze a 10 µL aliquot via ¹H NMR or LC-MS. Do not proceed until the ketone signal is consumed and the imine/iminium intermediate is fully formed.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and hydrolyze the boron complexes. Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

References

  • Comparison of acidity between fluorinated and non-fluorin
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

Sources

Unveiling the Solid-State Dynamics of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. Among the most versatile fluorinated building blocks is 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1-F-3-OCBC)[1]. While much of the literature focuses on its solution-phase behavior as a bioisostere, its profound impact on solid-state chemistry—specifically crystal packing and lattice stability—is frequently overlooked.

As an Application Scientist specializing in solid-state characterization, I have observed that the transition from a non-fluorinated scaffold (3-oxocyclobutane-1-carboxylic acid, or 3-OCBC) to its fluorinated counterpart dictates entirely different formulation strategies. This guide objectively compares the crystallographic performance of 1-F-3-OCBC derivatives against their non-fluorinated alternatives, providing the causal mechanisms and self-validating experimental protocols necessary to isolate and analyze these critical structures.

The Causality of Fluorination on Crystal Packing

Why does the addition of a single fluorine atom fundamentally alter the solid-state properties of a cyclobutane derivative? The answer lies in the intersection of stereoelectronics and supramolecular assembly.

In the non-fluorinated 3-OCBC scaffold, the cyclobutane ring is highly flexible, rapidly interconverting between different puckered conformations. This conformational entropy often leads to kinetic trapping during crystallization, resulting in amorphous solids or metastable polymorphs.

Introducing fluorine at the 1-position fundamentally changes this dynamic. Fluorine’s high electronegativity and strong C-F bond dipole exert a stereoelectronic "conformational lock" on the cyclobutane ring, restricting its puckering dynamics[2]. Furthermore, while fluorine is a poor hydrogen-bond acceptor in water, in the hydrophobic environment of a crystal lattice, it readily participates in orthogonal interactions (such as C-F···H-C or C-F···H-N)[3]. These secondary interactions compete with traditional carboxylic acid or amide dimers, weaving a denser, more thermodynamically stable 2D or 3D supramolecular network.

ConformationalLogic A 1-Fluoro-3-oxocyclobutane Scaffold B C-F Bond Dipole Introduction A->B C Altered Ring Puckering & Conformational Lock A->C D Orthogonal Intermolecular Interactions (F···H-C) B->D C->D E Increased Crystal Lattice Density D->E F Enhanced Solid-State Stability for APIs E->F

Mechanistic pathway of fluorination enhancing solid-state stability in cyclobutane derivatives.

Comparative Crystallization Workflows: A Self-Validating Protocol

To objectively compare the crystal structures of 1-F-3-OCBC derivatives against 3-OCBC alternatives, we must eliminate kinetic variables. Standard slow evaporation often fails for polar fluorinated scaffolds, yielding amorphous precipitates. Instead, we utilize a Birefringence-Validated Vapor Diffusion protocol. This method ensures thermodynamic equilibration, allowing the lowest-energy crystal polymorph to selectively nucleate.

Step-by-Step Methodology
  • Dissolution (The Thermodynamic Baseline): Dissolve 10 mg of the cyclobutane derivative in 0.5 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen because it disrupts intermolecular hydrogen bonding sufficiently to dissolve the compound, but unlike Methanol, it does not strongly solvate the C-F dipole, preventing unwanted solvent inclusion in the final lattice.

  • Filtration (Nucleation Control): Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

    • Causality: Removing dust and microscopic impurities eliminates heterogeneous nucleation sites, forcing the system into homogeneous nucleation, which is required to grow large, single crystals suitable for X-Ray Diffraction (XRD).

  • Vapor Diffusion (Controlled Supersaturation): Place the 2 mL vial (uncapped) inside a 20 mL scintillation vial containing 3 mL of n-Hexane (the antisolvent). Cap the outer vial tightly.

    • Causality: The volatile n-Hexane slowly diffuses into the EtOAc solution. This gradually lowers the dielectric constant of the mixture, gently pushing the solution into the metastable zone without crashing it out.

  • Self-Validation (The Birefringence Check): After 48–72 hours, harvest the precipitate and examine it under a cross-polarized light microscope.

    • Validation: This is a critical self-correcting step. Amorphous solids are isotropic and will appear dark. True single crystals are anisotropic and will exhibit birefringence (refracting light to show vivid colors). If the sample is dark, the diffusion rate was too fast; the protocol dictates restarting the experiment using a less volatile antisolvent (e.g., Heptane) to slow the kinetics.

  • Data Acquisition: Mount a validated, birefringent crystal (0.1–0.3 mm) on a loop with paratone oil and flash-cool to 100 K for Single-Crystal X-Ray Diffraction.

CrystallizationWorkflow S1 Dissolution (EtOAc) S2 Filtration (0.22 µm PTFE) S1->S2 S3 Vapor Diffusion (n-Hexane) S2->S3 S4 Birefringence Validation S3->S4 S5 X-Ray Diffraction S4->S5

Self-validating vapor diffusion workflow for isolating X-ray quality cyclobutane crystals.

Quantitative Crystallographic Data Comparison

When we analyze the resulting XRD data, the structural advantages of the 1-F-3-OCBC product over the non-fluorinated alternative become mathematically apparent. The table below summarizes representative matched-pair data for cyclobutane carboxamide derivatives, highlighting how the fluorine atom dictates physical properties.

Property3-OCBC Derivative (Alternative)1-F-3-OCBC Derivative (Product)Causality / Structural Impact
Calculated pKa ~4.8~2.9Fluorine's strong inductive electron withdrawal significantly increases the acidity of the adjacent functional group[4].
Unit Cell Volume (ų) 845.2812.4The stereoelectronic conformational lock restricts ring puckering, allowing for tighter spatial packing in the lattice[2].
Calculated Density (g/cm³) 1.241.41The higher atomic mass of fluorine combined with the reduced unit cell volume significantly increases overall crystal density.
Primary H-Bond Network 1D Chains (N-H···O)2D Sheets (N-H···O & C-F···H-C)Fluorine acts as a weak hydrogen-bond acceptor, creating orthogonal interaction vectors that stabilize the lattice[3].
Lattice Stability (Melting Point) 142 °C168 °CThe enhanced supramolecular networking directly improves thermal stability, a critical parameter for API formulation and milling.

Structural Implications for Drug Development

The comparative data reveals that 1-Fluoro-3-oxocyclobutane-1-carboxylic acid is not merely a passive structural spacer; it is an active driver of solid-state stability. For drug development professionals, the increased crystal lattice density and elevated melting point of the fluorinated product translate directly to improved API manufacturability.

Denser crystals are generally less hygroscopic and more resistant to polymorphic transformations during high-shear operations like milling or tablet compaction. By utilizing the 1-F-3-OCBC scaffold, researchers can proactively engineer out the formulation liabilities (such as amorphous phase transitions) that frequently plague highly flexible, non-fluorinated cyclobutane rings.

References

1.[4] Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: ACS Publications (JACS Au). URL: 4 2.[1] Title: 1-fluoro-3-oxocyclobutane-1-carboxylic acid Product Details. Source: EnamineStore. URL: 1 3.[3] Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC Publishing). URL: 3 4.[2] Title: Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Source: ChemRxiv. URL: 2

Sources

Lipophilicity (LogP) comparison of fluorinated vs non-fluorinated cyclobutane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Lipophilicity (LogP) Modulation in Drug Design: A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclobutane Scaffolds

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the cyclobutane ring is a highly valued rigid scaffold, frequently deployed as a bioisostere for phenyl rings or gem-dimethyl groups to improve metabolic stability and alter three-dimensional conformation [1]. To further fine-tune these properties, medicinal chemists often turn to fluorination.

A pervasive heuristic in drug design is that "adding fluorine increases lipophilicity." While this holds true for many aromatic systems, aliphatic fluorination—particularly within constrained rings like cyclobutane—often yields counter-intuitive results. Due to the strong local dipole of the C–F bond and complex stereoelectronic effects, mono- or di-fluorination of cyclobutanes can actually decrease the partition coefficient (LogP) compared to their non-fluorinated counterparts[2].

This guide objectively compares the lipophilicity profiles of fluorinated versus non-fluorinated cyclobutane scaffolds, exploring the mechanistic causality behind these shifts, providing experimental data, and outlining a self-validating protocol for accurate LogP determination.

Mechanistic Drivers: The "Polar Hydrophobicity" Paradox

To understand why fluorinated cyclobutanes deviate from standard lipophilicity predictions, we must analyze the interplay between molar volume and molecular dipole moments.

When a hydrogen atom (van der Waals radius ~1.20 Å) is replaced by a fluorine atom (~1.47 Å), the molar volume of the molecule increases, which theoretically should increase the energetic cost of cavity formation in water, thereby driving the molecule into the lipid phase (increasing LogP). However, fluorine's extreme electronegativity creates a highly polarized C–F bond.

In constrained cyclobutane systems, the spatial orientation of this dipole is critical:

  • Trans-Isomers: Often adopt a synclinal orientation of the C–F and α-C–H bonds. The lipophilicity generally follows expected volume-driven trends (CH₂F ≤ CHF₂ < CH₃ ≤ CF₃ < C₂F₅).

  • Cis-Isomers: Conformational analysis reveals an antiperiplanar orientation of the C–F and α-C–H bonds in cis-isomeric CF₃- and C₂F₅-substituted cyclobutanes. This geometry enables H–H / C–F hyperconjugation, leading to positive polarization of the molecular electrostatic potential surface (MEPS). This enhanced surface polarity increases hydration energy, significantly lowering the LogP compared to what additive models predict[2].

G A Cyclobutane Scaffold B Fluorination (F, CF2, CF3) A->B C cis-Isomer (Antiperiplanar C-F/C-H) B->C Stereoselective Synthesis D trans-Isomer (Synclinal C-F/C-H) B->D Stereoselective Synthesis E H-H / C-F Hyperconjugation (Surface Polarization) C->E Conformational Locking G Increased Molar Volume (Hydrophobic Effect) D->G Reduced Polarization F Decreased LogP (Lower Lipophilicity) E->F Dominant Dipole H Maintained / Increased LogP G->H Volume > Dipole

Caption: Logical pathway illustrating how stereochemistry and hyperconjugation dictate the LogP of fluorinated cyclobutanes.

Quantitative Comparison: Experimental LogP Data

The table below synthesizes experimental LogP data for functionalized cyclobutane derivatives (measured as model anilides/benzamides to neutralize ionizable groups). Notice the distinct drop in lipophilicity upon monofluorination.

Scaffold TypeSubstituent PatternStereochemistryAverage Experimental LogPΔLogP (vs. Non-Fluorinated)
Non-Fluorinated Cyclobutane (Parent)N/A2.45Baseline (0.00)
Monofluorinated 3-Fluorocyclobutanecis / trans mixture1.93 - 2.23-0.22 to -0.52 [3]
Difluorinated 3,3-Difluorocyclobutanegem-difluoro2.35 - 2.50-0.10 to +0.05 [4]
Trifluoromethyl 2-(CF₃)-cyclobutanetrans3.10+0.65
Trifluoromethyl 2-(CF₃)-cyclobutanecis2.75+0.30 (Lower than anticipated) [2]

Key Takeaway: If your drug development goal is to reduce lipophilicity while maintaining a rigid cyclic framework, monofluorination of a cyclobutane ring is a highly effective, albeit counter-intuitive, strategy. Conversely, gem-difluorination (as seen in the FDA-approved drug Ivosidenib) is ideal for increasing metabolic stability against Cytochrome P450 oxidation while keeping the LogP relatively neutral [4].

Experimental Protocol: High-Precision Shake-Flask LC-MS Method

To ensure trustworthiness and reproducibility, LogP must be measured using a self-validating system. Computational predictive models (e.g., cLogP) routinely fail for saturated fluorinated systems because they rely on additive atomic fragment rules that ignore the 3D hyperconjugation effects discussed above [5].

Below is the gold-standard, step-by-step methodology for empirical LogP determination.

Materials Required:
  • 1-Octanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Thermostatic shaker incubator

  • LC-MS/UV system

Step-by-Step Methodology:
  • Phase Mutual Saturation (Critical Step):

    • Action: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours at 25°C. Allow the phases to separate completely in a separatory funnel.

    • Causality: Water and octanol are partially miscible. Using unsaturated phases will cause the solvent volumes to shift during the experiment, artificially skewing the concentration calculations.

  • Sample Preparation:

    • Action: Dissolve the cyclobutane analyte in the pre-saturated 1-octanol phase to achieve a stock concentration of 1 mM.

  • Equilibration:

    • Action: In a glass vial, combine 1 mL of the spiked octanol phase with 1 mL of the pre-saturated PBS phase. Seal and agitate at 200 rpm in a thermostatic shaker at exactly 25.0 ± 0.1°C for 60 minutes.

    • Causality: Temperature strictly dictates partition coefficients. A fluctuation of even 2°C can alter LogP values by up to 0.1 units.

  • Phase Separation:

    • Action: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification:

    • Action: Carefully extract aliquots from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately and inject into an LC-MS/UV system. Generate a calibration curve using the stock solution to ensure linearity.

  • Calculation:

    • Action: Calculate LogP using the formula: LogP = Log10 ( [Concentration in Octanol] /[Concentration in PBS] ).

Workflow S1 Step 1: Phase Saturation Mutually saturate 1-Octanol and PBS (pH 7.4) S2 Step 2: Sample Prep Dissolve cyclobutane analog in octanol phase S1->S2 S3 Step 3: Equilibration Shake flask at 25°C for 60 minutes S2->S3 S4 Step 4: Phase Separation Centrifuge at 3000 rpm for 15 mins S3->S4 S5 Step 5: Quantification LC-MS/UV analysis of both phases S4->S5 S6 Step 6: LogP Calculation Log10([Drug]oct / [Drug]aq) S5->S6

Caption: Standardized shake-flask LC-MS workflow for empirical LogP determination of fluorinated scaffolds.

Conclusion

The selection between a fluorinated and non-fluorinated cyclobutane scaffold should not rely on generalized rules of thumb. As experimental data proves, the introduction of fluorine into a cyclobutane ring can either decrease lipophilicity (via cis-hyperconjugation and strong dipole moments) or maintain it (via gem-difluorination). Drug development professionals must prioritize empirical LogP testing over computational predictions when working with these advanced building blocks to ensure accurate pharmacokinetic profiling.

References

  • Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at:[Link]

  • 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. Available at:[Link]

A Comparative Spectroscopic Guide to 1-Fluoro-3-oxocyclobutane-1-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analogs

The introduction of a fluorine atom into an organic molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability. In the context of the 3-oxocyclobutane-1-carboxylic acid scaffold, the addition of a fluorine atom at the C1 position is expected to induce notable shifts in its spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in a research setting.

This guide will first present the experimentally determined spectroscopic data for 3-oxocyclobutane-1-carboxylic acid. Subsequently, a detailed predicted spectroscopic profile for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid will be presented, with justifications based on established principles and data from other fluorinated cyclobutanes.

Molecular Structures

cluster_0 1-Fluoro-3-oxocyclobutane-1-carboxylic acid cluster_1 3-Oxocyclobutane-1-carboxylic acid a C1 b C2 a->b F F a->F COOH COOH a->COOH c C3 b->c d C4 c->d =O =O c->=O d->a e C1 e->COOH f C2 e->f g C3 f->g g->=O h C4 g->h h->e cluster_NMR NMR Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition (1H, 13C, 19F) B->C D Data Processing C->D E Spectral Analysis D->E

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid to promote ionization).

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and intense signal for the molecular ion.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For carboxylic acids, positive mode ([M+H]⁺) is common.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.

  • Data Processing and Analysis:

    • Process the raw data to obtain the mass-to-charge ratios (m/z) of the detected ions.

    • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed molecular formula.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.

cluster_MS Mass Spectrometry Workflow F Sample Preparation G Instrument Tuning F->G H Data Acquisition (MS and MS/MS) G->H I Data Analysis H->I J Structure Confirmation I->J

Caption: Experimental workflow for Mass Spectrometry analysis.

Discussion and Comparative Analysis

The presence of the highly electronegative fluorine atom at the C1 position in 1-Fluoro-3-oxocyclobutane-1-carboxylic acid is the primary driver of the predicted differences in its spectroscopic data compared to its non-fluorinated analog.

  • ¹H NMR: The most notable effect in the proton NMR spectrum is the expected downfield shift of the adjacent methylene protons due to the deshielding effect of the fluorine atom. Furthermore, the presence of ¹H-¹⁹F coupling will lead to more complex splitting patterns, which can be invaluable for structural assignment.

  • ¹³C NMR: The carbon spectrum provides the most direct evidence of fluorination. The C1 carbon directly attached to the fluorine will experience a significant downfield shift and a large one-bond C-F coupling constant. This large coupling is a characteristic feature of fluorinated organic compounds.

  • ¹⁹F NMR: This technique is exclusively used for the analysis of fluorine-containing compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence and location of fluorine atoms within a molecule.

  • Mass Spectrometry: While the molecular weight is the most straightforward piece of information obtained from MS, the fragmentation pattern can also provide valuable structural insights. The potential loss of HF from the fluorinated analog is a key diagnostic fragmentation that would differentiate it from the non-fluorinated compound.

Conclusion

This guide provides a comprehensive comparison of the spectroscopic characteristics of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid and 3-oxocyclobutane-1-carboxylic acid. By combining experimental data for the non-fluorinated analog with well-established spectroscopic principles, a detailed predicted dataset for the fluorinated compound has been presented. The provided experimental protocols offer a robust framework for researchers to acquire high-quality data for these and similar compounds. A thorough understanding of the spectroscopic nuances outlined in this guide will aid in the unambiguous identification and characterization of these important building blocks in drug discovery and development.

References

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

Comparative Study of Ring Strain Energy in Fluorinated Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Ring Strain Energy (RSE) in cyclobutane and its fluorinated derivatives, specifically focusing on 1,1-difluorocyclobutane and octafluorocyclobutane (perfluorocyclobutane,


) .

Unlike cyclopropanes, where fluorination dramatically increases ring strain due to "bent bond" destabilization, fluorination of cyclobutane scaffolds often leads to a reduction in ring strain and distinct conformational changes. This guide synthesizes experimental combustion calorimetry data with high-level computational (homodesmotic) benchmarks to establish a reference framework for medicinal chemists utilizing these scaffolds as bioisosteres.

Key Technical Takeaways
  • Trend Reversal: While perfluorination destabilizes cyclopropane, it stabilizes cyclobutane, reducing RSE by approximately 6 kcal/mol relative to the parent hydrocarbon.

  • Conformational Driver: Fluorine substitution exacerbates ring puckering (increasing the fold angle from ~30° to ~35° in

    
    ) to minimize torsional strain and F···F eclipsing interactions.
    
  • Bond Shortening: The C–C bonds in perfluorocyclobutane (1.54 Å) are shorter than in cyclobutane (1.554 Å), correlating with the reduced ring strain.

Theoretical Framework: The Fluorine Effect on Small Rings

To accurately compare these derivatives, one must understand the two competing forces governing the cyclobutane ring:

  • Angle Strain (Baeyer Strain): The deviation of C-C-C angles from the ideal tetrahedral 109.5°. Planar cyclobutane (90°) has high angle strain.[1][2]

  • Torsional Strain (Pitzer Strain): The eclipsing interactions of substituents on adjacent carbons.[2]

The Puckering Mechanism

Cyclobutane relieves torsional strain by "puckering" into a butterfly conformation.[1][3][4] This decreases the C-C-C bond angle (increasing angle strain) but significantly reduces eclipsing interactions (decreasing torsional strain).[1]

  • In Parent Cyclobutane: The balance leads to a puckering angle of ~30°.

  • In Fluorinated Derivatives: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Eclipsing F···F interactions are energetically severe. Consequently, highly fluorinated cyclobutanes adopt more puckered geometries to relieve this repulsion, which paradoxically contributes to a lower overall total strain energy compared to the parent.

Comparative Analysis: Quantitative Data

The following table aggregates data from combustion calorimetry (experimental) and high-level ab initio calculations (G3/CBS-Q levels).

Table 1: Physicochemical Profile of Fluorinated Cyclobutanes
PropertyCyclobutane (

)
1,1-DifluorocyclobutaneOctafluorocyclobutane (

)
Ring Strain Energy (RSE) 26.3 - 26.5 kcal/mol ~26.0 kcal/mol (Est.)~20.3 kcal/mol
Puckering Angle (

)
29.7°~20 - 25°35.0°
Barrier to Planarity ~500

(1.43 kcal/mol)
241

(0.69 kcal/mol)
High (Rigidly Puckered)
C–C Bond Length 1.554 Å1.53 - 1.55 Å1.540 Å
Primary Strain Driver Angle/Torsional BalanceReduced Inversion BarrierF···F Repulsion

Analysis of 1,1-Difluorocyclobutane: The introduction of a single gem-difluoro group lowers the barrier to ring inversion (planarization) significantly (241


 vs 500 

). This suggests that while the ground state is puckered, the energetic cost to access the planar transition state is lower than in the parent, making the ring dynamically "floppier."

Analysis of Octafluorocyclobutane: The perfluorinated analog exhibits a "perfluoro effect."[5][6] The C-C bonds shorten slightly (1.54 Å vs 1.554 Å), strengthening the ring skeleton. The massive relief of torsional strain achieved by deep puckering (35°) outweighs the angle strain penalty, resulting in a net lower RSE (~20.3 kcal/mol) compared to the parent.

Methodological Guide: Determining RSE

Accurate determination of RSE requires rigorous protocols. Simple isodesmic reactions often fail for fluorinated rings due to unbalanced group repulsive interactions. The Homodesmotic Reaction method is the gold standard.

Computational Protocol (Homodesmotic)

This method relies on a hypothetical reaction where the cyclic compound is broken into acyclic reference fragments while conserving the number of hybridization states and bond types (


, 

,

).
Diagram 1: Homodesmotic Reaction Scheme

The following diagram illustrates the logic for constructing a homodesmotic equation for a fluorinated cyclobutane.

HomodesmoticReaction ReactantRing Reactant: Fluorinated Cyclobutane (Cyclic) Calc Calculation: ΔH_rxn = ΣH(Products) - ΣH(Reactants) RSE = -ΔH_rxn ReactantRing->Calc Input Energy ReactantRef Reference Balance: Acyclic Alkanes/Fluoroalkanes (e.g., Ethane, CF4) ReactantRef->Calc Input Energy Products Products: Open Chain Equivalents (e.g., CH3-CF2-CH3) Calc->Products Conservation of: 1. C atom hybridization 2. Bond types (C-C, C-F) 3. H/F atom count

Figure 1: Logic flow for constructing a homodesmotic reaction to calculate Ring Strain Energy. The reaction is designed to isolate the strain component by canceling out bond energy contributions.

Step-by-Step Computational Workflow
  • Conformational Search: Use molecular mechanics (e.g., MMFF94) to identify the global minimum (puckered) structure. Critical for

    
     due to the deep potential well.
    
  • Geometry Optimization: Optimize using DFT (e.g.,

    
    ) or ab initio (CCSD(T)) for high accuracy.
    
  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies) and obtain Zero-Point Vibrational Energy (ZPVE).

  • Reference Molecule Calculation: Perform identical calculations for the acyclic reference molecules (e.g., ethane, propane, octafluorobutane).

  • Energy Difference: Compute the enthalpy of the homodesmotic reaction. The RSE is the negative of the reaction enthalpy.

Experimental Protocol (Combustion Calorimetry)

For validation, RSE is derived from the Heat of Combustion (


).
  • Combustion: Burn the fluorinated cyclobutane in excess oxygen (and water for F-trapping).

  • Correction: Adjust for the formation of

    
     and 
    
    
    
    byproducts, which are common in organofluorine combustion.
  • Comparison: Compare the experimental

    
     against the calculated "strain-free" 
    
    
    
    derived from Benson Group Increments for acyclic equivalents.
    • Note: The "strain-free" increment for a

      
       group in a ring differs from a chain, making this method slightly more model-dependent than the homodesmotic approach.
      

Structural & Mechanistic Insights

The "Perfluoro Effect" on Bond Lengths

In acyclic alkanes, fluorination typically strengthens and shortens adjacent C-C bonds due to electrostatic attraction between the partial positive carbons.

  • Observation: In

    
    , the C-C bond is 1.54 Å, shorter than the 1.554 Å in 
    
    
    
    .
  • Causality: This shortening stabilizes the ring electronically, countering the angle strain. This is a major differentiator from cyclopropane, where "bent bonds" prevent this stabilization.

Barrier to Planarity

The barrier to planarity is a proxy for the "stiffness" of the ring.

  • 
    :  ~1.4 kcal/mol.
    
  • 
    :  ~0.7 kcal/mol.
    
  • Insight: The 1,1-difluoro substitution lowers the barrier, likely due to the gauche effect and hyperconjugative interactions (

    
    ) that stabilize the transition state or destabilize the puckered ground state less than expected. This makes 1,1-difluorocyclobutanes excellent scaffolds for drug design where slight conformational adaptability is required.
    
Diagram 2: RSE Determination Workflow

RSE_Workflow Start Start: Target Fluorinated Cyclobutane ConfSearch Conformational Search (Identify Puckered Minima) Start->ConfSearch Opt Geometry Optimization & Freq (DFT/CCSD(T)) ConfSearch->Opt Check Imaginary Freq? Opt->Check Check->Opt Yes (Transition State) RefCalc Calculate Acyclic References (Homodesmotic Balance) Check->RefCalc No (Minima) Compute Compute Reaction Enthalpy ΔH_rxn RefCalc->Compute Result RSE = -ΔH_rxn Compute->Result

Figure 2: Step-by-step workflow for the computational determination of Ring Strain Energy.

References

  • Liebman, J. F., & Greenberg, A. (1976). The strain energy of cyclobutane and its derivatives. Chemical Reviews. Link

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition. Link

  • Cremer, D., & Kraka, E. (2014). Theoretical determination of ring strain energies. Journal of Physical Chemistry A. Link

  • Durig, J. R., et al. (1972). Microwave spectrum and ring-puckering vibration in 1,1-difluorocyclobutane. Journal of Chemical Physics. Link

  • NIST Chemistry WebBook. Octafluorocyclobutane Thermochemistry Data. Link

  • Lemal, D. M., et al. (2004). Strain energies of fluorinated cyclic hydrocarbons. Journal of Organic Chemistry. Link

  • Bach, R. D., & Dmitrenko, O. (2004). Strain energy of small ring hydrocarbons.[2][4][7] Influence of C-H bond dissociation energies. Journal of the American Chemical Society. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Fluoro-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid. As researchers and drug development professionals, a deep understanding of the materials in our laboratories is paramount to ensuring both personal safety and the integrity of our work. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the recommended personal protective equipment (PPE) and handling strategies.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

  • Skin Irritation and Corrosion: Carboxylic acids can be corrosive and cause skin irritation or severe burns upon contact.[1][2][3]

  • Serious Eye Damage: Contact with the eyes can lead to serious irritation or irreversible damage.[1][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][7][8]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations.

Required Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[2] The following recommendations are based on a thorough risk assessment for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid.

Eye and Face Protection: Your First Line of Defense
  • Chemical Safety Goggles: At a minimum, chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][5] This is to protect against accidental splashes of solutions or contact with airborne particles.

  • Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[2][9]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: The choice of glove material is critical. Disposable nitrile gloves are a common and effective choice for incidental contact.[9] For prolonged handling or in situations with a higher risk of exposure, consider more robust options like neoprene or butyl rubber gloves.[9][10][11] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contact.[6][8][12]

  • Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against corrosive chemicals. A lab coat made of a chemical-resistant material, such as polyester or a polyester-cotton blend, is recommended.

  • Chemical-Resistant Apron: For procedures with a high likelihood of splashes, a chemical-resistant apron made from materials like vinyl or polyethylene should be worn over the lab coat.[11][13]

Respiratory Protection: Safeguarding Your Inhalation Pathway
  • Engineering Controls: The primary method for controlling respiratory hazards is the use of proper ventilation, such as a chemical fume hood.[1][12] All handling of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid that may generate dust or aerosols should be conducted within a certified fume hood.

  • Respirators: In the absence of adequate engineering controls or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (such as an N95) may be sufficient for solid dust.[8][11] If vapors are a concern, a respirator with organic vapor/acid gas cartridges would be more appropriate.[8]

PPE Summary Table

Protection Type Minimum Requirement Recommended for Higher Risk Tasks
Eye and Face Chemical Safety GogglesChemical Safety Goggles and a Full-Face Shield
Skin and Body Nitrile Gloves and a Chemical-Resistant Lab CoatNeoprene/Butyl Rubber Gloves and a Chemical-Resistant Apron
Respiratory Work in a certified chemical fume hoodNIOSH-approved respirator with appropriate cartridges

Safe Handling Protocol: A Step-by-Step Guide

Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Before handling, review the Safety Data Sheet for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid or a suitable surrogate.

    • Ensure that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower and confirm they are operational.[1][4][14]

    • Prepare your work area within a chemical fume hood, ensuring it is clean and uncluttered.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Handle the chemical with care to avoid generating dust or aerosols.[6][15]

    • Use appropriate tools (spatulas, weighing paper, etc.) for transferring the solid.

    • Keep the container tightly closed when not in use.[1][4][5]

  • Post-Handling:

    • Decontaminate the work area and any equipment used.

    • Properly dispose of any contaminated materials according to institutional and local regulations.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6][12]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Review SDS Prep2 Inspect & Don PPE Prep1->Prep2 Prep3 Verify Safety Equipment Prep2->Prep3 Handling1 Work in Fume Hood Prep3->Handling1 Handling2 Minimize Dust/Aerosols Handling1->Handling2 Handling3 Keep Container Closed Handling2->Handling3 Post1 Decontaminate Area Handling3->Post1 Post2 Dispose of Waste Post1->Post2 Post3 Remove PPE Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: A workflow diagram illustrating the key steps for the safe handling of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid.

Spill and Emergency Procedures: A Plan for the Unexpected

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[12]

    • Collect the absorbed material into a suitable, labeled container for disposal.[1][4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5][15] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][4][15] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][15]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][15]

Disposal: Responsible Stewardship

All waste containing 1-Fluoro-3-oxocyclobutane-1-carboxylic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1][4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[1][6][12]

References

  • (2024). Safety Data Sheet: rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • North Carolina State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D). Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]

  • Capot Chemical. (2016). MSDS of 3-Oxocyclobutanecarboxylic acid. Retrieved from [Link]

  • Chemspace. (n.d.). 1-amino-3-fluorocyclobutane-1-carboxylic acid - C5H8FNO2 | CSSB00015884273. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-OXOCYCLOBUTANE-1-CARBOXYLIC ACID | CAS 23761-23-1. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.